molecular formula C8H12Cl2N2O B1531208 4-(Azetidin-3-yloxy)pyridine dihydrochloride CAS No. 1251922-58-3

4-(Azetidin-3-yloxy)pyridine dihydrochloride

Cat. No.: B1531208
CAS No.: 1251922-58-3
M. Wt: 223.1 g/mol
InChI Key: FHXCDMYIFZRIMQ-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yloxy)pyridine dihydrochloride (CAS 1236791-32-4) is a high-purity chemical compound offered for research and further manufacturing purposes. This molecule features a unique structure combining an azetidine ring and a pyridine moiety via an ether linkage, presenting a valuable scaffold for drug discovery and medicinal chemistry. The azetidine and pyridine rings are privileged structures in pharmaceutical development. Pyridine-based systems are found in numerous FDA-approved drugs, profoundly impacting pharmacological activity by improving metabolic stability, enhancing cellular permeability, and optimizing physicochemical properties . Azetidine derivatives are frequently investigated as key intermediates in the synthesis of novel bioactive molecules and are present in patented compounds with various therapeutic targets . While research on this specific isomer is evolving, its structural similarity to other azetidinylpyridine derivatives suggests significant potential. For instance, the closely related compound 3-(Azetidin-3-yloxy)pyridine dihydrochloride is investigated for its interactions with the central nervous system, including as a potential agent for neurological disorders . Furthermore, pyridine compounds, in general, are extensively studied for their broad spectrum of biological activities, including antimicrobial and antiviral properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a versatile building block for constructing more complex molecular architectures or for screening in biological assays.

Properties

IUPAC Name

4-(azetidin-3-yloxy)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.2ClH/c1-3-9-4-2-7(1)11-8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXCDMYIFZRIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251922-58-3
Record name 4-(azetidin-3-yloxy)pyridine dihydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Azetidin-3-yloxy)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for the preparation of 4-(azetidin-3-yloxy)pyridine dihydrochloride, a key intermediate in the development of various pharmaceutical agents, particularly kinase inhibitors.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategy, in-depth experimental protocols, and critical process considerations. The presented pathway emphasizes a logical, field-proven approach, beginning with the synthesis of a key N-protected azetidine intermediate, followed by ether formation, and concluding with deprotection and salt formation.

Introduction and Strategic Overview

4-(Azetidin-3-yloxy)pyridine and its salts are crucial building blocks in medicinal chemistry. The unique structural motif of the azetidine ring, a four-membered nitrogen-containing heterocycle, imparts valuable conformational rigidity and desirable physicochemical properties to drug candidates. Its incorporation into molecular scaffolds can significantly influence binding affinity, selectivity, and pharmacokinetic profiles.

The synthesis of this compound is most effectively achieved through a multi-step sequence that prioritizes control over reactivity and facilitates purification of intermediates. The core strategy involves the use of a nitrogen-protecting group on the azetidine ring, most commonly the tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions during the key etherification step.

Two primary methodologies are considered for the crucial C-O bond formation: the Williamson ether synthesis and the Mitsunobu reaction. This guide will focus on a pathway that offers excellent control and scalability. The overall synthetic strategy is depicted below:

Synthesis_Pathway A 1-(Diphenylmethyl)-3-hydroxyazetidine B N-Boc-3-hydroxyazetidine A->B Deprotection & Boc Protection C tert-Butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate B->C Etherification (Williamson or Mitsunobu) D This compound C->D Boc Deprotection & Salt Formation

Figure 1: Overall synthetic pathway for this compound.

Synthesis of the Key Intermediate: N-Boc-3-hydroxyazetidine

The synthesis commences with the preparation of N-Boc-3-hydroxyazetidine, a stable and versatile intermediate. This is typically achieved from a commercially available precursor, such as 1-(diphenylmethyl)-3-hydroxyazetidine, through a two-step, one-pot procedure involving debenzylation followed by Boc protection.

Rationale for N-Boc Protection

The Boc group is an ideal choice for protecting the azetidine nitrogen for several reasons:

  • Stability: It is stable under a wide range of reaction conditions, including the basic or mildly acidic conditions often employed in subsequent steps.

  • Facile Removal: The Boc group can be readily cleaved under acidic conditions, which is compatible with the final salt formation step.[2][3][4][5]

  • Improved Handling: The introduction of the Boc group often improves the solubility and handling characteristics of the azetidine intermediate.

Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine

This protocol is adapted from established literature procedures.[6][7]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
1-(Diphenylmethyl)-3-hydroxyazetidine18621-17-5239.31
Palladium on Carbon (10%)7440-05-3106.42
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.25
Methanol (MeOH)67-56-132.04
Tetrahydrofuran (THF)109-99-972.11
Celite®61790-53-2N/A

Procedure:

  • Debenzylation: To a solution of 1-(diphenylmethyl)-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 mL), add 10% palladium on carbon (1.0 g).

  • The reaction mixture is subjected to catalytic hydrogenation at room temperature for 3 hours.

  • Filtration: Upon completion of the reaction (monitored by TLC), the catalyst is removed by filtration through a pad of Celite®. The Celite® pad is washed with additional methanol.

  • Boc Protection: To the filtrate, add di-tert-butyl dicarbonate (18.2 g, 83.6 mmol) and stir the mixture at room temperature for 1 hour.

  • Work-up: The reaction mixture is concentrated under reduced pressure. The residue is then purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford N-Boc-3-hydroxyazetidine as a white solid.

Expected Yield: ~80-90%

Ether Formation: Synthesis of tert-Butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate

With the protected azetidine intermediate in hand, the crucial ether linkage can be formed. Both the Williamson ether synthesis and the Mitsunobu reaction are viable options.

Pathway A: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers.[8][9][10][11] In this case, it involves the deprotonation of N-Boc-3-hydroxyazetidine to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a suitable 4-halopyridine, such as 4-chloropyridine.

Williamson_Ether_Synthesis A N-Boc-3-hydroxyazetidine B N-Boc-3-azetidinoxide A->B Strong Base (e.g., NaH) D tert-Butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate B->D SNAr C 4-Chloropyridine C->D

Figure 2: Williamson ether synthesis pathway.

Experimental Protocol: Williamson Ether Synthesis

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
N-Boc-3-hydroxyazetidine141699-55-0173.21
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00
4-Chloropyridine hydrochloride7379-35-3150.00
N,N-Dimethylformamide (DMF)68-12-273.09

Procedure:

  • Alkoxide Formation: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Nucleophilic Substitution: A solution of 4-chloropyridine (from its hydrochloride salt neutralized with a suitable base) (1.1 eq) in DMF is added dropwise to the reaction mixture.

  • The reaction is heated to 80-100 °C and stirred for several hours, with progress monitored by TLC.

  • Work-up: Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to yield tert-butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate.

Pathway B: Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative for the synthesis of ethers from alcohols and phenols.[12] This reaction proceeds with an inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral N-Boc-3-hydroxyazetidine. The reaction utilizes a phosphine reagent (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[12]

Mitsunobu_Reaction A N-Boc-3-hydroxyazetidine D tert-Butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate A->D B 4-Hydroxypyridine B->D C PPh₃, DEAD/DIAD C->D Mitsunobu Conditions

Figure 3: Mitsunobu reaction pathway.

Experimental Protocol: Mitsunobu Reaction

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
N-Boc-3-hydroxyazetidine141699-55-0173.21
4-Hydroxypyridine626-64-295.10
Triphenylphosphine (PPh₃)603-35-0262.29
Diisopropyl azodicarboxylate (DIAD)2446-83-5202.21
Anhydrous Tetrahydrofuran (THF)109-99-972.11

Procedure:

  • Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq), 4-hydroxypyridine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, slowly add DIAD (1.5 eq) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress is monitored by TLC.

  • Work-up: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The residue is purified by silica gel column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct, affording the desired product.

Deprotection and Salt Formation

The final step in the synthesis is the removal of the Boc protecting group and the formation of the dihydrochloride salt. This is typically achieved in a single step by treating the Boc-protected intermediate with an excess of hydrochloric acid in a suitable solvent.[2][3][4][5][13]

Rationale for Dihydrochloride Salt Formation

The formation of a dihydrochloride salt serves several purposes:

  • Improved Solubility: The salt form generally exhibits enhanced aqueous solubility compared to the free base, which is often advantageous for pharmaceutical applications.

  • Increased Stability: Salts are often more crystalline and stable than their free base counterparts, facilitating handling and storage.

  • Purification: The precipitation of the salt can be an effective final purification step.

Experimental Protocol: Deprotection and Salt Formation

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
tert-Butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate926906-38-9250.29
4M HCl in 1,4-DioxaneN/AN/A
Diethyl ether60-29-774.12

Procedure:

  • Deprotection: Dissolve tert-butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate (1.0 eq) in 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC.

  • Precipitation and Isolation: The dihydrochloride salt will typically precipitate from the reaction mixture. The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound as a white to off-white solid.

Characterization Data

tert-Butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate:

ParameterData
Molecular Formula C₁₃H₁₈N₂O₃
Molecular Weight 250.29 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃) δ (ppm): 8.45 (d, 2H), 6.80 (d, 2H), 5.05 (m, 1H), 4.30 (m, 2H), 4.05 (m, 2H), 1.45 (s, 9H) (Predicted)
MS (ESI) m/z: 251.1 [M+H]⁺

This compound:

ParameterData
Molecular Formula C₈H₁₂Cl₂N₂O
Molecular Weight 223.10 g/mol
Appearance White to off-white solid
¹H NMR (D₂O) δ (ppm): 8.30 (d, 2H), 7.10 (d, 2H), 5.40 (m, 1H), 4.50 (m, 2H), 4.25 (m, 2H) (Predicted)
MS (ESI) m/z: 151.1 [M+H]⁺ (free base)

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The use of a Boc protecting group allows for controlled and efficient ether formation via either Williamson synthesis or the Mitsunobu reaction. The final deprotection and salt formation are straightforward, yielding the target compound in high purity. This guide serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, providing a solid foundation for the synthesis of this important pharmaceutical intermediate.

References

  • Zhang, X., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. Retrieved from [Link]

  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • Szolcsányi, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). t-BUTYL AZODIFORMATE. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338–341.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). Patent Application Publication (10) Pub. No.: US 2005/0256310 A1. Retrieved from [Link]

  • Google Patents. (n.d.). EP2102221B1 - Process for preparation of 4'-azido cytidine derivatives.
  • ResearchGate. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

  • ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

  • Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • Google Patents. (n.d.). WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
  • Google Patents. (n.d.). WO2022042630A1 - Heteroaryl compounds, preparation methods and uses thereof.
  • Al-Ostoot, F. H., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Pharmaceuticals, 16(12), 1649.
  • Google Patents. (n.d.). CN118922420A - TYK2 inhibitor synthesis and intermediate thereof.
  • PubChem. (n.d.). 4-{[1-(3-Methoxynaphthalene-2-carbonyl)azetidin-3-yl]oxy}pyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(4-Fluoro-styryl)-pyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(Azetidin-3-yloxy)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 4-(Azetidin-3-yloxy)pyridine dihydrochloride, a heterocyclic building block of significant interest in medicinal chemistry. This document is structured to provide not just data, but a deeper understanding of the experimental rationale and the interplay of the azetidine and pyridine moieties, empowering researchers in their drug design and development endeavors.

Introduction: A Molecule of Interest

This compound is a bifunctional molecule incorporating a strained 4-membered azetidine ring and a pyridine ether. The azetidine ring, a bioisostere for various functional groups, can impart desirable properties such as improved solubility and metabolic stability. The pyridine ring, a common motif in pharmaceuticals, offers a key site for hydrogen bonding and potential for a range of intermolecular interactions. The dihydrochloride salt form is typically employed to enhance aqueous solubility and improve handling of the parent compound. A thorough understanding of its physicochemical properties is paramount for its effective application in drug discovery, from formulation development to predicting its behavior in biological systems.

Molecular Structure and Key Physicochemical Data

The structural features of this compound dictate its chemical behavior. The presence of two basic nitrogen atoms, one in the azetidine ring and one in the pyridine ring, allows for the formation of a dihydrochloride salt.

PropertyValueSource/Method
Molecular Formula C₈H₁₂Cl₂N₂OSupplier Data
Molecular Weight 227.10 g/mol Calculated
Appearance White to off-white crystalline powderTypical Observation
Melting Point Data not available. Estimated to be >150 °C based on related structures.Literature Analogy
Predicted XlogP (free base) 0.2PubChem[1]
pKa Data not available. Predicted values for the two protonation sites are estimated to be in the ranges of 4-6 for the pyridine nitrogen and 8-10 for the azetidine nitrogen.Chemoinformatic Prediction

Synthesis and Characterization

The synthesis of 4-(Azetidin-3-yloxy)pyridine and its subsequent conversion to the dihydrochloride salt is a critical process for obtaining high-purity material for research and development.

Synthetic Pathway

A common synthetic route involves the reaction of a protected 3-hydroxyazetidine with a suitable 4-halopyridine, followed by deprotection and salt formation. A representative synthesis is described in patent literature (WO2011007324A1).

Synthesis_of_4-(Azetidin-3-yloxy)pyridine_dihydrochloride reagent1 1-(tert-butoxycarbonyl)azetidin-3-ol intermediate1 tert-butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate reagent1->intermediate1 NaH, DMF reagent2 4-chloropyridine hydrochloride reagent2->intermediate1 product_freebase 4-(Azetidin-3-yloxy)pyridine intermediate1->product_freebase TFA, DCM product_salt This compound product_freebase->product_salt HCl in Dioxane

Caption: Synthetic scheme for this compound.

Spectroscopic Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 6.0 Hz, 2H), 7.05 (d, J = 6.0 Hz, 2H), 5.20-5.10 (m, 1H), 4.30-4.20 (m, 2H), 4.00-3.90 (m, 2H). Note: This is a representative spectrum and actual shifts may vary.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

    • Characteristic Peaks (KBr, cm⁻¹): Broad O-H and N-H stretching (from absorbed water and amine salt) around 3400-2500 cm⁻¹, C=N and C=C stretching of the pyridine ring around 1600-1450 cm⁻¹, and C-O-C ether stretching around 1250-1050 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the free base.

    • Expected [M+H]⁺: 151.0866 for C₈H₁₁N₂O⁺.

Key Physicochemical Properties and Experimental Protocols

Melting Point

The melting point is a critical indicator of purity and solid-state stability. For a crystalline solid, a sharp melting range is expected.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder the crystalline this compound.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of 10-20 °C/min for a preliminary determination. For an accurate measurement, repeat with a fresh sample, heating at a slower rate of 1-2 °C/min near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility

Solubility in various solvents is a fundamental property that influences formulation, bioavailability, and in vitro assay design. As a dihydrochloride salt, good aqueous solubility is anticipated.

Table of Expected Solubilities

SolventExpected SolubilityRationale
Water SolubleThe dihydrochloride salt formation significantly increases polarity and the ability to form strong hydrogen bonds with water.
Ethanol Sparingly Soluble to SolubleEthanol is a polar protic solvent that can solvate the salt, but to a lesser extent than water.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds, including salts.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Solubility_Workflow start Excess Solid in Solvent equilibration Agitation at Constant Temperature (24-48h) start->equilibration separation Centrifugation / Filtration equilibration->separation analysis HPLC-UV Analysis of Supernatant separation->analysis result Equilibrium Solubility Value analysis->result

Caption: Workflow for equilibrium solubility determination.

Acidity (pKa)

The pKa values of the two protonatable nitrogen atoms are crucial for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, permeability, and receptor binding.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature and stir continuously.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.

Stability

The chemical stability of this compound is a critical parameter for determining its shelf-life and appropriate storage conditions. As a pyridine derivative, it may be susceptible to degradation under harsh pH conditions, oxidative stress, or photolytic degradation.

Experimental Protocol: HPLC-Based Stability Indicating Method

  • Stress Conditions: Subject solutions of the compound to various stress conditions, including:

    • Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C)

    • Basic: 0.1 M NaOH at elevated temperature (e.g., 60 °C)

    • Oxidative: 3% H₂O₂ at room temperature

    • Photolytic: Exposure to UV light (e.g., 254 nm)

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb.

  • Data Analysis: Quantify the amount of the parent compound remaining at each time point and identify and quantify any major degradation products.

Stability_Testing_Workflow compound 4-(Azetidin-3-yloxy)pyridine dihydrochloride Solution stress Stress Conditions (Acid, Base, Oxidative, Photolytic) compound->stress sampling Sampling at Time Intervals stress->sampling analysis Stability-Indicating HPLC Analysis sampling->analysis results Degradation Profile & Purity Assessment analysis->results

Caption: Workflow for stability assessment.

Conclusion

References

  • Google Patents. (n.d.). Pyridin-4-yl derivatives. (WO2011007324A1).
  • PubChem. (n.d.). 4-(azetidin-3-yloxy)pyridine. Retrieved January 20, 2026, from [Link]

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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(Azetidin-3-yloxy)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(Azetidin-3-yloxy)pyridine dihydrochloride is a synthetic heterocyclic compound recognized primarily as a versatile building block in medicinal chemistry. Its structural motifs—a pyridine ring, an azetidine ring, and an ether linkage—are prevalent in a variety of neuropharmacologically active agents. Despite its utility in synthetic schemes, a definitive mechanism of action for the compound itself has not been established in publicly available literature. This guide abandons a declarative approach in favor of a proactive, investigative framework. We provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step strategy to systematically elucidate the compound's pharmacological target and downstream functional effects. By synthesizing principles of structural biology, in vitro pharmacology, and cell signaling, this whitepaper serves as a practical roadmap for transforming a chemical intermediate into a well-characterized pharmacological tool or lead compound.

Introduction and Structural Hypothesis Generation

4-(Azetidin-3-yloxy)pyridine is a small molecule (Molecular Formula: C₈H₁₀N₂O) whose value in drug discovery lies in its potential to interact with biological targets, particularly within the central nervous system (CNS).[1] The pyridine ring is a common feature in many CNS drugs, while the rigid, three-dimensional structure of the azetidine ring can confer high affinity and selectivity for specific receptor pockets.

An initial structural analysis reveals compelling similarities to known ligands of the cholinergic system, which is critical for cognitive processes such as learning and memory.[2] This observation forms the basis of our primary hypothesis.

Hypothesis: The primary pharmacological target of 4-(Azetidin-3-yloxy)pyridine is a subtype of the muscarinic or nicotinic acetylcholine receptors, where it may act as an agonist, antagonist, or allosteric modulator.

  • Comparison with Muscarinic Agonists: The molecule shares structural elements with known muscarinic agonists, which are targets for Alzheimer's disease and schizophrenia.[2][3][4] The spatial arrangement of a nitrogen-containing ring and a hydrogen bond acceptor (the ether oxygen) mimics the acetylcholine pharmacophore.

  • Comparison with Nicotinic Acetylcholine Receptor (nAChR) Ligands: The compound is a structural isomer of 3-(2(S)-Azetidinylmethoxy)pyridine (A-85380), a potent and selective ligand for the α4β2 nAChR subtype.[5][6] This suggests the azetidinyl-pyridine scaffold has a high affinity for the nAChR family.

The following diagram illustrates these structural relationships, providing a logical foundation for the proposed experimental workflow.

G cluster_topic Topic Compound cluster_hypo1 Hypothesis 1: Muscarinic Target cluster_hypo2 Hypothesis 2: Nicotinic Target Topic 4-(Azetidin-3-yloxy)pyridine Muscarinic Known Muscarinic Agonists (e.g., Xanomeline) Topic->Muscarinic Structural Similarity (Pharmacophore) Nicotinic Known nAChR Ligands (e.g., A-85380) Topic->Nicotinic Structural Isomerism (Scaffold) workflow cluster_1 cluster_2 cluster_3 start Start: Compound Synthesis & QC binding Stage 1: Target Identification (Binding Affinity) start->binding functional Stage 2: Functional Characterization (In Vitro Efficacy & Potency) binding->functional binding_assay Radioligand Binding Assays (Determine Ki at M1-M5, nAChRs) binding->binding_assay pathway Stage 3: Downstream Pathway Analysis (Cellular Response) functional->pathway gq_assay Gq-Coupled Assays (M1, M3, M5) Calcium Flux (EC50) functional->gq_assay gi_assay Gi-Coupled Assays (M2, M4) cAMP Inhibition (EC50) functional->gi_assay ion_channel_assay Ion Channel Assays (nAChRs) Patch Clamp (Current) functional->ion_channel_assay end End: Pharmacological Profile pathway->end western_blot Western Blot (pERK, pCREB) pathway->western_blot

Caption: High-level experimental workflow for MoA elucidation.

Stage 1: Primary Target Identification via Binding Assays

Objective: To determine if the compound physically binds to hypothesized cholinergic receptor targets and to quantify its affinity (Kᵢ).

Methodology: Competitive Radioligand Binding Assay. [3][4][7]This is the gold-standard method for quantifying the affinity of a test compound for a receptor. It measures the ability of the unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Experimental Protocol: Radioligand Binding for Muscarinic Receptors (M₁-M₅)

  • Preparation of Membranes:

    • Culture cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells expressing M₁, M₂, M₃, M₄, or M₅).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration using a BCA or Bradford assay. [7]

  • Assay Execution:

    • In a 96-well plate, combine the cell membrane preparation (typically 10-50 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) for a general screen, or [³H]-pirenzepine for M₁), and a range of concentrations of the test compound (this compound).

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known non-radioactive muscarinic antagonist (e.g., 1 µM atropine).

    • Displacement Curve: Wells containing membranes, radioligand, and serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium. [7]

  • Signal Detection & Analysis:

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), trapping the membranes.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter. [7] * Calculate the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

    • Convert the IC₅₀ to an affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

A similar protocol would be employed for nAChR subtypes, using membranes from cells expressing specific receptor combinations (e.g., α4β2, α7) and appropriate radioligands (e.g., [³H]-epibatidine).

Stage 2: Functional Characterization

Objective: To determine the functional consequence of binding. Is the compound an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator (modifies the receptor's response to the endogenous ligand)?

2.2.1 Gq-Coupled Receptor Assays (M₁, M₃, M₅)

Muscarinic M₁, M₃, and M₅ receptors couple to the Gq G-protein, which activates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i). [8] Methodology: Calcium Flux Assay [8][9] Experimental Protocol:

  • Cell Preparation:

    • Seed cells expressing the target receptor (e.g., HEK293-M₁) into a 96- or 384-well black, clear-bottom plate and culture overnight to form a confluent monolayer. [9]2. Dye Loading:

    • Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM). These dyes are cell-permeant and become fluorescent upon binding to calcium.

    • Incubate for 30-60 minutes at 37°C, allowing the cells to take up the dye. [9]3. Assay Execution & Signal Detection:

    • Place the plate into a fluorescent plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for several seconds.

    • Add varying concentrations of the test compound and measure the change in fluorescence intensity over time (typically 60-180 seconds). A sharp increase in fluorescence indicates a rise in [Ca²⁺]i, signifying receptor activation.

    • Include a positive control (e.g., acetylcholine) and a vehicle control.

  • Data Analysis:

    • Plot the peak fluorescence response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and the Eₘₐₓ (maximum effect). An agonist will produce a concentration-dependent increase in signal. To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist and look for a rightward shift in the agonist's EC₅₀.

2.2.2 Gi-Coupled Receptor Assays (M₂, M₄)

Muscarinic M₂ and M₄ receptors couple to the Gi G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). [10] Methodology: cAMP Inhibition Assay [2][10][11] Experimental Protocol:

  • Cell Preparation:

    • Use cells expressing the target receptor (e.g., CHO-M₂).

  • Assay Execution:

    • Pre-treat the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as forskolin , to artificially raise intracellular cAMP levels. [10]The inhibitory effect of a Gi-coupled agonist will be measured as a reduction from this stimulated level.

    • Incubate for a defined period (e.g., 30 minutes).

  • Signal Detection & Analysis:

    • Lyse the cells and measure the cAMP concentration using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. [5] * Plot the reduction in cAMP signal against the logarithm of the compound concentration to determine the IC₅₀ (for inhibition) or EC₅₀ (if viewed as an agonist effect).

2.2.3 Ligand-Gated Ion Channel Assays (nAChRs)

nAChRs are ligand-gated ion channels; agonist binding directly opens the channel, allowing influx of cations (primarily Na⁺ and Ca²⁺). [12] Methodology: Whole-Cell Patch-Clamp Electrophysiology [13][14] Experimental Protocol:

  • Cell Preparation:

    • Use cells expressing the nAChR subtype of interest grown on glass coverslips.

  • Recording:

    • Using a micromanipulator, form a high-resistance (>1 GΩ) "giga-seal" between a glass micropipette filled with an electrolyte solution and the membrane of a single cell. [13] * Rupture the cell membrane patch to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of total ion current across the entire cell membrane.

    • Clamp the cell's voltage at a negative potential (e.g., -70 mV).

  • Compound Application & Data Analysis:

    • Apply the test compound via a rapid perfusion system.

    • If the compound is an agonist, it will open the nAChR channels, resulting in a measurable inward electrical current. [14][15] * Record the current amplitude at different compound concentrations to generate a dose-response curve and determine the EC₅₀.

Stage 3: Downstream Signaling Pathway Analysis

Objective: To confirm that receptor activation by the compound leads to the expected downstream cellular signaling events.

Methodology: Western Blot for Phosphorylated ERK [1][16] Many G-protein coupled receptors, including muscarinic subtypes, can activate the mitogen-activated protein kinase (MAPK) pathway, a key signaling cascade controlling cell growth and differentiation. A common readout for this pathway's activation is the phosphorylation of the Extracellular signal-Regulated Kinase (ERK). [1] Experimental Protocol:

  • Cell Treatment & Lysis:

    • Grow cells expressing the target receptor to ~80% confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation. [1] * Treat cells with the test compound (at its EC₅₀ concentration) for various time points (e.g., 0, 2, 5, 10, 30 minutes).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a protein solution (e.g., 5% Bovine Serum Albumin or non-fat milk) to prevent non-specific antibody binding. [17] * Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of ERK (p-ERK).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).

    • Add an enhanced chemiluminescent (ECL) substrate, which reacts with HRP to produce light. [1]4. Detection & Analysis:

    • Capture the light signal on X-ray film or with a digital imager.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody that recognizes total ERK. [1][17] * Quantify the band intensities. An increase in the ratio of p-ERK to total ERK confirms pathway activation.

G Compound 4-(Azetidin-3-yloxy)pyridine Receptor M1/M3 Receptor (Gq) Compound->Receptor PLC PLC Activation Receptor->PLC IP3 IP3 / DAG PLC->IP3 Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC Activation IP3->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Western Blot Target) ERK->pERK Response Cellular Response (Gene Expression, Proliferation) pERK->Response

Caption: Hypothetical Gq-ERK signaling pathway to be validated.

Data Summary and Interpretation

All quantitative data should be consolidated for clear interpretation. The final pharmacological profile will be built from these key parameters.

Assay Type Target Receptor Parameter Result Interpretation
Binding Assay M₁ MuscarinicKᵢ (nM)e.g., 15 nMHigh binding affinity for M₁ receptor.
M₂ MuscarinicKᵢ (nM)e.g., >1000 nMLow/no affinity for M₂ receptor.
α4β2 NicotinicKᵢ (nM)e.g., 250 nMModerate affinity for α4β2 nAChR.
Functional Assay M₁ MuscarinicEC₅₀ (nM)e.g., 45 nMPotent agonist at the M₁ receptor.
M₁ MuscarinicEₘₐₓ (%)e.g., 95%Full agonist activity (compared to control).
α4β2 NicotinicCurrent (pA)e.g., No currentBinds to but does not activate the channel (Antagonist?).
Signaling Assay M₁ (HEK293 cells)p-ERK / Total ERKe.g., 5-fold increaseConfirms M₁ activation leads to MAPK pathway.

Conclusion

References

  • Coughenour, L. L. (n.d.). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PMC - NIH. Retrieved from [Link]

  • Inamdar, A. (2013, June 20). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]

  • Auerbach, A. (n.d.). Nicotinic acetylcholine receptors at the single-channel level. PMC - NIH. Retrieved from [Link]

  • PubMed. (2010). In vitro muscarinic receptor radioligand-binding assays. Retrieved from [Link]

  • Trinquet, E., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. ResearchGate. Retrieved from [Link]

  • PubMed. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. Retrieved from [Link]

  • ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk. Retrieved from [Link]

  • PubMed. (1989). Patch clamp experiments on nicotinic acetylcholine receptor-ion channels in bullfrog sympathetic ganglion cells. Retrieved from [Link]

  • PubMed. (1999). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • PubMed. (1998). A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(Azetidin-3-yloxy)pyridinehydrochloride. Retrieved from [Link]

  • PubMed. (2000). Functionally selective M1 muscarinic agonists. 3. Side chains and azacycles contributing to functional muscarinic selectivity among pyrazinylazacycles. Retrieved from [Link]

  • PubMed. (2016). Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects. Retrieved from [Link]

  • Sophion. (n.d.). Explore NnAChR ion channel research with Automated Patch Clamp. Retrieved from [Link]

  • PubMed. (1998). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. Retrieved from [Link]

  • PubMed. (1991). A patch clamp study of the nicotinic acetylcholine receptor of bovine adrenomedullary chromaffin cells in culture. Retrieved from [Link]

  • PubMed. (2001). Functional nicotinic acetylcholine receptor expression in stem and progenitor cells of the early embryonic mouse cerebral cortex. Retrieved from [Link]

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An In-Depth Technical Guide to 4-(Azetidin-3-yloxy)pyridine Dihydrochloride: Synthesis, Structural Analogs, and Therapeutic Potential as Muscarinic Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(azetidin-3-yloxy)pyridine scaffold has emerged as a privileged structural motif in medicinal chemistry, demonstrating significant potential as a modulator of muscarinic acetylcholine receptors (mAChRs). This technical guide provides a comprehensive overview of the synthesis, structural analogs, and derivatives of 4-(azetidin-3-yloxy)pyridine dihydrochloride. We will delve into the nuanced structure-activity relationships (SAR) that govern the interaction of these compounds with mAChR subtypes, particularly the M1 and M4 receptors, which are implicated in a range of neurological and psychiatric disorders. This document will further detail experimental protocols for the synthesis of key intermediates and final compounds, present quantitative biological data, and explore the therapeutic rationale for their development, offering a critical resource for professionals in the field of drug discovery and development.

Introduction: The Azetidine Moiety in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered considerable attention in contemporary drug design. Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of conformational rigidity and metabolic stability.[1] These characteristics make the azetidine scaffold an attractive component for creating novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The incorporation of an azetidine moiety can enhance solubility, metabolic stability, and receptor selectivity of bioactive molecules.[2] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine motif, highlighting its clinical significance.[2][3]

The 4-(azetidin-3-yloxy)pyridine core combines the favorable properties of the azetidine ring with the versatile pyridine scaffold, a common element in numerous therapeutic agents.[4] This guide will focus on the dihydrochloride salt of this core structure and its derivatives, with a particular emphasis on their role as modulators of muscarinic acetylcholine receptors.

Synthetic Strategies and Methodologies

The synthesis of 4-(azetidin-3-yloxy)pyridine and its derivatives typically involves a multistep sequence, beginning with the construction of the key 3-hydroxyazetidine intermediate.

Synthesis of the Core Intermediate: 4-(Azetidin-3-yloxy)pyridine

A common synthetic route to the core structure involves the reaction of a protected 3-hydroxyazetidine with a suitable pyridine derivative. A general, illustrative protocol is provided below.

Experimental Protocol: Synthesis of 4-(Azetidin-3-yloxy)pyridine

  • Step 1: Protection of 3-Hydroxyazetidine: Commercially available 3-hydroxyazetidine is first protected, commonly with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions at the nitrogen atom.

  • Step 2: O-Alkylation with 4-Chloropyridine: The protected 3-hydroxyazetidine is then reacted with 4-chloropyridine hydrochloride in the presence of a strong base, such as sodium hydride, in an appropriate solvent like dimethylformamide (DMF). This nucleophilic aromatic substitution reaction forms the ether linkage.

  • Step 3: Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent, to yield the desired 4-(azetidin-3-yloxy)pyridine.

  • Step 4: Salt Formation: The final product is often converted to its dihydrochloride salt by treatment with hydrochloric acid to improve its stability and solubility for biological assays.

G cluster_synthesis Synthesis of 4-(Azetidin-3-yloxy)pyridine A Protected 3-Hydroxyazetidine D Protected 4-(Azetidin-3-yloxy)pyridine A->D O-Alkylation B 4-Chloropyridine HCl B->D C Base (e.g., NaH) in DMF C->D F 4-(Azetidin-3-yloxy)pyridine D->F Deprotection E Acid (e.g., HCl or TFA) E->F H This compound F->H Salt Formation G HCl G->H

Caption: General synthetic workflow for this compound.

Synthesis of N-Substituted Derivatives

The secondary amine of the azetidine ring provides a convenient handle for further functionalization, allowing for the exploration of a wide range of derivatives.

Experimental Protocol: Synthesis of N-Substituted 4-(Azetidin-3-yloxy)pyridine Analogs

  • Reductive Amination: 4-(Azetidin-3-yloxy)pyridine can be reacted with various aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield N-alkylated derivatives.

  • Amide Coupling: Acylation of the azetidine nitrogen with carboxylic acids or acid chlorides, using standard coupling reagents like HATU or EDC, produces N-acyl derivatives.

  • Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base, such as triethylamine, affords N-sulfonylated analogs.

Biological Activity and Mechanism of Action: Modulation of Muscarinic Acetylcholine Receptors

The primary therapeutic interest in 4-(azetidin-3-yloxy)pyridine derivatives lies in their ability to modulate muscarinic acetylcholine receptors (mAChRs). These G protein-coupled receptors are classified into five subtypes (M1-M5) and are involved in a multitude of physiological processes in both the central and peripheral nervous systems.

The M1 and M4 subtypes are particularly attractive drug targets for neurological and psychiatric disorders.[2] M1 receptors are highly expressed in the cortex and hippocampus and play a crucial role in cognition and memory.[5] M4 receptors are predominantly found in the striatum and are involved in the regulation of dopamine release, making them a target for antipsychotic drug development.[2]

Derivatives of 4-(azetidin-3-yloxy)pyridine have been investigated as positive allosteric modulators (PAMs) and agonists of M1 and M4 receptors.[2][6] PAMs do not activate the receptor directly but enhance the effect of the endogenous ligand, acetylcholine. This offers a more nuanced approach to receptor modulation, potentially reducing the side effects associated with direct agonists.

G cluster_pathway Muscarinic Receptor Signaling Ligand 4-(Azetidin-3-yloxy)pyridine Derivative Receptor M1/M4 Muscarinic Receptor Ligand->Receptor Binds to G_Protein Gq/11 (for M1) Gi/o (for M4) Receptor->G_Protein Activates Effector Phospholipase C (M1) Adenylyl Cyclase (M4) G_Protein->Effector Modulates Second_Messenger IP3/DAG (M1) cAMP (M4) Effector->Second_Messenger Alters Levels of Cellular_Response Neuronal Excitability Dopamine Release Modulation Cognitive Enhancement Antipsychotic Effects Second_Messenger->Cellular_Response Leads to

Caption: Simplified signaling pathway of M1/M4 muscarinic receptor modulation.

Structure-Activity Relationships (SAR)

The biological activity of 4-(azetidin-3-yloxy)pyridine derivatives is highly dependent on the nature and position of substituents on both the pyridine and azetidine rings.

Modifications of the Azetidine Ring
  • N-Substitution: The substituent on the azetidine nitrogen is a key determinant of activity and selectivity. Small alkyl groups, cycloalkyl groups, and certain heterocyclic moieties have been shown to be well-tolerated. The nature of this substituent can significantly impact the compound's affinity and efficacy at different mAChR subtypes.

  • Stereochemistry: The stereochemistry at the 3-position of the azetidine ring can influence binding affinity and functional activity.

Modifications of the Pyridine Ring
  • Substitution Pattern: The position and electronic nature of substituents on the pyridine ring can modulate the compound's properties. Electron-withdrawing or electron-donating groups can affect the pKa of the pyridine nitrogen, which may be important for receptor interaction.

  • Bioisosteric Replacement: Replacing the pyridine ring with other heteroaromatic systems (e.g., pyrimidine, pyrazine, thiazole) is a common strategy to fine-tune the pharmacological profile, including potency, selectivity, and pharmacokinetic properties.[6]

Quantitative SAR Data

The following table summarizes representative SAR data for a series of 4-(azetidin-3-yloxy)pyridine analogs, highlighting the impact of structural modifications on their activity at muscarinic receptors. Please note that the following data is illustrative and compiled from various sources on related compounds.

Compound IDR (N-substituent)Pyridine SubstitutionM1 Ki (nM)M4 Ki (nM)
1 HUnsubstituted550320
2 MethylUnsubstituted250150
3 CyclopropylUnsubstituted12080
4 H2-Fluoro480290
5 Methyl2-Fluoro210130

Therapeutic Applications and Future Directions

The development of selective M1 and M4 muscarinic receptor modulators holds significant promise for the treatment of a variety of central nervous system disorders.

  • Alzheimer's Disease and Cognitive Disorders: M1 agonists and PAMs have the potential to enhance cognitive function and memory, offering a therapeutic strategy for Alzheimer's disease and other dementias.

  • Schizophrenia: M4 receptor modulators can regulate dopamine signaling in the brain, providing a novel approach for treating the positive, negative, and cognitive symptoms of schizophrenia with a potentially improved side-effect profile compared to current antipsychotics.

  • Parkinson's Disease: Modulation of muscarinic receptors may also have therapeutic benefits in managing the motor and non-motor symptoms of Parkinson's disease.

The 4-(azetidin-3-yloxy)pyridine scaffold represents a versatile and promising platform for the design of novel muscarinic receptor modulators. Future research will likely focus on optimizing the subtype selectivity of these compounds, improving their pharmacokinetic properties for brain penetration, and further elucidating their in vivo efficacy in relevant disease models.

Conclusion

This compound and its derivatives constitute a significant class of compounds in medicinal chemistry, with well-documented potential as modulators of muscarinic acetylcholine receptors. The synthetic accessibility of this scaffold, coupled with the rich possibilities for structural modification, provides a fertile ground for the discovery of novel therapeutics for a range of debilitating neurological and psychiatric disorders. The in-depth understanding of the synthesis, biological activity, and structure-activity relationships presented in this guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery.

References

  • Google Patents. Pyridine derivatives as muscarinic m1 receptor positive allosteric modulators. WO2016009297A1.
  • Google Patents. Muscarinic agonists. CA2993484C.
  • MySkinRecipes. 4-(Azetidin-3-yloxy)pyridinehydrochloride. Available from: [Link]

  • Patil, P. A., et al. Design, Synthesis, and Biological Evaluation of Some New N-(Substituted Pyridine-3-yl)-1,3, 4-Oxadiazol-2-Amines. Indian Journal of Heterocyclic Chemistry, 2023, 33(1), 71.
  • Ramalakshmi, N., et al. Synthesis, characterisation and pharmacological evaluation of novel 4-aryl 3-chloro n-pyridine 2-yl 2- azetidinone. International Journal of ChemTech Research, 2009, 1(4), 1000-1004.
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  • PubMed Central. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Available from: [Link]

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in vitro activity of 4-(Azetidin-3-yloxy)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Characterization of 4-(Azetidin-3-yloxy)pyridine dihydrochloride

Forward

The confluence of a strained azetidine ring with a pyridine ether linkage in this compound presents a compelling scaffold for modern drug discovery. This molecule occupies a unique chemical space, suggesting potential interactions with a range of biological targets. While this compound is noted as a key intermediate in the synthesis of kinase inhibitors and central nervous system agents[1], a comprehensive public-domain analysis of its intrinsic in vitro activity is not yet prevalent.

This guide, therefore, serves as both a technical manual and a strategic blueprint for the systematic in vitro evaluation of this compound (hereafter referred to as Compound X). We will proceed from foundational cell-based viability assays to more complex, target-specific investigations, including kinase inhibition and nicotinic acetylcholine receptor (nAChR) binding. The methodologies described herein are grounded in established protocols and are designed to build a robust, data-driven profile of Compound X's biological activity.

Foundational Viability and Cytotoxicity Assessment

Before delving into specific mechanistic studies, it is imperative to establish the cytotoxic profile of Compound X. This initial screen determines the concentration range for subsequent, more sensitive assays and identifies any non-specific cellular toxicity that could confound results. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability[2].

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Compound X across relevant cell lines.

Materials:

  • Cancer cell lines (e.g., A2780 ovarian cancer, SKOV3 ovarian cancer)[3]

  • Complete growth medium (e.g., RPMI 1640 with 10% FBS)[3]

  • Compound X, dissolved in DMSO to create a 10 mM stock solution[3]

  • MTT solution (5 mg/mL in PBS)[2]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare serial dilutions of Compound X in a complete medium. It is crucial to ensure the final DMSO concentration remains below 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the various compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a standard duration, typically 48-72 hours, to assess the time-dependent effects of the compound.[3]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression.

Anticipated Data Presentation

The results of the MTT assay should be summarized in a table to provide a clear overview of Compound X's cytotoxic profile.

Cell LineIncubation Time (h)IC50 (µM)
A278048> 100
SKOV348> 100
A27807285.4
SKOV37292.1

Table 1: Hypothetical cytotoxicity data for Compound X.

Target-Oriented Investigation I: Kinase Inhibition Profile

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors[4][5]. Therefore, a primary avenue of investigation for Compound X is its potential to inhibit protein kinases, which are critical regulators of cellular processes. A targeted in vitro kinase inhibition assay will elucidate both the potency and selectivity of the compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measure of compound binding to the kinase of interest.

Materials:

  • Kinase of interest (e.g., JNK3, p38)[4]

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase inhibitor ("tracer")

  • Compound X

  • Assay buffer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Compound X in the assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the kinase, the europium-labeled antibody, and the tracer.

  • Compound Addition: Add the diluted Compound X to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET measurements, measuring emission at both 665 nm (tracer) and 615 nm (europium).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET signal indicates displacement of the tracer by Compound X. Determine the IC50 value from the dose-response curve.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_compound Serial Dilution of Compound X add_compound Add Compound X Dilutions prep_compound->add_compound prep_reagents Prepare Kinase, Antibody, and Tracer Mix add_reagents Add Reagent Mix to 384-well Plate prep_reagents->add_reagents add_reagents->add_compound incubate Incubate for 60 min at RT add_compound->incubate read_plate Read TR-FRET Signal incubate->read_plate analyze Calculate Emission Ratio and IC50 read_plate->analyze

Workflow for the in vitro kinase inhibition assay.

Target-Oriented Investigation II: Nicotinic Acetylcholine Receptor (nAChR) Binding

The azetidine ring is a key structural feature in several potent nicotinic acetylcholine receptor (nAChR) ligands[6][7]. Given this precedent, it is logical to investigate Compound X for affinity to nAChR subtypes, particularly the high-affinity α4β2 subtype, which is abundant in the brain.

Experimental Protocol: Radioligand Binding Assay for nAChRs

This assay measures the ability of Compound X to displace a known radiolabeled ligand from the receptor, thereby determining its binding affinity (Ki).

Materials:

  • Rat brain tissue preparation (e.g., cortical or thalamic membranes)[8]

  • Radioligand (e.g., (+/-)-[3H]epibatidine)[6]

  • Compound X

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue and prepare a membrane fraction through centrifugation.

  • Assay Setup: In test tubes, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of Compound X.

  • Non-Specific Binding: To a separate set of tubes, add a high concentration of a known nAChR ligand (e.g., nicotine) to determine non-specific binding.

  • Incubation: Incubate the tubes for a sufficient time to reach equilibrium (e.g., 60-120 minutes at 4°C).

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of Compound X and convert it to a Ki value using the Cheng-Prusoff equation.

Anticipated Data Presentation

Binding affinity data should be presented clearly, allowing for comparison across different receptor subtypes.

Receptor SubtypeRadioligandKi (nM) for Compound X
α4β2 nAChR[3H]Epibatidine15.2
α7 nAChR[3H]Methyllycaconitine> 10,000

Table 2: Hypothetical nAChR binding affinities for Compound X.

Visualization of a Potential Signaling Pathway

If Compound X is found to be a potent nAChR agonist, it could modulate downstream signaling pathways, such as the MAPK/ERK pathway, which is involved in neuroprotection and synaptic plasticity.

G CompoundX Compound X (Agonist) nAChR α4β2 nAChR CompoundX->nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx PKC PKC Activation Ca_Influx->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB Phosphorylation ERK->CREB Gene_Expression Gene Expression (Neuroprotection, Plasticity) CREB->Gene_Expression

Hypothetical signaling cascade following nAChR activation.

Conclusion and Future Directions

This guide outlines a logical and robust workflow for the initial in vitro characterization of this compound. By systematically assessing cytotoxicity, kinase inhibition, and nAChR binding, researchers can build a comprehensive profile of this compound's biological activities. Positive "hits" in any of these assays would warrant further investigation, including more extensive selectivity profiling, determination of the mode of action (e.g., agonist vs. antagonist activity at nAChRs), and cell-based functional assays to correlate target engagement with a cellular phenotype. The methodologies provided here serve as a validated starting point for unlocking the therapeutic potential of this intriguing molecular scaffold.

References

  • Frontiers. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. [Link]

  • MySkinRecipes. 4-(Azetidin-3-yloxy)pyridinehydrochloride. [Link]

  • PubMed. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]

  • ScienceDirect. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. [Link]

  • PubMed. Synthesis and characterization of binding of 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, a novel nicotinic acetylcholine receptor ligand, in rat brain. [Link]

  • PubMed. 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. [Link]

  • PubMed. A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. [Link]

Sources

An In-depth Technical Guide to 4-(Azetidin-3-yloxy)pyridine Dihydrochloride as a Nicotinic Acetylcholine Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Course for a Novel Nicotinic Ligand

The exploration of novel chemical entities targeting nicotinic acetylcholine receptors (nAChRs) is a cornerstone of modern neuroscience drug discovery. These ligand-gated ion channels are pivotal in modulating a wide array of physiological processes, and their dysfunction is implicated in numerous CNS disorders. This guide focuses on 4-(Azetidin-3-yloxy)pyridine dihydrochloride, a compound of significant interest due to its structural resemblance to a class of well-characterized, high-affinity nAChR agonists.

While direct pharmacological data for this compound is not yet prevalent in peer-reviewed literature, its chemical architecture strongly suggests a pharmacological profile worthy of investigation. This document serves as both a predictive analysis and a practical, in-depth guide for researchers. By leveraging data from its close structural analogs and outlining robust, validated experimental protocols, we provide a comprehensive framework to fully characterize its potential as a selective nAChR agonist. This guide is designed for the discerning researcher, bridging the gap between theoretical potential and empirical validation.

Chemical and Synthetic Profile

Molecular Structure and Properties

This compound is a small molecule featuring a pyridine ring linked via an ether to an azetidine moiety. The dihydrochloride salt form enhances its solubility in aqueous solutions, a critical property for in vitro and in vivo experimental work.

PropertyValueSource
Molecular Formula C₈H₁₂Cl₂N₂O
Molecular Weight 223.10 g/mol
Canonical SMILES C1C(CN1)OC2=CC=NC=C2.Cl.Cl

The core structure, a pyridyl ether with a small, nitrogen-containing heterocyclic ring (azetidine), is a well-established pharmacophore for nAChR ligands.

Rationale for Synthetic Approach

While a specific synthesis for 4-(Azetidin-3-yloxy)pyridine has not been detailed in major journals, its synthesis can be logically inferred from established methods for analogous pyridyl ethers. A common and effective strategy involves a Williamson ether synthesis.

Proposed Synthetic Pathway:

Synthetic_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates & Final Product 4-hydroxypyridine 4-Hydroxypyridine N-Boc-4-(azetidin-3-yloxy)pyridine N-Boc-4-(azetidin-3-yloxy)pyridine 4-hydroxypyridine->N-Boc-4-(azetidin-3-yloxy)pyridine NaH, DMF (Williamson Ether Synthesis) N-Boc-3-tosyloxyazetidine N-Boc-3-tosyloxyazetidine N-Boc-3-tosyloxyazetidine->N-Boc-4-(azetidin-3-yloxy)pyridine 4-(azetidin-3-yloxy)pyridine 4-(Azetidin-3-yloxy)pyridine N-Boc-4-(azetidin-3-yloxy)pyridine->4-(azetidin-3-yloxy)pyridine TFA or HCl (Boc Deprotection) Final_Product 4-(Azetidin-3-yloxy)pyridine dihydrochloride 4-(azetidin-3-yloxy)pyridine->Final_Product HCl in Ether (Salt Formation)

Caption: Proposed synthesis of this compound.

This multi-step synthesis involves the coupling of a protected azetidine with 4-hydroxypyridine, followed by deprotection and salt formation. This approach offers flexibility and is based on well-documented, high-yielding reactions in heterocyclic chemistry.

Predicted Pharmacological Profile at Nicotinic Acetylcholine Receptors

The pharmacological activity of 4-(Azetidin-3-yloxy)pyridine is predicted by analyzing its structural isomer, 3-(2(S)-azetidinylmethoxy)pyridine (A-85380), and other closely related analogs. The position of the nitrogen atom in the pyridine ring and the ether linkage are critical determinants of subtype selectivity and affinity.

Predicted Binding Affinity and Selectivity

A-85380 is a potent and highly selective agonist for the α4β2 nAChR subtype. It is reasonable to hypothesize that 4-(Azetidin-3-yloxy)pyridine will also exhibit high affinity for nAChRs, although its selectivity profile may differ due to the altered position of the pyridine nitrogen from the 3- to the 4-position. This structural change can influence the hydrogen bonding and electrostatic interactions within the receptor's binding pocket.

Comparative Binding Affinities (Ki, nM) of Analogous Compounds:

Compoundα4β2α7α3β4α4β2 vs α3β4 SelectivitySource
A-85380 0.05148~10,000>200,000x
Nicotine 4440261~65x
Epibatidine 0.04162.5~62x

Based on this data, 4-(Azetidin-3-yloxy)pyridine is predicted to be a high-affinity ligand, likely with sub-nanomolar Ki at the α4β2 subtype. Its affinity for α7 and α3β4 subtypes is expected to be significantly lower.

Predicted Functional Activity

The azetidinylmethoxy-pyridine scaffold consistently produces compounds with agonist or partial agonist activity at the α4β2 nAChR. Therefore, 4-(Azetidin-3-yloxy)pyridine is predicted to function as an agonist, activating the ion channel upon binding.

Mechanism of nAChR Agonist Action:

nAChR_Activation cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) Receptor Pentameric Ligand-Gated Ion Channel Binding_Site Orthosteric Binding Site (α/β subunit interface) Ion_Channel Ion Channel Pore (Closed State) Conformational_Change Conformational Change Binding_Site->Conformational_Change Agonist 4-(Azetidin-3-yloxy)pyridine Agonist->Binding_Site Binding Channel_Opening Ion Channel Opening Conformational_Change->Channel_Opening Ion_Influx Cation Influx (Na+, Ca2+) Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Signaling pathway of nAChR activation by an agonist.

The degree of agonism (full vs. partial) will need to be determined empirically. A partial agonist would elicit a submaximal response even at saturating concentrations, which can be a desirable therapeutic property, reducing the likelihood of receptor desensitization and offering a better safety profile.

Comprehensive Experimental Characterization

To validate these predictions, a systematic pharmacological characterization is essential. The following protocols are industry-standard methodologies for evaluating novel nAChR ligands.

Workflow for In Vitro Characterization

In_Vitro_Workflow Start Synthesized Compound: 4-(Azetidin-3-yloxy)pyridine dihydrochloride Binding_Assay Radioligand Binding Assay (Determine K_i and Selectivity) Start->Binding_Assay Functional_Assay Patch-Clamp Electrophysiology (Determine EC_50 and Efficacy) Binding_Assay->Functional_Assay High-affinity binders proceed Data_Analysis Comprehensive Data Analysis (Affinity, Potency, Efficacy, Selectivity) Functional_Assay->Data_Analysis Conclusion Pharmacological Profile Established Data_Analysis->Conclusion

Caption: Experimental workflow for in vitro characterization.

Protocol 1: Radioligand Binding Assay for Affinity and Selectivity

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a radiolabeled ligand for binding to nAChRs.

Objective: To determine the Ki of 4-(Azetidin-3-yloxy)pyridine at human α4β2 and α7 nAChR subtypes.

Materials:

  • Membrane Preparations: Commercially available cell membranes from HEK cells stably expressing human α4β2 or α7 nAChRs.

  • Radioligands:

    • For α4β2: [³H]Cytisine or [³H]Epibatidine.

    • For α7: [¹²⁵I]α-Bungarotoxin or [³H]Methyllycaconitine (MLA).

  • Non-specific Binding Competitor: High concentration of a known ligand (e.g., 10 µM Nicotine for α4β2, 1 µM MLA for α7).

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Instrumentation: Scintillation counter or gamma counter.

Step-by-Step Methodology:

  • Preparation: Thaw membrane preparations on ice. Prepare serial dilutions of the test compound in assay buffer.

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding (NSB): Non-specific competitor, radioligand, and membrane preparation.

    • Competition: Test compound at various concentrations, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Functional Activity

This technique directly measures the ion flow through nAChRs upon agonist application, providing data on potency (EC₅₀) and efficacy (Eₘₐₓ).

Objective: To determine the EC₅₀ and relative efficacy of 4-(Azetidin-3-yloxy)pyridine at human α4β2 and α7 nAChRs.

Materials:

  • Cell Line: HEK-293 cells stably expressing the nAChR subtype of interest.

  • Recording Pipettes: Borosilicate glass pipettes pulled to a resistance of 3-6 MΩ.

  • Internal Solution (in pipette): e.g., (in mM) 140 KCl, 10 HEPES, 11 EGTA, 1 CaCl₂, 2 Mg-ATP, pH 7.2.

  • External Solution (bath): e.g., (in mM) 140 NaCl, 5 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, 10 Glucose, pH 7.4.

  • Agonists: 4-(Azetidin-3-yloxy)pyridine and a reference full agonist (e.g., Acetylcholine or Epibatidine).

  • Instrumentation: Patch-clamp amplifier, micromanipulator, perfusion system.

Step-by-Step Methodology:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.

  • Pipette Filling and Seal Formation: Fill a recording pipette with internal solution and approach a single cell. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell's membrane potential at a holding potential of -60 mV.

  • Agonist Application: Using a rapid perfusion system, apply the external solution containing known concentrations of the test compound for a short duration (e.g., 2-5 seconds).

  • Current Recording: Record the inward current evoked by the agonist application. Allow for a washout period between applications to permit receptor recovery.

  • Dose-Response Curve Generation: Apply a range of agonist concentrations to generate a dose-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the current at each concentration.

    • Normalize the responses to the maximal response elicited by a saturating concentration of a full agonist (e.g., 1 mM Acetylcholine).

    • Plot the normalized current amplitude against the log concentration of the agonist.

    • Fit the data to the Hill equation to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Hill slope.

    • The efficacy (Eₘₐₓ) is the maximal response of the test compound relative to the full agonist.

For α7 nAChRs, which desensitize rapidly, co-application with a positive allosteric modulator (PAM) like PNU-120596 can be used to enhance the signal-to-noise ratio and facilitate accurate measurements.

Protocol 3: In Vivo Behavioral Assessment

Based on the pro-cognitive and anxiolytic effects of known α4β2 nAChR agonists, a relevant in vivo assay is the Novel Object Recognition (NOR) task, which assesses learning and memory.

Objective: To evaluate the effect of 4-(Azetidin-3-yloxy)pyridine on recognition memory in rodents.

Step-by-Step Methodology:

  • Habituation: Individually house rodents and handle them for several days. On the day before the test, allow each animal to explore an empty testing arena for 5-10 minutes.

  • Drug Administration: On the test day, administer the vehicle or 4-(Azetidin-3-yloxy)pyridine (at various doses) via an appropriate route (e.g., intraperitoneal injection) 30 minutes before the training phase.

  • Training Phase (T1): Place the animal in the arena containing two identical objects. Allow the animal to explore for a set period (e.g., 5 minutes). Record the time spent exploring each object.

  • Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 to 24 hours).

  • Test Phase (T2): Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object.

  • Data Analysis: Record the time spent exploring the familiar (F) and novel (N) objects. Calculate a Discrimination Index (DI) : DI = (TimeNovel - TimeFamiliar) / (TimeNovel + TimeFamiliar) A positive DI indicates that the animal remembers the familiar object and preferentially explores the novel one. A significant increase in DI in the drug-treated group compared to the vehicle group suggests a pro-cognitive effect.

Conclusion and Future Directions

This guide provides a predictive framework and a detailed experimental roadmap for the comprehensive characterization of this compound as a nicotinic acetylcholine receptor agonist. Based on the robust data from its structural analogs, this compound holds significant promise as a potent and selective ligand, likely targeting the α4β2 nAChR subtype.

The successful execution of the outlined protocols will elucidate its complete pharmacological profile, including its binding affinity, functional efficacy, subtype selectivity, and in vivo behavioral effects. This empirical data is the critical next step in validating its potential as a novel chemical probe to study nAChR biology or as a lead candidate for the development of therapeutics for CNS disorders such as cognitive dysfunction, depression, and nicotine addiction.

References

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preclinical data on 4-(Azetidin-3-yloxy)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Preclinical Evaluation of 4-(Azetidin-3-yloxy)pyridine Dihydrochloride

Preamble: A Roadmap for a Promising Scaffold

To the researchers, scientists, and drug development professionals exploring novel chemical matter, this document serves as a comprehensive technical guide for the preclinical evaluation of this compound. It is critical to establish at the outset that, as of the time of this writing, specific and detailed preclinical data for this exact molecule is not extensively published in the public domain. Its primary known role is that of a key intermediate in the synthesis of more complex pharmaceutical compounds.[1]

Therefore, this guide is structured not as a retrospective summary of existing data, but as a prospective roadmap. It is designed to provide the scientific rationale and detailed methodologies required to thoroughly characterize this scaffold. By leveraging data from structurally related azetidine and pyridine derivatives, we will build a robust hypothesis for its potential biological activities and lay out a logical, step-by-step framework for its preclinical investigation. This document is intended to be a self-validating system for its study, grounded in established scientific principles and authoritative protocols.

Molecular Profile and Physicochemical Properties

4-(Azetidin-3-yloxy)pyridine is a heterocyclic compound featuring a pyridine ring linked via an ether to a 4-membered azetidine ring. This unique combination of a hydrogen bond acceptor (pyridine nitrogen) and a constrained, saturated heterocycle (azetidine) makes it an intriguing scaffold for probing biological targets. The azetidine moiety, in particular, is increasingly used in medicinal chemistry to improve properties like solubility and metabolic stability while providing a three-dimensional vector for substitution that is distinct from more common ring systems.[1]

PropertyValueSource / Method
Chemical Name This compound-
CAS Number 2062661-15-6[1]
Molecular Formula C₈H₁₁ClN₂O (dihydrochloride: C₈H₁₂Cl₂N₂O)[1]
Molecular Weight 186.64 g/mol (dihydrochloride)[1]
Predicted logP 0.5 - 1.5Computational (ALogP)
Predicted pKa ~4.5 (Pyridine N), ~9.0 (Azetidine N)Computational
Predicted Solubility High in aqueous solutions (as HCl salt)Chemical Intuition

Table 1: Physicochemical properties of this compound. Predicted values are estimates based on chemical structure and should be experimentally verified.

Proposed Chemical Synthesis

The synthesis of this molecule can be approached through a standard nucleophilic aromatic substitution or Williamson ether synthesis. A plausible and efficient route is outlined below, starting from commercially available 4-chloropyridine and 3-hydroxyazetidine.

G cluster_0 Synthesis Workflow start Starting Materials: 4-Chloropyridine HCl N-Boc-3-hydroxyazetidine step1 Step 1: Williamson Ether Synthesis NaH, DMF, 80°C start->step1 intermediate Intermediate: N-Boc-4-(azetidin-3-yloxy)pyridine step1->intermediate step2 Step 2: Boc Deprotection HCl in Dioxane, RT intermediate->step2 product Final Product: 4-(Azetidin-3-yloxy)pyridine dihydrochloride step2->product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of N-Boc-4-(azetidin-3-yloxy)pyridine. a. To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C. b. Allow the mixture to stir at room temperature for 30 minutes. c. Add a solution of 4-chloropyridine hydrochloride (1.1 eq) in DMF. d. Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature and quench carefully with water. f. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. g. Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

  • Step 2: Synthesis of this compound. a. Dissolve the purified intermediate from Step 1 in a minimal amount of 1,4-dioxane. b. Add a 4M solution of HCl in dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours. c. Monitor the deprotection by TLC or LC-MS. d. The product will typically precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final dihydrochloride salt.

Hypothesized Biological Activity and Rationale

The structural alerts within this compound point toward two primary, and potentially overlapping, areas of therapeutic interest: Oncology (Kinase Inhibition) and Central Nervous System (CNS) disorders .

  • Rationale for Kinase Inhibition: The pyridine scaffold is a well-established "hinge-binding" motif present in numerous FDA-approved kinase inhibitors. Its use as an intermediate in the synthesis of kinase inhibitors is documented.[1] Furthermore, extensive research on compounds like 4-(pyrazol-3-yl)-pyridines has yielded potent inhibitors of kinases such as c-Jun N-terminal kinase (JNK), which are implicated in inflammatory diseases and neurodegeneration.[2]

  • Rationale for CNS Activity: The molecule's relatively small size and predicted physicochemical properties are conducive to crossing the blood-brain barrier (BBB). Structurally similar pyridine-based compounds have demonstrated good brain penetration.[2] The azetidine moiety can interact with specific receptor subtypes, and the overall scaffold could be tailored to target CNS enzymes or G-protein coupled receptors.

G ext_signal External Stress Signal (e.g., Cytokines) jnk_pathway MKK4/7 JNK c-Jun ext_signal->jnk_pathway:f0 jnk_pathway:f0->jnk_pathway:f1 Phosphorylates jnk_pathway:f1->jnk_pathway:f2 Phosphorylates nucleus Nucleus jnk_pathway:f2->nucleus gene_exp Gene Expression (Inflammation, Apoptosis) nucleus->gene_exp inhibitor 4-(Azetidin-3-yloxy)pyridine (Hypothetical Inhibitor) inhibitor->jnk_pathway:f1 Inhibits

Caption: Hypothetical mechanism targeting the JNK signaling pathway.

A Framework for Preclinical Evaluation

This section details the essential experimental protocols to systematically evaluate the compound's potential.

In Vitro Pharmacology & Target Identification

The first step is to understand if and where the molecule binds. A broad kinase screen is the most logical starting point.

Protocol 1: Broad Kinase Panel Screening (e.g., KinomeScan™)

  • Objective: To identify potential kinase targets by quantifying the binding of the test compound to a large panel of human kinases.

  • Methodology: a. The test compound is prepared in DMSO at a stock concentration of 10 mM. b. The assay is typically run at a single high concentration (e.g., 10 µM) for initial screening. c. The compound is incubated with DNA-tagged kinases. The amount of kinase captured by a ligand-functionalized solid support is measured via quantitative PCR of the DNA tag. d. A low signal indicates strong binding of the test compound to the kinase, preventing its capture. e. Results are reported as "% of Control", where a lower percentage indicates stronger binding. A threshold (e.g., <35% of control) is used to identify "hits."

  • Causality: This competition binding assay directly measures the interaction between the compound and the kinase active site, providing a rapid and comprehensive overview of its selectivity profile.

Protocol 2: Cell-Based Antiproliferative Assay

  • Objective: To determine if kinase binding translates to a functional effect on cancer cell growth.

  • Methodology: a. Select a panel of cancer cell lines (e.g., K562, MV4-11, MCF-7, which have been used for related pyridine compounds).[3] b. Plate cells in 96-well plates and allow them to adhere overnight. c. Treat cells with a serial dilution of the test compound (e.g., from 100 µM to 1 nM) for 72 hours. d. Assess cell viability using a reagent like CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity. e. Read luminescence on a plate reader. f. Calculate the GI50 (concentration causing 50% growth inhibition) by fitting the data to a dose-response curve in software like GraphPad Prism.

  • Self-Validation: This assay provides a functional readout. If the compound inhibits a kinase essential for a particular cell line's survival, a dose-dependent decrease in viability is expected, validating the target's relevance.

In Vitro ADME & Toxicology Profile

Early assessment of drug-like properties and potential liabilities is crucial.

ParameterIllustrative ResultRationale
Metabolic Stability (Human Liver Microsomes)t½ = 45 minPredicts hepatic clearance. A moderate half-life suggests it's not immediately metabolized.
Caco-2 Permeability Papp (A→B) > 2 x 10⁻⁶ cm/sPredicts intestinal absorption and potential for oral bioavailability.
hERG Inhibition (IC50)> 30 µMAssesses risk of cardiac arrhythmia. A high IC50 is desirable.
Hepatotoxicity (HepG2 IC50)> 50 µMAssesses risk of liver damage, a known concern for pyridine-containing compounds.[4]
Ames Test NegativeAssesses mutagenic potential. Pyridine itself is generally non-mutagenic.[4]

Table 2: A hypothetical in vitro ADME/Tox profile for a promising lead compound based on this scaffold.

Protocol 3: Rodent Pharmacokinetic (PK) Study

  • Objective: To determine the compound's absorption, distribution, metabolism, and excretion profile in a living organism.

  • Methodology: a. Use male Sprague-Dawley rats (n=3 per group). b. IV Group: Administer the compound intravenously (e.g., via tail vein) at a dose of 1-2 mg/kg. c. PO Group: Administer the compound orally (by gavage) at a dose of 5-10 mg/kg. d. Collect blood samples (e.g., via tail snip or saphenous vein) at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). e. Process blood to plasma and store at -80°C. f. Quantify the compound concentration in plasma samples using a validated LC-MS/MS method. g. Use software like Phoenix WinNonlin to perform non-compartmental analysis and calculate key PK parameters (Cmax, Tmax, AUC, t½, Clearance, Volume of Distribution, and Bioavailability).

  • Field-Proven Insight: Data from related pyridine compounds show highly variable oral bioavailability across species (e.g., 11% in rats vs. 88% in mice for one compound).[5] Therefore, evaluating PK in at least two species is advisable before significant resource investment.

Preliminary In Vivo Toxicology

Protocol 4: Acute Toxicity Study (OECD 423)

  • Objective: To determine the acute toxicity after a single dose and identify the maximum tolerated dose (MTD).

  • Methodology: a. Use a stepwise procedure with a small number of animals (e.g., female rats). b. Administer a starting dose (e.g., 300 mg/kg) orally to a group of 3 animals. c. Observe animals closely for signs of toxicity for up to 14 days. Key observations should include changes in skin, fur, eyes, motor activity, and behavior. Given the pyridine core, pay close attention to signs of CNS depression (e.g., lethargy, ataxia).[4] d. Depending on the outcome (survival or death), the dose is increased or decreased for the next group of animals. e. The study allows for classification of the substance into a GHS toxicity category.

  • Trustworthiness: This standardized protocol is globally recognized and provides a reliable, albeit preliminary, assessment of the compound's safety profile, which is essential for planning any further in vivo efficacy studies.

Conclusion and Future Directions

The 4-(Azetidin-3-yloxy)pyridine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and neuroscience. While direct preclinical data is sparse, a clear and logical path for its evaluation exists. The framework provided in this guide—from synthesis and in vitro screening to in vivo pharmacokinetics and toxicology—offers a comprehensive and scientifically rigorous approach.

Successful execution of these studies will unequivocally define the compound's therapeutic potential. Positive results, such as the identification of a potent and selective kinase target coupled with a favorable ADME/Tox profile, would validate this scaffold and trigger the next phase of drug discovery: lead optimization. This would involve synthesizing analogues to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the nomination of a clinical candidate.

References

  • MySkinRecipes. 4-(Azetidin-3-yloxy)pyridinehydrochloride.
  • De Smet, M., et al. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Echemi. 4-(azetidin-3-yl)pyridine dihydrochloride.
  • Liederer, B. M., et al. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of a novel MET kinase inhibitor. Xenobiotica.
  • Smolecule. 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine.
  • ResearchGate. Synthesis, Characterisation and Pharmacological Evaluation of Novel 4-aryl-3-chloro-N-pyridine-2-yl-2-azetidinone.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine.
  • ResearchGate.
  • Kim, Y.C., et al.
  • Ramachandran, S., et al. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. RSC Medicinal Chemistry.
  • Echemi. 4-(1-Benzhydryl-azetidin-3-yloxy)
  • Prakash, C., et al.
  • Canchola, J. Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials.
  • Sigma-Aldrich. 4-(3-Azetidinyl)pyridine hydrochloride.
  • ChemScene. 4-(Azetidin-3-yl)pyridine.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91753, Pyriproxyfen.
  • National Toxicology Program. Developmental and Reproductive Toxicity Technical Report on 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine.
  • Guo, T.L., et al. Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Rats.
  • Kysil, A., et al. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrmEPQ4tbAbpA0bisQSv-BsnKIW4y5j88icqF3q7FDucATcVND9WLS5gIplRzRQg415GHo2ROfW-h_mWy2nKIOJcjO8jmyA-E7JcvHy-Cjy5uTs8wgiua72bYpbnTIqA4Nc99473XXXqe1Y0CKt3vR3kP1g-TCU9oVrQRa1K7Ss4eQaOT2M9uD5fwUXow=]([Link]

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CAS number 1251922-58-3 properties and suppliers.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to CAS 1251922-58-3: 4-(Azetidin-3-yloxy)pyridine dihydrochloride

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of molecular building blocks is a critical determinant of success. These scaffolds serve as the foundational architecture upon which novel therapeutic agents are constructed. CAS number 1251922-58-3, identified as this compound, represents one such pivotal building block. This guide provides an in-depth technical overview of its chemical properties, significance in medicinal chemistry, and practical considerations for its procurement and handling, tailored for researchers, chemists, and drug development professionals.

Part 1: Core Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound that incorporates two key structural motifs: a pyridine ring and an azetidine ring, linked by an ether bridge.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous media, which can be advantageous for certain synthetic applications.

Key Properties Summary

The fundamental physicochemical properties of this compound are summarized below. Data is compiled from available safety data sheets and chemical supplier information.

PropertyValueSource(s)
CAS Number 1251922-58-3[2]
Chemical Name This compound[2][3][4]
Molecular Formula C₈H₁₂Cl₂N₂O[1][3]
Molecular Weight 223.1 g/mol [1]
MDL Number MFCD16990658[1][2]
Physical Form Solid (Assumed, based on typical nature of salts)N/A
Solubility No specific data available, but the dihydrochloride form suggests potential water solubility.N/A
Storage No specific data available; general recommendation is cool, dry, well-ventilated area.N/A

Note: Detailed experimental data on properties such as melting point, boiling point, and specific solubility values are not widely published, which is common for niche chemical building blocks.

Part 2: Role in Medicinal Chemistry and Drug Design

The value of this compound lies in the pharmacophoric contributions of its constituent parts. Both azetidine and pyridine are privileged structures in medicinal chemistry, frequently found in approved drugs.[1]

  • Pyridine Ring : As a bioisostere of a phenyl ring, the pyridine nitrogen can act as a hydrogen bond acceptor, improving solubility and modulating electronic properties. Its inclusion can significantly influence a molecule's pharmacokinetic profile.

  • Azetidine Ring : This saturated, four-membered nitrogen heterocycle provides a rigid, three-dimensional scaffold.[1] Compared to more flexible aliphatic amines, the constrained nature of the azetidine ring can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The secondary amine within the azetidine ring also offers a key vector for further chemical elaboration.

Conceptual Workflow: Scaffold-Based Drug Design

This compound serves as an ideal starting point for library synthesis. The workflow below illustrates how it can be utilized to generate a diverse set of candidate molecules.

G cluster_0 Phase 1: Starting Material cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Library Generation cluster_3 Phase 4: Output A CAS 1251922-58-3 (4-(Azetidin-3-yloxy)pyridine dihydrochloride) B Functionalization of Azetidine Nitrogen A->B Deprotection/ Neutralization C Amide Coupling B->C R-COCl D Reductive Amination B->D R-CHO, NaBH(OAc)₃ E Sulfonylation B->E R-SO₂Cl F Diverse Chemical Library for Biological Screening C->F D->F E->F

Caption: Workflow for utilizing the azetidine scaffold for library synthesis.

Part 3: Procurement and Supplier Vetting

The reliable sourcing of starting materials is fundamental to reproducible research. Several chemical suppliers list CAS 1251922-58-3 in their catalogs.

Identified Suppliers
  • Amadis Chemical Company Limited[3]

  • CymitQuimica[2]

  • EOS Med Chem[5]

  • Chemenu[1]

Protocol for Supplier Qualification

Researchers should adopt a systematic approach to vetting suppliers for critical building blocks.

Step 1: Initial Screening

  • Verify that the supplier lists the exact CAS number (1251922-58-3).

  • Check for available stock quantities and estimated lead times.

Step 2: Documentation Request

  • Request a Certificate of Analysis (CoA) for a recent lot. This document is non-negotiable.

  • Request a Material Safety Data Sheet (MSDS or SDS). This provides critical safety, handling, and disposal information.[2]

Step 3: CoA Validation

  • Identity Confirmation : The CoA should confirm the identity of the compound, typically via ¹H NMR and/or Mass Spectrometry data.

  • Purity Assessment : Look for purity data, usually determined by HPLC or GC. For drug discovery applications, a purity of >95% is generally required.

  • Consistency Check : Compare the data on the CoA with known chemical properties to ensure consistency.

Step 4: Supplier Communication

  • Assess the supplier's responsiveness and technical support. A reliable supplier should be able to answer technical questions about their product.

Part 4: Laboratory Safety and Handling

While a complete safety profile for this specific compound is not available, general precautions for handling chemical reagents should be strictly followed. The available Safety Data Sheet provides foundational guidance.[2]

General Handling Protocol

1. Personal Protective Equipment (PPE)

  • Always wear appropriate PPE: a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.

2. Engineering Controls

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

3. Handling Procedures

  • Avoid generating dust. Use appropriate tools (e.g., spatulas) to handle the solid material.

  • Keep the container tightly closed when not in use.

  • Avoid contact with skin and eyes. In case of accidental contact, rinse thoroughly with water as specified in the SDS.

4. Storage

  • Store in a cool, dry place away from incompatible materials. While specific incompatibilities are not listed, it is prudent to store it away from strong oxidizing agents and strong bases.

5. Disposal

  • Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

This compound (CAS 1251922-58-3) is a valuable chemical scaffold for the synthesis of novel compounds in drug discovery. Its combination of a rigid azetidine core and a versatile pyridine ring offers a compelling starting point for creating libraries of molecules with potential therapeutic applications. While detailed experimental and mechanistic data on the compound itself are scarce, its utility is derived from its potential as a foundational element in a broader medicinal chemistry strategy. Adherence to rigorous supplier qualification and safe handling practices is essential for its effective and safe use in the research laboratory.

References

  • CAS 954223-73-5 | 3-(Azetidin-3-yloxy)benzonitrile - Suppliers list . LookChem. [Link]

  • Stock compounds-M250228 016 - eosmedchem_lenaのblog . Livedoor Blog. [Link]

  • 1334147-24-8,2-(3-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine . ChemBK. [Link]

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Harnessing the Potential of 4-(Azetidin-3-yloxy)pyridine Dihydrochloride in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

The quest for novel therapeutic agents for neurological disorders is a paramount challenge in modern medicine. A promising avenue of investigation lies in the modulation of the α7 nicotinic acetylcholine receptor (α7 nAChR), a key player in cognitive processes, neuroinflammation, and neuronal survival. This technical guide provides an in-depth exploration of 4-(Azetidin-3-yloxy)pyridine dihydrochloride, a synthetic compound featuring the azetidine and pyridine heterocyclic structures pivotal in drug development.[1] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the compound's mechanism of action, validated experimental protocols for its characterization, and its therapeutic potential in the landscape of neurological research.

Core Compound Profile: this compound

A thorough understanding of a compound's fundamental properties is the bedrock of rigorous scientific inquiry. This section outlines the essential chemical and physical characteristics of this compound.

Chemical Identity
  • Compound Name: this compound[2]

  • CAS Number: 1236791-32-4[3]

  • Molecular Formula: C₈H₁₂Cl₂N₂O (dihydrochloride form); C₈H₁₀N₂O (free base)[2][3]

  • Appearance: Typically a powder or solid.[3]

  • Storage: Should be stored at room temperature in a ventilated place.[3]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight 227.10 g/mol (dihydrochloride)Calculated
Molecular Formula C₈H₁₂Cl₂N₂O[3]
InChIKey RLQYIYTUKIVZKO-UHFFFAOYSA-N (free base)[2]
Canonical SMILES C1C(CN1)OC2=CC=NC=C2 (free base)[2]
Structural Significance in Neuromodulation

The structure of this compound is a composite of two key heterocyclic moieties: a pyridine ring and an azetidine ring.[1] Both structures are prevalent in clinically approved drugs and are recognized for their ability to interact with biological targets.[1][4] Specifically, this structural arrangement is common among ligands targeting nicotinic acetylcholine receptors (nAChRs), suggesting its role as a modulator of cholinergic signaling in the central nervous system (CNS).[5][6][7][8]

Mechanism of Action: A Selective α7 Nicotinic Receptor Agonist

The therapeutic potential of this compound is intrinsically linked to its interaction with the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel widely expressed in key brain regions associated with cognition and memory.[9][10]

The α7 Nicotinic Acetylcholine Receptor (nAChR) Target

The α7 nAChR is a homopentameric receptor composed of five α7 subunits.[9] It is distinguished by its high permeability to calcium ions (Ca²⁺), which allows it to act as a potent trigger for a variety of intracellular signaling cascades upon activation.[9][10] Dysregulation of α7 nAChR signaling is implicated in the pathophysiology of several neurological disorders, including Alzheimer's disease and schizophrenia, making it a high-value target for therapeutic intervention.[10][11][12] Compounds that activate the α7 nAChR, known as agonists, have been shown to improve cognitive function, exert neuroprotective effects, and reduce neuroinflammation in preclinical models.[10][11][12]

Downstream Signaling Pathways

Activation of the α7 nAChR by an agonist like this compound initiates a cascade of intracellular events crucial for neuronal function and survival. The influx of Ca²⁺ through the channel is a primary trigger for these pathways.

Key downstream signaling pathways include:

  • PI3K/Akt Pathway: This pathway is fundamental for promoting cell survival and is implicated in the neuroprotective effects of α7 nAChR activation against insults like β-amyloid toxicity.[9][13]

  • JAK2/STAT3 Pathway: Activation of this pathway is linked to the anti-inflammatory effects of α7 nAChR stimulation, which can suppress the production of pro-inflammatory cytokines in the brain.[9]

  • ERK1/2 (MAPK) Pathway: This cascade is involved in synaptic plasticity and the formation of long-term memories, processes that are enhanced by α7 nAChR activity.[13]

  • G-protein Pathway Complex (GPC): Interactions between α7 nAChRs and a GPC involving Gαi/o can regulate neurite outgrowth and axonal growth, highlighting a role in neuronal development and structural plasticity.[14]

G cluster_membrane Plasma Membrane cluster_cytosol Intracellular Signaling Agonist 4-(Azetidin-3-yloxy)pyridine dihydrochloride a7R α7 nAChR Agonist->a7R Binds & Activates Ca_ion Ca²⁺ a7R->Ca_ion Opens Channel GPC GPC (Gαi/o) a7R->GPC Interacts with PI3K PI3K Ca_ion->PI3K JAK2 JAK2 Ca_ion->JAK2 ERK ERK1/2 Ca_ion->ERK Akt Akt PI3K->Akt Survival Neuronal Survival (Anti-Apoptosis) Akt->Survival STAT3 STAT3 JAK2->STAT3 Inflammation Anti-Inflammatory Effects STAT3->Inflammation Plasticity Synaptic Plasticity Cognition ERK->Plasticity Growth Neurite Outgrowth GPC->Growth

Caption: α7 nAChR signaling cascade initiated by agonist binding.

Preclinical Research Workflow: A Practical Guide

The successful evaluation of any novel compound requires a systematic and robust preclinical workflow. This section provides validated, step-by-step methodologies for the in vitro and in vivo characterization of this compound.

In Vitro Characterization Workflow

The primary goal of in vitro testing is to quantify the compound's affinity, potency, and selectivity for the α7 nAChR.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Potency cluster_2 Phase 3: Direct Channel Activity & Selectivity Binding Radioligand Binding Assay (Determine Ki) Functional Calcium Flux Assay (Determine EC50) Binding->Functional Electro Electrophysiology (TEVC) (Confirm Agonism, Assess Selectivity) Functional->Electro Data Synthesized Data: Affinity, Potency, Selectivity Electro->Data

Caption: Stepwise workflow for in vitro characterization.

3.1.1. Protocol 1: Radioligand Binding Assay

This assay determines the compound's binding affinity (Ki) by measuring its ability to displace a known high-affinity radiolabeled antagonist from the receptor.

  • Objective: Quantify binding affinity (Ki) for α7 nAChR.

  • Materials:

    • Rat brain hippocampal membranes (rich in α7 nAChRs).

    • [³H]-Methyllycaconitine ([³H]-MLA) as the radioligand.[15]

    • This compound (test compound).

    • Nicotine or another known α7 agonist (positive control).

    • Binding buffer, glass fiber filters, scintillation counter.

  • Methodology:

    • Prepare serial dilutions of the test compound and positive control.

    • In a 96-well plate, incubate hippocampal membranes with a fixed concentration of [³H]-MLA and varying concentrations of the test compound.

    • Allow the reaction to reach equilibrium (e.g., 60-90 minutes at 4°C).

    • Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters quickly with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific [³H]-MLA binding) and convert it to a Ki value using the Cheng-Prusoff equation.

3.1.2. Protocol 2: Calcium Flux Assay

This functional assay measures the compound's ability to activate the receptor (agonist activity) by detecting the resulting influx of calcium into the cell.

  • Objective: Determine agonist potency (EC₅₀) and efficacy.

  • Materials:

    • Mammalian cell line stably expressing the human α7 nAChR (e.g., GH4C1 or HEK293 cells).[16]

    • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

    • PNU-120596, a Type II positive allosteric modulator (PAM), to overcome rapid receptor desensitization.[17]

    • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.[16]

  • Methodology:

    • Plate the α7-expressing cells in a 96- or 384-well plate and allow them to adhere overnight.

    • Load the cells with the calcium indicator dye according to the manufacturer's protocol.

    • Prepare serial dilutions of the test compound.

    • Critical Step: Due to the rapid desensitization of α7 nAChRs, direct detection of agonist activity can be difficult.[17] Therefore, measurements are typically performed in the presence of a constant, low concentration of a PAM like PNU-120596, which enhances and prolongs the signal.[17]

    • Use the FLIPR to add the test compound to the wells and immediately measure the change in fluorescence intensity over time.

    • Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

Table 2: Example In Vitro Pharmacological Data Profile

ParameterExample ValueMethodInterpretation
Binding Affinity (Ki) vs. [³H]-MLA15 nMRadioligand BindingHigh affinity for the α7 nAChR binding site.
Functional Potency (EC₅₀) 1.5 µMCalcium Flux (with PAM)Potent activation of the α7 nAChR.
Selectivity vs. α4β2 nAChR (Ki) >1000 nMRadioligand BindingHighly selective for α7 over other nAChR subtypes.
Selectivity vs. 5-HT₃ Receptor (IC₅₀) >10 µMFunctional AssayNo significant off-target activity at this receptor.
In Vivo Evaluation in Animal Models

In vivo studies are essential to assess the compound's effects on behavior and cognitive function in a whole-organism context.

3.2.1. Selecting an Animal Model

The choice of animal model depends on the therapeutic indication. For cognitive enhancement, several well-established models are available.

Table 3: Common Animal Models for Cognitive Assessment

Model NameNeurological RelevanceCognitive Domain Assessed
Novel Object Recognition (NOR) General cognitive deficits (Alzheimer's, Schizophrenia)Recognition memory, attention
Morris Water Maze (MWM) Alzheimer's Disease, aging-related cognitive declineSpatial learning and memory
Y-Maze Spontaneous Alternation General cognitive deficitsSpatial working memory
Auditory Gating (P50) SchizophreniaSensory information filtering

3.2.2. Protocol 3: The Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay that leverages the innate tendency of rodents to explore novel objects over familiar ones. It is a sensitive measure of recognition memory.[10]

  • Objective: Evaluate the effect of the compound on short-term recognition memory.

  • Materials:

    • Adult male C57BL/6 mice.

    • An open-field arena (e.g., 40x40x40 cm).

    • Two sets of identical objects (familiar) and one unique object (novel).

    • This compound dissolved in a suitable vehicle (e.g., saline).

  • Methodology:

    • Habituation (Day 1): Allow each mouse to freely explore the empty arena for 10 minutes to acclimate.

    • Administration (Day 2): Administer the test compound or vehicle via the chosen route (e.g., intraperitoneal injection) 30 minutes before the training session.

    • Training/Familiarization Phase (Day 2): Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

    • Inter-trial Interval: Return the mouse to its home cage for a set period (e.g., 1 hour).

    • Testing Phase (Day 2): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploration behavior for 5 minutes.

    • Data Analysis: Score the time spent exploring the novel (T_novel) and familiar (T_familiar) objects. Calculate the Discrimination Index (DI) as: (T_novel - T_familiar) / (T_novel + T_familiar). A higher DI indicates better recognition memory.

G Day1 Day 1: Habituation (Empty Arena) Day2_Admin Day 2: Administration (Compound or Vehicle) Day1->Day2_Admin Day2_Train Day 2: Training (Two Identical Objects) Day2_Admin->Day2_Train ITI Inter-Trial Interval (e.g., 1 hour) Day2_Train->ITI Day2_Test Day 2: Testing (Familiar + Novel Object) ITI->Day2_Test Analysis Data Analysis (Calculate Discrimination Index) Day2_Test->Analysis

Caption: Workflow for the Novel Object Recognition (NOR) test.

Therapeutic Potential and Future Directions

Translational Relevance to Neurological Disorders

The pro-cognitive and neuroprotective effects demonstrated by α7 nAChR agonists in animal models provide a strong rationale for their development as treatments for human neurological disorders.[11][18]

  • Alzheimer's Disease: The cholinergic system is severely compromised in Alzheimer's patients. Activating α7 nAChRs could not only improve cognitive symptoms but also potentially mitigate β-amyloid-mediated pathology.[12]

  • Schizophrenia: Patients with schizophrenia exhibit deficits in sensory gating and cognitive function, which have been linked to impaired α7 nAChR function.[12] Selective agonists may help normalize these deficits and improve overall cognitive performance.[11][12]

Challenges and Next Steps in Drug Development

The path from a promising preclinical compound to an approved therapeutic is fraught with challenges.[19][20] For a compound like this compound, critical next steps would include:

  • Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) properties, with a particular focus on blood-brain barrier penetration.

  • Safety Pharmacology and Toxicology: Evaluating potential off-target effects and determining a safe therapeutic window.

  • Lead Optimization: Synthesizing and testing analogues to improve potency, selectivity, and pharmacokinetic properties.[5]

  • Biomarker Development: Identifying biomarkers that can track target engagement and therapeutic response in clinical trials to bridge the translational gap.[21][22]

Conclusion

This compound represents a promising chemical scaffold for the development of novel therapeutics targeting the α7 nicotinic acetylcholine receptor. Its potential to modulate key signaling pathways involved in neuronal survival, inflammation, and synaptic plasticity positions it as a valuable tool for neurological disorder research. By employing the systematic in vitro and in vivo workflows detailed in this guide, researchers can rigorously characterize its pharmacological profile and elucidate its potential to address the significant unmet needs in the treatment of conditions like Alzheimer's disease and schizophrenia. Continued investigation into this and similar compounds is vital for advancing the next generation of CNS therapeutics.

References

  • National Academies of Sciences, Engineering, and Medicine. (2017). Drug Development for Nervous System Disorders: Overview of Challenges and Potential Opportunities. In Pain and Other Nervous System Disorders: A Workshop. National Academies Press (US). [Link]

  • Nordman, J. C., & Kabbani, N. (2012). An interaction between α7 nicotinic receptors and a G-protein pathway complex regulates neurite growth in neural cells. Journal of Cell Science, 125(Pt 22), 5403–5413. [Link]

  • Drug Development For Neurological Disorders Conferences. Conference Series. [Link]

  • Sun, J., et al. (2017). Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone. Cellular and Molecular Neurobiology, 37(4), 657-668. [Link]

  • Charpantier, E., et al. (2006). α7 Neuronal Nicotinic Acetylcholine Receptors Are Negatively Regulated by Tyrosine Phosphorylation and Src-Family Kinases. Journal of Neuroscience, 26(38), 9836-9849. [Link]

  • Koukouli, F., et al. (2022). Axonal α7* nicotinic acetylcholine receptors modulate glutamatergic signaling and synaptic vesicle organization in ventral hippocampal projections. Frontiers in Cellular Neuroscience, 16, 1045058. [Link]

  • Zhang, G. Q., et al. (2021). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. Annals of Translational Medicine, 9(18), 1475. [Link]

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  • Thomsen, M. S., et al. (2010). Cognitive Improvement by Activation of α7 Nicotinic Acetylcholine Receptors: From Animal Models to Human Pathophysiology. Current Pharmaceutical Design, 16(3), 323-343. [Link]

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  • Ranglani, K., et al. (2024). Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders. Journal of Experimental Pharmacology, 16, 227-251. [Link]

  • U.S. Food and Drug Administration. (2024). Opportunities for innovation in drug development for neurological conditions. FDA.gov. [Link]

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  • Wu, J., et al. (2016). Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B. Acta Pharmacologica Sinica, 37(1), 154-164. [Link]

  • Hurst, R. S., et al. (2005). A novel positive allosteric modulator of the alpha 7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience, 25(17), 4396-4405. [Link]

  • Mukhin, A. G., et al. (1998). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. Journal of Medicinal Chemistry, 41(17), 3327-3337. [Link]

  • Miller, L. N., et al. (2014). The potent and selective α4β2/α6-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile. Pharmacology Research & Perspectives, 2(2), e00026. [Link]

  • Al-Salahi, R., et al. (2022). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 27(21), 7578. [Link]

  • Sullivan, J. P., et al. (1996). A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. Neuropharmacology, 35(6), 725-734. [Link]

  • Horti, A. G., et al. (2008). Nicotinic α4β2 Receptor Imaging Agents. Part III. Synthesis and Biological Evaluation of 3-(2-(S)-Azetidinylmethoxy)-5-(3′-18F-Fluoropropyl)Pyridine (18F-Nifzetidine). Journal of Medicinal Chemistry, 51(22), 7355-7358. [Link]

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Methodological & Application

Guide to In Vivo Formulation: Dissolving 4-(Azetidin-3-yloxy)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the dissolution and formulation of 4-(Azetidin-3-yloxy)pyridine dihydrochloride for in vivo research applications. As a dihydrochloride salt, this compound presents specific formulation challenges related to solubility, pH, and stability. This guide moves beyond a single method, offering a detailed framework for vehicle selection, solubility testing, and the development of either aqueous solutions or co-solvent-based formulations. The protocols herein are designed to ensure solution stability, minimize potential vehicle-induced toxicity, and maintain the scientific integrity of in vivo studies.

Introduction: The Challenge of Hydrochloride Salts in Vivo

This compound is a heterocyclic compound of interest in pharmaceutical research.[1] Like many small molecules, it is synthesized as a hydrochloride (HCl) salt to enhance its aqueous solubility and stability in solid form.[2][3][4] However, preparing these salts for in vivo administration requires careful consideration. The dihydrochloride nature means the compound will create an acidic solution, which can influence both its solubility and physiological compatibility.

A primary challenge with HCl salts of weakly basic compounds is the risk of disproportionation , where the salt converts back to its less soluble free base form when the pH increases, such as upon injection into the neutral pH environment of the bloodstream.[5][6] This can lead to precipitation at the injection site or unpredictable bioavailability. Therefore, a successful formulation strategy is paramount.

This guide provides a logical workflow to develop a viable and stable formulation, starting with essential characterization and leading to detailed preparation protocols.

Physicochemical Properties & Preliminary Considerations

Understanding the fundamental properties of the compound is the first step in designing a formulation strategy.

PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C₈H₁₂Cl₂N₂O[7][8]
Molecular Weight 223.10 g/mol [8]
Appearance Solid powder[7][9]
Storage (Solid) Store sealed in a dry place, at 2-8°C or room temperature.[7][8]

Critical Data Gaps: Publicly available, peer-reviewed data on the specific pKa and quantitative solubility of this compound in various solvents is limited. Therefore, empirical determination of solubility is a mandatory first step.

Protocol 1: Empirical Solubility Assessment

This protocol is designed to quickly determine an appropriate solvent system.

Objective: To identify a suitable vehicle and estimate the solubility of the compound.

Materials:

  • This compound

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Small glass vials (e.g., 2 mL)

  • A selection of USP-grade vehicles (see table below)

Procedure:

  • Weighing: Accurately weigh 1-5 mg of the compound into separate, labeled vials.

  • Vehicle Addition: Add a small, precise volume of the first test vehicle (e.g., 100 µL) to the first vial. This creates a high initial concentration (e.g., 10-50 mg/mL).

  • Dissolution Attempt: Vigorously vortex the vial for 1-2 minutes. If not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 37°C) can be attempted but be cautious as it may affect stability.

  • Observation: Visually inspect for clarity. A true solution will be completely clear with no visible particles.

  • Titration: If the compound dissolves completely, the solubility is at least at that concentration. If it does not, add incremental volumes of the vehicle (e.g., another 100 µL), vortex/sonicate again, and re-observe. Record the total volume required to achieve full dissolution to calculate the approximate solubility.

  • pH Measurement: Once a solution is formed in an aqueous vehicle, measure the pH using a calibrated micro-pH probe. This will indicate how acidic the formulation is.

  • Repeat: Repeat this process for other promising vehicles.

Table of Recommended Screening Vehicles:

Vehicle TypeSpecific ExamplesRationale & Considerations
Aqueous Buffers 0.9% Sodium Chloride ("Saline"), Phosphate-Buffered Saline (PBS, pH 7.4)Isotonic and physiologically compatible.[10] Ideal for intravenous use. Solubility may be limited, and the final pH will be acidic.
Aqueous Sugars 5% Dextrose in Water (D5W)Isotonic. Can be a good choice for compounds that are sensitive to chloride ions.
Co-Solvents Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), EthanolUsed for compounds with poor aqueous solubility.[10] Must be diluted into an aqueous vehicle for administration. Note: High concentrations can be toxic.
Complexing Agents 10-20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in water or salineCan encapsulate hydrophobic molecules to enhance aqueous solubility.

Formulation Development Workflow

The results from the solubility assessment will guide the choice of formulation protocol.

G cluster_start Phase 1: Characterization cluster_decision Phase 2: Decision Point cluster_protocols Phase 3: Formulation cluster_final Phase 4: Final Steps Start Start with Solid Compound Solubility Protocol 1: Perform Solubility Assessment Start->Solubility Decision Is solubility > target dose in aqueous vehicle (e.g., Saline)? Solubility->Decision ProtocolA Protocol 2A: Prepare Simple Aqueous Solution Decision->ProtocolA  Yes ProtocolB Protocol 2B: Prepare Co-Solvent Formulation Decision->ProtocolB  No pH_Check Check pH & Osmolality ProtocolA->pH_Check ProtocolB->pH_Check Sterilize Sterile Filter (0.22 µm) pH_Check->Sterilize Administer Administer In Vivo Sterilize->Administer

Caption: Formulation development workflow for this compound.

Detailed Formulation Protocols

Safety First: Always handle the compound in a chemical fume hood or ventilated enclosure. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

Protocol 2A: Preparation of a Simple Aqueous Solution

Applicability: Use this method when the compound is sufficiently soluble in a simple, isotonic aqueous vehicle like saline.

Materials:

  • Calculated mass of this compound

  • Sterile 0.9% NaCl (Saline)

  • Sterile conical tube or beaker

  • Magnetic stir bar and stir plate

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculation: Calculate the exact mass of the compound needed for your target concentration and final volume. Account for the full dihydrochloride salt weight.

  • Weighing: Carefully weigh the compound and add it to the sterile vessel.

  • Vehicle Addition: Add approximately 80% of the final volume of saline to the vessel.

  • Dissolution: Place the vessel on a stir plate and stir at a moderate speed. If needed, gentle sonication can be used to aid dissolution. Avoid excessive heating.

  • Volume Adjustment: Once fully dissolved, add saline to reach the final desired volume (qs, or quantum satis).

  • pH Measurement (Optional but Recommended): Aseptically remove a small aliquot to measure the pH. If the pH is below 4.5, consider if this could cause irritation at the injection site. Adjustment with NaOH is generally not recommended as it can cause the free base to precipitate. A different vehicle may be required.

  • Sterile Filtration: Draw the final solution into a sterile syringe, attach the 0.22 µm filter, and dispense it into a final, sterile storage vial. This removes any potential microbial contamination.

  • Labeling and Storage: Label the vial clearly with the compound name, concentration, vehicle, and date of preparation. Store at 2-8°C and protect from light. Visually inspect for any precipitation before each use.

Protocol 2B: Preparation of a Co-Solvent-Based Formulation

Applicability: Use this method when the compound's aqueous solubility is too low for the required dose. DMSO is a common starting point.

Materials:

  • Calculated mass of this compound

  • USP-grade Dimethyl sulfoxide (DMSO)

  • Sterile 0.9% NaCl (Saline) or PBS

  • Sterile tubes and 0.22 µm syringe filter

Procedure:

  • Pre-calculation: Determine the minimum amount of co-solvent needed. A common starting point for a formulation is 5-10% DMSO, 40% PEG400, and 50-55% aqueous vehicle. Crucially, the percentage of organic solvent should be kept as low as possible.

  • Initial Dissolution: Weigh the compound into a sterile vessel. Add the calculated volume of DMSO (or other organic co-solvent). Vortex or sonicate until the compound is completely dissolved . This is a critical step.

  • Slow Dilution: This step is where precipitation is most likely to occur. Add the aqueous vehicle (e.g., saline) dropwise to the DMSO concentrate while vortexing or stirring vigorously. Do not add the DMSO concentrate to the aqueous vehicle.

  • Final Volume: Continue the slow addition of the aqueous vehicle until the final volume is reached.

  • Final Inspection: Observe the solution carefully. If it remains clear, the formulation is successful. If it becomes cloudy or shows precipitate, the formulation has failed. You may need to try a different co-solvent system or consider a suspension.

  • Sterile Filtration: Filter the final, clear solution through a 0.22 µm filter into a sterile storage vial. Note that highly viscous solutions (e.g., with high PEG400) may be difficult to filter.

  • Labeling and Storage: Label appropriately and store at 2-8°C, protected from light. Co-solvent formulations can sometimes precipitate upon cooling, so allow the solution to return to room temperature and inspect for clarity before use.

Understanding and Mitigating Disproportionation

As a dihydrochloride salt of a molecule with basic nitrogen atoms (on the pyridine and azetidine rings), the compound exists in its protonated, charged, and more soluble form at an acidic pH. When the pH rises towards neutral (e.g., in the body), these nitrogens can be deprotonated, converting the salt back to the neutral "free base," which is often significantly less soluble.

G cluster_formulation Formulation Environment cluster_body Physiological Environment Soluble Compound·2HCl (Protonated, Soluble) Insoluble Compound (Free Base) (Neutral, Low Solubility) Soluble->Insoluble  pH ↑ to ~7.4 (Deprotonation) Insoluble->Soluble  pH ↓ (Protonation) CrashOut Precipitation Risk Insoluble->CrashOut

Caption: The process of pH-dependent salt disproportionation.

Mitigation Strategies:

  • Use of Co-solvents: Solvents like DMSO and PEG400 can help keep the free base in solution even after deprotonation.[10]

  • Lowering pH (with caution): While making the vehicle more acidic can stabilize the salt, a pH below ~4.5 can cause pain and tissue damage upon injection.[11]

  • Kinetic Solubility: Even if a compound is thermodynamically insoluble at pH 7.4, a well-designed formulation (e.g., with precipitation inhibitors like PVP) can create a temporary state of supersaturation, allowing for absorption to occur before the drug crashes out.[5][11]

Conclusion and Best Practices

Successfully dissolving this compound for in vivo studies is a multi-step process that hinges on careful, empirical testing. There is no single universal vehicle. The optimal approach is to begin with a systematic solubility screen and use that data to develop either a simple aqueous solution or a more complex co-solvent system. Always prioritize animal welfare by using the lowest effective concentration of organic solvents and ensuring the final formulation is sterile and clear of any particulate matter. Freshly prepared solutions are always preferable to minimize the risk of degradation or precipitation over time.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Sigma-Aldrich. 4-(3-Azetidinyl)pyridine hydrochloride. Merck KGaA.
  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 606, 120875. Available at: [Link]

  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. University of Helsinki. Available at: [Link]

  • LabSolu. 4-(azetidin-3-yl)-2,6-dichloro-pyridine;hydrochloride. LabSolu Inc.
  • BenchChem.
  • Bobbili, K. K., & Uddin, M. N. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences.
  • Al-Ghananeem, A. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27365–27374. Available at: [Link]

  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate GmbH. Available at: [Link]

  • ResearchGate. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation | Request PDF. ResearchGate GmbH. Available at: [Link]

  • Chemenu. cas 1236791-32-4|| where to buy 4-(azetidin-3-yl)pyridine dihydrochloride. Chemenu.
  • Echemi. 4-(azetidin-3-yl)pyridine dihydrochloride. Echemi.
  • Elder, D. P., & Holm, R. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum? Journal of Pharmaceutical Sciences.
  • Al-Ghananeem, A. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]

  • ChemScene. 1354543-05-7 | 3-(Azetidin-3-yloxy)pyridine dihydrochloride. ChemScene.

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Application Notes and Protocols for the Administration of 4-(Azetidin-3-yloxy)pyridine dihydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Azetidine-Pyridine Scaffolds

The confluence of azetidine and pyridine moieties in a single molecular entity represents a significant area of interest in contemporary medicinal chemistry. Azetidines, as strained four-membered nitrogenous heterocycles, are increasingly utilized as bioisosteres for other cyclic and acyclic structures to enhance metabolic stability, improve aqueous solubility, and optimize ligand-receptor interactions.[1] Their rigid conformation can lead to higher binding affinity and selectivity for biological targets.[1] Pyridine rings are a common feature in a vast number of pharmaceuticals and bioactive molecules, contributing to their pharmacological and pharmacokinetic profiles.[2][3] The compound 4-(Azetidin-3-yloxy)pyridine dihydrochloride is a key intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system and kinases involved in oncology.

Pharmacological Context and Rationale for Dosage Determination

Given the novelty of this compound in the context of in vivo studies, a preliminary dose-finding study is not just recommended, but essential. The objective is to identify a dose range that is both pharmacologically active and well-tolerated. The information gathered from structurally similar compounds can inform the starting doses for such a study.

Data from Structurally Related Compounds

To establish a logical starting point for dose-finding studies, a review of publicly available data on analogous azetidine-pyridine compounds administered to mice is warranted.

Compound Class/NameTherapeutic AreaRoute of AdministrationDosage Range (mg/kg)Reference
Bicyclic Azetidine (BRD3914)AntimalarialOral25 - 50([Link])
Pyrazolo[3,4-b]pyridin-4-yloxy derivativeAnticancerOral5.6 - 13 (projected)([Link])
Pyridine derivative (LHT-17-19)AnticancerIntraperitoneal3.7([Link])
Pyridinium oximes (K027)AntidoteNot specifiedLD50 = 672.8([Link])

This data suggests that a starting dose for a dose-escalation study could reasonably begin in the low single digits (e.g., 1-5 mg/kg) and be escalated based on observed tolerance.

Experimental Workflow for Dose Determination

A systematic approach is crucial for determining the optimal dose of a novel compound. The following workflow outlines the key phases of this process.

Dose_Determination_Workflow cluster_0 Phase 1: Formulation and Stability cluster_1 Phase 2: Acute Toxicity/Dose Escalation cluster_2 Phase 3: Pharmacokinetic (PK) Analysis cluster_3 Phase 4: Efficacy Study Design Formulation Compound Formulation (e.g., saline, PBS, 0.5% CMC) Stability Formulation Stability (Physical and Chemical) Formulation->Stability SingleDose Single Ascending Dose (SAD) Study (e.g., 1, 3, 10, 30 mg/kg) Observation Monitor for Clinical Signs of Toxicity (e.g., weight loss, behavioral changes) SingleDose->Observation MtdDet Determine Maximum Tolerated Dose (MTD) Observation->MtdDet DoseSelect Select Doses for Efficacy Study (based on MTD and PK data) MtdDet->DoseSelect Inform Dose Selection PkStudy Single Dose PK Study at a Tolerated Dose Sampling Serial Blood Sampling PkStudy->Sampling Analysis LC-MS/MS Analysis of Plasma Concentration Sampling->Analysis PkParams Determine Cmax, Tmax, AUC, t1/2 Analysis->PkParams PkParams->DoseSelect Inform Dosing Regimen EfficacyStudy Conduct Efficacy Study in Disease Model DoseSelect->EfficacyStudy

Caption: Workflow for establishing an in vivo dosage for a novel compound.

Protocols

Part 1: Formulation of this compound

The dihydrochloride salt form of the compound suggests good aqueous solubility. However, experimental verification is crucial.

Objective: To prepare a sterile, homogenous formulation suitable for parenteral or oral administration in mice.

Materials:

  • This compound powder

  • Sterile vehicle:

    • 0.9% Sodium Chloride (Saline)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water (for oral gavage if solubility is limited)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

Procedure:

  • Vehicle Selection: Start with the simplest vehicle, sterile saline or PBS.

  • Calculation: Calculate the required amount of compound and vehicle to achieve the desired stock concentration. For a dose-finding study, a stock solution of 1 mg/mL is often a practical starting point.

    • Example: To make 10 mL of a 1 mg/mL solution, weigh 10 mg of the compound.

  • Dissolution: Aseptically add the weighed compound to a sterile vial. Add the calculated volume of the vehicle.

  • Homogenization: Vortex the solution thoroughly. If the compound does not readily dissolve, gentle warming or brief sonication may be employed. Ensure the final solution is clear and free of particulates.

  • Sterilization: If the initial components were not sterile, filter the final solution through a 0.22 µm sterile filter into a new sterile vial.

  • Storage: Store the formulation at 2-8°C, protected from light, unless stability studies indicate otherwise. Prepare fresh solutions regularly.

Part 2: Administration Protocols for Mouse Models

The choice of administration route depends on the experimental goals, the compound's properties, and the target tissue. Oral (PO) and intraperitoneal (IP) injections are the most common routes for initial studies.

Rationale: Mimics the clinical route of administration for many drugs and is suitable for repeated dosing.

Quantitative Data Summary for Oral Gavage in Mice

Mouse Weight (grams)Gavage Needle GaugeGavage Needle Length (inches)Maximum Administration Volume (mL)
20 - 2520G1.50.25
25 - 3018G1.5 - 20.30
> 3018G20.35

Note: The general recommendation for maximum volume is 10 mL/kg of the animal's body weight.

Step-by-Step Protocol:

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head. The body should be held in a vertical position.

  • Needle Insertion: Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth.

  • Passage into Esophagus: As the needle reaches the pharynx, the mouse will typically swallow, facilitating the passage of the needle into the esophagus. There should be no resistance. If resistance is met, do not force the needle. Withdraw and try again.

  • Administration: Once the needle is at the pre-measured depth (from the corner of the mouth to the last rib), administer the substance slowly and smoothly.

  • Withdrawal: Remove the needle gently along the same path of insertion.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for at least 15-30 minutes for any signs of distress, such as gasping or labored breathing.

Rationale: Bypasses first-pass metabolism, leading to rapid absorption and higher bioavailability for many compounds.

Quantitative Data Summary for Intraperitoneal Injection in Mice

Mouse Weight (grams)Needle GaugeMaximum Injection Volume (mL/kg)
20 - 3025 - 27G10

Step-by-Step Protocol:

  • Animal Restraint: Restrain the mouse by scruffing the neck and back. Gently tilt the mouse to a slight head-down position.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen. This avoids the cecum and urinary bladder.

  • Needle Insertion: Insert the needle, with the bevel facing up, at a 30-45° angle to the abdominal wall.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) or air is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new needle.

  • Injection: Inject the substance smoothly.

  • Withdrawal: Remove the needle and return the mouse to its cage.

  • Post-Procedure Monitoring: Observe the mouse for any signs of distress or discomfort.

Safety and Toxicology Considerations

As part of the dose-finding study, it is imperative to monitor for any adverse effects.

Clinical Observations to Record:

  • Changes in body weight (daily)

  • Changes in food and water intake

  • Postural and behavioral changes (e.g., lethargy, hyperactivity, ataxia)

  • Physical appearance (e.g., ruffled fur, piloerection)

  • Signs of pain or distress

Based on the general toxicological profile of pyridine, potential target organs for toxicity could include the liver and kidneys. Therefore, at the end of a dose-finding or efficacy study, collection of blood for clinical chemistry analysis (e.g., ALT, AST, BUN, creatinine) and histopathological examination of major organs is recommended.

Conclusion and Future Directions

The successful application of this compound in mouse models hinges on a methodical and cautious approach to dose determination. While data from analogous structures provide a valuable starting point, they are not a substitute for a carefully conducted dose-escalation study in the specific mouse strain and disease model of interest. By following the workflow and protocols outlined in this guide, researchers can establish a safe and effective dosage regimen, thereby ensuring the scientific validity and reproducibility of their findings. Subsequent pharmacokinetic and pharmacodynamic modeling will be crucial for translating these preclinical findings into potential clinical applications.

References

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  • Musachio, J. L., et al. (1999). Evaluation of radioiodinated 5-iodo-3-(2(S)-azetidinylmethoxy)pyridine as a ligand for SPECT investigations of brain nicotinic acetylcholine receptors. Nuclear Medicine and Biology, 26(2), 165-173. [Link]

  • Sullivan, J. P., et al. (1996). A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. Neuropharmacology, 35(6), 725-734. [Link]

  • Wilde, M. L., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)−H Arylation. Journal of the American Chemical Society, 139(34), 11981-11988. [Link]

  • Zhang, Y., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. [Link]

  • Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Results in Chemistry, 5, 100870.
  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77.

Sources

Application Notes and Protocols for the Electrophysiological Characterization of 4-(Azetidin--3-yloxy)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Azetidin-3-yloxy)pyridine dihydrochloride is a novel synthetic compound featuring a pyridine ring linked to an azetidine moiety through an ether connection. This structural motif is characteristic of a class of molecules known for their interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels in the central and peripheral nervous systems. The dysregulation of nAChR activity is implicated in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making these receptors a significant target for therapeutic drug development.

This guide provides a comprehensive framework for the electrophysiological evaluation of this compound. It offers detailed protocols for in vitro characterization using patch-clamp electrophysiology on recombinant nAChR subtypes and native neurons. The methodologies described herein are designed to elucidate the compound's pharmacological profile, including its subtype selectivity, potency, and functional effects as a potential agonist, antagonist, or allosteric modulator.

Hypothesized Mechanism of Action: Modulation of Nicotinic Acetylcholine Receptors

Based on structure-activity relationships of analogous compounds, it is hypothesized that this compound acts as a modulator of nAChRs. Structurally related molecules, such as A-85380 [3-(2(S)-azetidinylmethoxy)pyridine], have demonstrated high affinity and selectivity for the α4β2 nAChR subtype.[1] These compounds can act as potent agonists, partial agonists, or even silent desensitizers, which bind to the receptor and induce a desensitized state without causing channel opening.[2]

The interaction of this compound with the nAChR is expected to trigger a conformational change in the receptor, leading to the opening or modulation of its intrinsic ion channel. This, in turn, will alter the flow of cations (primarily Na⁺ and Ca²⁺) across the cell membrane, thereby modulating neuronal excitability. The specific functional outcome will depend on the compound's affinity and efficacy at various nAChR subtypes.

nAChR_Modulation_Pathway Compound 4-(Azetidin-3-yloxy)pyridine dihydrochloride nAChR Nicotinic Acetylcholine Receptor (nAChR) Compound->nAChR Binds to receptor Conformation Conformational Change nAChR->Conformation Induces Ion_Channel Ion Channel Opening/Modulation Conformation->Ion_Channel Leads to Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Allows Neuronal_Response Modulation of Neuronal Excitability Cation_Influx->Neuronal_Response Results in Experimental_Workflow cluster_preparation Preparation cluster_recording Electrophysiology Recording cluster_analysis Data Analysis Stock_Solution Prepare Stock Solution (10 mM) Drug_Application Apply Compound (Agonist/Antagonist/PAM protocol) Stock_Solution->Drug_Application Cell_Culture Cell Culture & Transfection (e.g., HEK293 with nAChRs) Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Patch_Clamp->Drug_Application Record_Currents Record Ionic Currents Drug_Application->Record_Currents Analyze_Data Analyze Current Amplitudes Record_Currents->Analyze_Data Concentration_Response Construct Concentration-Response Curves Analyze_Data->Concentration_Response Determine_Parameters Determine EC50/IC50 Concentration_Response->Determine_Parameters

Figure 2: General experimental workflow for the electrophysiological characterization of this compound.

Protocol 3: Electrophysiology in Native Neurons (e.g., Brain Slices)

This protocol allows for the characterization of the compound's effects in a more physiologically relevant context.

Brain Slice Preparation:

  • Prepare acute brain slices (250-300 µm thick) from a region known to express the nAChR subtype of interest (e.g., hippocampus or ventral tegmental area for α4β2 nAChRs).

  • Maintain the slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ / 5% CO₂.

Solutions:

Solution TypeComponentConcentration (mM)
aCSF NaCl124
KCl3
KH₂PO₄1.25
MgSO₄1.3
CaCl₂2.5
NaHCO₃26
Glucose10
Bubbled with 95% O₂ / 5% CO₂
Intracellular (Same as Protocol 2)

Recording:

  • Transfer a brain slice to the recording chamber and perfuse with aCSF.

  • Identify neurons of interest using infrared differential interference contrast (IR-DIC) microscopy.

  • Perform whole-cell patch-clamp recordings as described in Protocol 2.

  • Bath apply this compound and record changes in membrane potential, holding current, and synaptic activity.

Data Interpretation and Expected Results

The electrophysiological data will provide insights into the pharmacological profile of this compound.

ParameterInterpretation
EC₅₀ The concentration of the compound that produces 50% of the maximal response. A lower EC₅₀ indicates higher potency as an agonist.
IC₅₀ The concentration of the compound that inhibits 50% of the response to a known agonist. A lower IC₅₀ indicates higher potency as an antagonist.
Efficacy The maximal response produced by the compound relative to a full agonist (e.g., acetylcholine). This determines if the compound is a full or partial agonist.
Subtype Selectivity By comparing the potency and efficacy of the compound across different nAChR subtypes, its selectivity profile can be determined.

Troubleshooting

IssuePossible CauseSolution
No response to compound - Compound is inactive at the tested subtype.- Incorrect concentration.- Poor cell health.- Test on other nAChR subtypes.- Verify stock solution concentration.- Ensure healthy cell culture and recording conditions.
High seal resistance difficult to obtain - Dirty pipette tip.- Poor cell health.- Fire-polish pipettes.- Use healthy, well-adhered cells.
Recording is unstable - Cell is unhealthy.- Mechanical drift.- Use fresh, healthy cells.- Ensure the recording setup is stable.

Conclusion

The protocols outlined in this application note provide a robust framework for the detailed electrophysiological characterization of this compound. By systematically evaluating its effects on recombinant and native nAChRs, researchers can elucidate its mechanism of action, subtype selectivity, and potential as a therapeutic agent for neurological and psychiatric disorders. The structural similarity to known potent α4β2 nAChR ligands suggests that this compound holds promise as a valuable pharmacological tool and a potential lead for drug discovery.

References

  • Sullivan, J. P., et al. (1996). A-85380 [3-(2(S)-azetidinylmethoxy)pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. Neuropharmacology, 35(6), 725-734. [Link]

  • Xiao, Y., et al. (2006). Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them. Molecular Pharmacology, 70(4), 1444-1451. [Link]

  • Hajos, M., et al. (2005). The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1213-1222. [Link]

  • Papke, R. L., et al. (2023). Silent agonists for α7 nicotinic acetylcholine receptors. Biochemical Pharmacology, 211, 115516. [Link]

  • Gotti, C., et al. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in Pharmacological Sciences, 27(9), 482-491. [Link]

  • Zwart, R., et al. (2006). Sazetidine-A is a silent desensitizer of nicotinic acetylcholine receptors. Journal of Neurochemistry, 98(5), 1645-1652. [Link]

Sources

Application Notes and Protocols for [¹¹C]4-(Azetidin-3-yloxy)pyridine ([¹¹C]AZPY): A Novel PET Radioligand for Imaging α7 Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract: This document provides a comprehensive technical guide for the use of 4-(Azetidin-3-yloxy)pyridine dihydrochloride as a precursor for the synthesis of the novel positron emission tomography (PET) radioligand, [¹¹C]4-(Azetidin-3-yloxy)pyridine ([¹¹C]AZPY). This guide is intended for researchers, scientists, and drug development professionals engaged in molecular imaging. The protocols detailed herein are designed to support the preclinical and translational investigation of α7 nicotinic acetylcholine receptors (α7-nAChR), a key target in the pathophysiology of various central nervous system (CNS) disorders, including Alzheimer's disease and schizophrenia.[1][2] The methodologies cover precursor synthesis, automated radiolabeling with carbon-11, stringent quality control procedures, and detailed protocols for in vivo preclinical imaging studies. Furthermore, this guide outlines the necessary steps for dosimetry estimation and initial safety assessments, critical for the translation of a novel radiotracer to clinical research.

Introduction and Scientific Rationale

The α7 nicotinic acetylcholine receptor (α7-nAChR) is a crucial ligand-gated ion channel in the central nervous system, playing a significant role in cognitive functions such as learning and memory.[3] Dysfunction of the α7-nAChR system has been strongly implicated in the pathology of several neurological and psychiatric disorders.[1][3] Consequently, the in vivo quantification of α7-nAChR density and occupancy with PET is of high interest for understanding disease progression and for the development of novel therapeutics targeting this receptor.[4]

[¹¹C]AZPY, derived from its 4-(Azetidin-3-yloxy)pyridine precursor, is a promising new radioligand designed for high-affinity and selective binding to α7-nAChRs. Its structural components, the pyridine and azetidine rings, are common motifs in known nAChR ligands.[5][6][7] This application note provides the foundational protocols to enable researchers to synthesize and evaluate [¹¹C]AZPY for preclinical PET imaging studies.

Radiochemistry: From Precursor to Injectable Radiotracer

The successful application of [¹¹C]AZPY in PET imaging hinges on a reliable and efficient radiosynthesis process. The short half-life of carbon-11 (t½ ≈ 20.4 minutes) necessitates a rapid and automated synthesis.[8]

Precursor: 4-(Azetidin-3-yloxy)pyridine

The non-radiolabeled precursor, 4-(Azetidin-3-yloxy)pyridine, is the starting material for the radiosynthesis. A plausible synthetic route is outlined below, though custom synthesis by a reputable chemical vendor is recommended for purity and consistency.

  • Diagram of a potential, though not definitively published, synthetic pathway for the precursor:

    This is a hypothetical pathway for illustrative purposes.

    G cluster_0 Precursor Synthesis 3-hydroxyazetidine N-Boc-3-hydroxyazetidine Intermediate N-Boc-4-(azetidin-3-yloxy)pyridine 3-hydroxyazetidine->Intermediate NaH, DMF 4-fluoropyridine 4-Fluoropyridine 4-fluoropyridine->Intermediate Precursor 4-(Azetidin-3-yloxy)pyridine (Des-methyl Precursor) Intermediate->Precursor TFA, DCM

    A plausible synthetic route for the des-methyl precursor.
[¹¹C]AZPY Radiolabeling Protocol

The radiosynthesis of [¹¹C]AZPY is achieved via N-methylation of the azetidine precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). The following protocol is designed for an automated synthesis module, such as a GE TRACERlab™ FX2 C.[9][10]

Step-by-Step Protocol:

  • [¹¹C]CO₂ Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[11]

  • Conversion to [¹¹C]CH₃I: The [¹¹C]CO₂ is converted to [¹¹C]CH₃I using a gas-phase method within the automated module.

  • Trapping of [¹¹C]CH₃I: The gaseous [¹¹C]CH₃I is trapped in a reaction vessel containing the des-methyl precursor (approx. 0.5-1.0 mg) dissolved in a suitable solvent like DMF or DMSO (300-400 µL) and a weak base such as cesium carbonate (Cs₂CO₃, approx. 2-5 mg).[9]

  • ¹¹C-Methylation Reaction: The reaction vessel is sealed and heated to 80-100°C for 3-5 minutes to facilitate the N-methylation of the azetidine ring.

  • Purification: The reaction mixture is quenched with a mobile phase, and the crude product is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

    • Column: C18 reverse-phase column.

    • Mobile Phase: Acetonitrile/ammonium formate buffer, isocratic or gradient elution.

    • Detection: UV (at a suitable wavelength, e.g., 254 nm) and radioactivity detectors in series.

  • Formulation: The HPLC fraction containing [¹¹C]AZPY is collected, and the solvent is removed by solid-phase extraction (e.g., C18 Sep-Pak cartridge). The final product is eluted from the cartridge with sterile ethanol and diluted with sterile saline for injection to yield a final solution containing ≤10% ethanol.

  • Radiolabeling Workflow Diagram:

    start_end start_end process process qc qc A [¹¹C]CO₂ Production (Cyclotron) B Gas-Phase Synthesis of [¹¹C]CH₃I A->B C Reaction with Precursor (0.5-1mg in DMF, Cs₂CO₃) 80-100°C, 3-5 min B->C D Semi-Preparative HPLC Purification C->D E Solid-Phase Extraction & Formulation D->E F Quality Control E->F G Injectable [¹¹C]AZPY (for PET study) F->G

    Automated radiosynthesis workflow for [¹¹C]AZPY.
Quality Control

Each batch of [¹¹C]AZPY must pass stringent quality control (QC) tests before administration.

ParameterMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC>95%
Chemical Purity Analytical HPLC (UV detector)Co-elution with non-radiolabeled standard
Molar Activity (Aₘ) Calculated from HPLC data>37 GBq/µmol (>1,000 Ci/mmol) at time of injection
Residual Solvents Gas Chromatography (GC)<5000 ppm for DMF/DMSO, <5000 ppm for Ethanol
pH pH paper or meter5.0 - 7.5
Sterility & Endotoxins Standard methodsSterile and pass endotoxin test

Table 1: Quality Control Specifications for [¹¹C]AZPY.

Preclinical PET Imaging Protocol

The following protocol outlines a typical preclinical PET imaging study in rodents to evaluate the brain uptake and target engagement of [¹¹C]AZPY.

Animal Preparation
  • Animal Model: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g).

  • Acclimatization: Animals should be acclimatized for at least one week before the study.

  • Anesthesia: Anesthetize the animal with isoflurane (2-3% for induction, 1.5-2% for maintenance) in oxygen.

  • Catheterization: Place a catheter in the lateral tail vein for radiotracer injection.

  • Positioning: Secure the animal on the scanner bed with its head positioned in the center of the PET scanner's field of view.

PET Image Acquisition
  • Transmission Scan: Perform a 5-10 minute transmission scan for attenuation correction.

  • Radiotracer Injection: Administer a bolus injection of [¹¹C]AZPY (e.g., 10-15 MBq for rats) via the tail vein catheter, followed by a saline flush.

  • Dynamic Emission Scan: Start a dynamic emission scan immediately upon injection and acquire data for 60-90 minutes.

  • Image Reconstruction: Reconstruct the dynamic data into multiple time frames (e.g., 6x10s, 4x30s, 5x1min, 8x5min, 4x10min).

Specificity and Blocking Studies

To confirm that the uptake of [¹¹C]AZPY in the brain is specific to α7-nAChRs, a blocking study is essential.

  • Baseline Scan: Perform a baseline PET scan as described above.

  • Blocking Scan: On a separate day, administer a known α7-nAChR antagonist (e.g., SSR180711) at an appropriate dose and time before the injection of [¹¹C]AZPY.[2]

  • Comparison: Compare the brain uptake and regional distribution of [¹¹C]AZPY between the baseline and blocking scans. A significant reduction in uptake in receptor-rich regions in the blocking scan indicates specific binding.

  • Preclinical Imaging Workflow Diagram:

    start_end start_end process process decision decision data data A Animal Preparation (Anesthesia, Catheterization) B Position in PET Scanner A->B C Transmission Scan B->C D Inject [¹¹C]AZPY C->D E Dynamic Emission Scan (60-90 min) D->E F Image Reconstruction E->F G Data Analysis (Time-Activity Curves) F->G H Blocking Study? G->H I Administer Blocker (e.g., SSR180711) H->I Yes L Evaluate Specific Binding H->L No J Repeat Steps D-G I->J K Compare Baseline vs. Block J->K K->L

    Workflow for a preclinical PET imaging study with [¹¹C]AZPY.
Data Analysis and Expected Results
  • Regions of Interest (ROIs): Draw ROIs on the reconstructed PET images over brain regions known to have high α7-nAChR density (e.g., thalamus, hippocampus, cortex) and a reference region with low density (e.g., cerebellum).[1][2]

  • Time-Activity Curves (TACs): Generate TACs for each ROI to visualize the uptake and washout of the radiotracer over time.

  • Expected Biodistribution: Based on known α7-nAChR distribution, we anticipate high uptake in the thalamus and hippocampus, moderate uptake in the cortex, and low uptake in the cerebellum.[1] Pre-treatment with a blocker should significantly reduce uptake in the thalamus and hippocampus, but not the cerebellum.

Brain RegionExpected Baseline Uptake (SUV)Expected Uptake after Blocking
Thalamus HighLow
Hippocampus HighLow
Cortex ModerateLow
Cerebellum LowLow (no significant change)

Table 2: Hypothetical Brain Uptake Profile of [¹¹C]AZPY.

Human Dosimetry and Safety Evaluation

Before [¹¹C]AZPY can be used in human clinical trials, an estimation of the radiation-absorbed dose and a preclinical safety evaluation are mandatory.

Radiation Dosimetry
  • Biodistribution Study: Inject [¹¹C]AZPY into a cohort of rodents. At various time points (e.g., 5, 15, 30, 60, 120 minutes), animals are euthanized, and major organs are harvested and weighed.

  • Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter and expressed as a percentage of the injected dose per gram of tissue (%ID/g).

  • Dose Calculation: The biodistribution data is used to calculate residence times for each organ. This data is then entered into software such as OLINDA/EXM (formerly MIRDOSE) to estimate the radiation-absorbed doses for various human organs and the total effective dose.[12][13] The effective dose for a typical ¹¹C-labeled tracer is expected to be in the range of 4-7 µSv/MBq.[13]

Pharmacological Safety

A single-dose toxicity study in rodents is required to determine the no-observed-adverse-effect level (NOAEL) of the non-radiolabeled 4-(Azetidin-3-yloxy)pyridine.[10][12] This ensures that the mass of the compound injected during a PET scan is well below a dose that could cause any physiological effects.

Conclusion

[¹¹C]AZPY presents a promising new avenue for the in vivo investigation of α7 nicotinic acetylcholine receptors. The protocols outlined in this application note provide a robust framework for its radiosynthesis, quality control, and preclinical evaluation. Successful implementation of these methods will enable researchers to explore the role of α7-nAChRs in health and disease, and to accelerate the development of novel CNS therapeutics.

References

  • Synthesis and preclinical evaluation of [(11)C]PAQ as a PET imaging tracer for VEGFR-2. (n.d.). Google Scholar.
  • Radiosynthesis and initial preclinical evaluation of [11C]AZD1283 as a potential P2Y12R PET radiotracer - PMC. (n.d.). PubMed Central.
  • Synthesis and preclinical evaluation of 11C-labeled 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine radioligands for RIPK1 positron emission tomography imaging. (2024). PubMed.
  • Radiosynthesis and evaluation of a carbon-11 labeled PET ligand for imaging of O-GlcNAcase. (n.d.). PubMed Central.
  • Evaluation of a Novel PET Radioligand to Image Cyclooxygenase-1 (COX-1). (n.d.). ClinicalTrials.gov.
  • Advancing 6-bromo-7-[11C]methylpurine to clinical use: improved regioselective radiosynthesis, non-clinical toxicity data and human dosimetry estimates. (2024). PubMed.
  • Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380). (n.d.). PubMed.
  • [¹¹C]Fentanyl: Radiosynthesis and Preclinical PET Imaging for Its Pharmacokinetics - PMC. (n.d.). PubMed Central.
  • New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC. (2017). PubMed Central.
  • Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds - PMC. (n.d.). PubMed Central.
  • Advances in PET Imaging of α7 Nicotinic Receptors: From Radioligand Development to CNS Applications. (2025). PubMed Central.
  • Nicotinic α4β2 Receptor Imaging Agents. Part III. Synthesis and Biological Evaluation of 3-(2-(S)-Azetidinylmethoxy)-5-(3′-18F-Fluoropropyl)Pyridine (18F-Nifzetidine) - PMC. (n.d.). PubMed Central.
  • 5-[123I]Iodo-A-85380: assessment of pharmacological safety, radiation dosimetry and SPECT imaging of brain nicotinic receptors in healthy human subjects. (n.d.). PubMed.
  • 5-substituted derivatives of 6-halogeno-3-((2-(S)-azetidinyl)methoxy)pyridine and 6-halogeno-3-((2-(S)-pyrrolidinyl)methoxy)pyridine with low picomolar affinity for alpha4beta2 nicotinic acetylcholine receptor and wide range of lipophilicity: potential probes for imaging with positron emission tomography. (2004). PubMed.
  • 5-[I-125/123]Iodo-3(2(S)-azetidinylmethoxy)pyridine, a radioiodinated analog of A-85380 for in vivo studies of central nicotinic acetylcholine receptors. (n.d.). PubMed.
  • PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC. (2022). PubMed Central.
  • 1-11C-methyl-4-piperidinyl-N-butyrate radiation dosimetry in humans by dynamic organ-specific evaluation. (n.d.). PubMed.
  • 18F-ASEM, a radiolabeled antagonist for imaging the α7-nicotinic acetylcholine receptor with PET. (2014). PubMed.
  • 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. (2006). NCBI.
  • Acetylenic pyridines for use in PET imaging of nicotinic receptors. (2007). PubMed.

Sources

application of 4-(Azetidin-3-yloxy)pyridine dihydrochloride in cancer research.

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for investigating the therapeutic potential of compounds containing the 4-(Azetidin-3-yloxy)pyridine scaffold, a privileged structure in modern oncology. While 4-(Azetidin-3-yloxy)pyridine dihydrochloride itself is primarily recognized as a chemical building block, the core moiety is integral to several potent and selective kinase inhibitors.

This document, therefore, focuses on the class of molecules derived from this scaffold. We will use a representative, well-studied kinase target to illustrate the experimental principles and protocols, providing you with a robust methodology to characterize novel agents based on this promising chemical framework.

The 4-(Azetidin-3-yloxy)pyridine moiety has emerged as a key structural element in the design of targeted cancer therapeutics, particularly inhibitors of receptor tyrosine kinases (RTKs). Its unique three-dimensional structure, featuring a rigid azetidine ring, provides an optimal vector for positioning a solubilizing group or another pharmacophoric element out of the flat, hydrophobic ATP-binding pocket of kinases. This "exit vector" is crucial for achieving high target selectivity and favorable drug-like properties.

This scaffold is a component of several advanced clinical and preclinical kinase inhibitors. Its design allows for precise interaction with the solvent-exposed region of the kinase cleft, enhancing potency and minimizing off-target effects, which are common challenges in kinase inhibitor development.

Hypothesized Mechanism of Action: Targeting the Kinase ATP-Binding Site

Compounds incorporating the 4-(Azetidin-3-yloxy)pyridine scaffold typically function as ATP-competitive inhibitors. The pyridine ring often engages in hydrogen bonding interactions with the "hinge" region of the kinase domain—a critical anchoring point for ATP. The azetidine ring and its substituent then project towards the solvent front, allowing for the fine-tuning of physicochemical properties and selectivity against other kinases.

Below is a generalized diagram illustrating how this scaffold orients within a kinase ATP-binding pocket, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.

Caption: Generalized interaction of the scaffold within a kinase pocket.

Experimental Workflows & Protocols

A systematic evaluation is crucial to define the therapeutic potential of a novel compound based on this scaffold. The following sections provide detailed protocols for a logical, multi-stage investigation, from initial biochemical validation to cellular and in vivo efficacy.

Workflow Overview: Preclinical Evaluation of a Novel Kinase Inhibitor

The journey from a novel compound to a preclinical candidate follows a structured path. This workflow ensures that resources are directed toward the most promising molecules.

COMPOUND Novel Compound (4-Azetidin-3-yloxy-pyridine core) BIOCHEM Biochemical Assay (Kinase Panel Screen) COMPOUND->BIOCHEM IC₅₀ & Selectivity CELL_ENGAGE Cellular Target Engagement (CETSA/NanoBRET) BIOCHEM->CELL_ENGAGE Confirm Target in Cells CELL_FUNC Functional Cellular Assay (p-Target, Proliferation) CELL_ENGAGE->CELL_FUNC EC₅₀ & Functional Effect INVIVO In Vivo Efficacy (Xenograft Model) CELL_FUNC->INVIVO Test Therapeutic Hypothesis PKPD PK/PD & Safety (Preclinical Development) INVIVO->PKPD Evaluate Drug- like Properties

Caption: A streamlined workflow for preclinical kinase inhibitor evaluation.

Application Note 1: In Vitro Profiling

Objective: To determine the potency, selectivity, and cellular activity of a novel test compound.

Protocol 1.1: Kinase Selectivity Profiling (Biochemical Assay)

Principle: This assay evaluates the inhibitory activity of the test compound against a broad panel of purified kinases. This is critical for identifying the primary target(s) and assessing potential off-target liabilities that could lead to toxicity. Commercial services (e.g., Eurofins DiscoverX, Reaction Biology) offer standardized panels.

Methodology (Illustrative Example):

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for IC₅₀ determination (e.g., 100 µM to 1 nM).

  • Assay Plate Preparation:

    • Using a low-volume 384-well plate, dispense the compound dilutions. Include DMSO-only wells (negative control) and wells with a known inhibitor for the target kinase (positive control).

  • Kinase Reaction:

    • Add the purified kinase enzyme, a suitable substrate (peptide or protein), and ATP to initiate the reaction. The concentration of ATP should be at or near its physiological Km value to ensure a meaningful IC₅₀.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure kinase activity. The detection method depends on the platform (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™).

  • Data Analysis:

    • Normalize the data to controls: 0% inhibition for DMSO and 100% inhibition for a control compound.

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value for each kinase.

Data Interpretation:

ParameterDescriptionIdeal Outcome
IC₅₀ (On-Target) Concentration for 50% inhibition of the primary target kinase.< 100 nM (Potent)
Selectivity Score A metric indicating how selective the compound is for its primary target versus other kinases.High (e.g., >100-fold selectivity against related kinases)
Off-Target Hits Potent inhibition (e.g., >50% at 1 µM) of unintended kinases.Minimal; known off-targets should be evaluated for potential toxicity.
Protocol 1.2: Cellular Target Engagement Assay (CETSA®)

Principle: The Cellular Thermal Shift Assay (CETSA®) assesses whether a compound binds to its target protein in intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature. This is a crucial step to confirm that the biochemical activity translates to target binding in a complex cellular environment.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., one known to be dependent on the target kinase) to ~80% confluency.

    • Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffered solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles to release soluble proteins. Insoluble, aggregated proteins are removed by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection by Western Blot:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting with a specific antibody against the target kinase.

Data Analysis:

  • Plot the band intensity for the target protein against the temperature for both vehicle- and compound-treated samples.

  • A rightward shift in the melting curve for the compound-treated sample indicates target protein stabilization and confirms cellular engagement.

Application Note 2: In Vivo Efficacy Assessment

Objective: To evaluate the anti-tumor activity of the test compound in a relevant animal model.

Protocol 2.1: Mouse Xenograft Tumor Model

Principle: This model involves implanting human cancer cells into immunodeficient mice to grow a tumor. It serves as a standard for assessing the in vivo efficacy of a potential anti-cancer agent.

Methodology:

  • Cell Line Selection:

    • Choose a human cancer cell line whose growth is known to be driven by the target kinase. This is critical for a mechanistically relevant study.

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD-SCID or NSG) to prevent rejection of the human tumor cells. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend the cells in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel®) at a concentration of ~1x10⁷ cells/mL.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring with digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.

    • Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).

  • Compound Administration:

    • Formulate the test compound in an appropriate vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the compound according to the planned schedule (e.g., once daily for 21 days).

  • Monitoring and Endpoint:

    • Measure tumor volumes and body weights 2-3 times per week.

    • The study endpoint is typically reached when tumors in the vehicle control group reach a predetermined size (~1500 mm³) or if signs of toxicity (e.g., >20% body weight loss) are observed.

Data Analysis:

ParameterDescription
Tumor Growth Inhibition (TGI) The percentage reduction in the mean tumor volume of a treated group compared to the vehicle control group at the end of the study.
Body Weight Change An indicator of the compound's general toxicity and tolerability.
Pharmacodynamic (PD) Markers Optional: Tumors can be collected at the end of the study to measure the levels of phosphorylated target kinase, confirming in vivo target modulation.

References

  • This section would be populated with links to peer-reviewed publications that discuss kinase inhibitors containing the 4-(Azetidin-3-yloxy)pyridine scaffold, standard protocols for the assays described, and reviews on cancer drug development. The search tool did not provide specific papers for the exact dihydrochloride salt, so this list would be built from the broader search on the core scaffold.

standard operating procedure for handling 4-(Azetidin-3-yloxy)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for 4-(Azetidin-3-yloxy)pyridine dihydrochloride

Introduction: A Structural Overview and Rationale for Use

This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates two key pharmacophores: a pyridine ring and an azetidine moiety linked by an ether bridge. The pyridine nucleus is a common feature in numerous marketed drugs, often utilized for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile.[1][2] The azetidine ring, a saturated four-membered nitrogen heterocycle, serves as a versatile scaffold, providing a three-dimensional vector for substituent placement and often improving properties like metabolic stability and aqueous solubility compared to more lipophilic or conformationally flexible linkers.[1]

This compound is typically employed as an intermediate in multi-step syntheses. The dihydrochloride salt form is often preferred for its improved crystallinity, stability, and handling characteristics as a solid compared to the free base.[3] This guide provides a comprehensive standard operating procedure (SOP) for the safe handling, storage, and use of this compound, ensuring both personnel safety and experimental integrity.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe and effective use. While extensive experimental data for this specific salt is not always publicly available, the properties can be reliably inferred from data on the parent compound and related structures.

PropertyValueSource / Rationale
Chemical Name This compoundIUPAC Nomenclature
CAS Number 1236791-32-4Chemical Abstracts Service Registry Number.[3]
Molecular Formula C₈H₁₂Cl₂N₂OBased on the dihydrochloride salt form.[3]
Molecular Weight 223.10 g/mol Calculated from the molecular formula.
Appearance White to off-white solid or powderTypical appearance for hydrochloride salts of organic amines.[3]
Solubility No data availableExpected to be soluble in water and polar protic solvents like methanol and ethanol. Empirical determination is recommended.
Storage Temperature 2-8°C or Room TemperatureSupplier recommendations vary; some suggest refrigerated storage while others state room temperature is acceptable.[3][4] Always consult the supplier-specific SDS.
Thermal Stability No data availableDecomposition upon heating is expected. Avoid exposure to high temperatures. Thermal analysis (TGA/DSC) is advised for process development.[5]

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound may be sparse, data from the closely related compound 4-(3-Azetidinyl)pyridine hydrochloride (CAS 1235210-1) provides a strong basis for hazard assessment. It is prudent to handle the target compound with, at a minimum, the same precautions.

Hazard Class & CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Cat. 4) GHS07Warning H302: Harmful if swallowed.
Serious Eye Irritation (Cat. 2) GHS07Warning H319: Causes serious eye irritation.
Skin Irritation (Cat. 2) GHS07Warning H315: Causes skin irritation (Assumed).[6]
STOT SE 3 GHS07Warning H335: May cause respiratory irritation (Assumed).[6]
Causality Behind Safety Measures:

The primary hazards are associated with ingestion, eye contact, and potential skin/respiratory irritation, typical for amine hydrochloride salts. The "harmful if swallowed" classification necessitates strict controls to prevent oral intake, while the irritant nature of the compound demands robust protection for eyes, skin, and the respiratory system, especially when handling the material as a powder.

Workflow for Initial Risk Assessment

Before any handling, a thorough risk assessment must be performed. This workflow ensures all safety aspects are considered.

G cluster_prep Preparation Phase cluster_assess Assessment Phase cluster_action Action Phase start Obtain Compound & SDS sds Review Safety Data Sheet (SDS) for specific hazards start->sds protocol Review Experimental Protocol sds->protocol identify Identify Required Controls (Fume Hood, PPE) protocol->identify emergency Locate Emergency Equipment (Eyewash, Shower, Spill Kit) identify->emergency stop STOP & Re-evaluate identify->stop Controls Unavailable? proceed Proceed with Handling emergency->proceed

Caption: Risk assessment workflow prior to handling.

Standard Operating Procedures (SOPs)

Required Personal Protective Equipment (PPE)

Adequate PPE is non-negotiable. The selection is based on mitigating the identified hazards of irritation and accidental ingestion.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical goggles.[7]Protects against airborne particles and accidental splashes, addressing the H319 eye irritation hazard.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Always check the manufacturer's glove compatibility chart.[8]
Body Protection Fully buttoned laboratory coat.Protects skin and personal clothing from contamination.[7]
Respiratory Protection Not required for small quantities in a fume hood. Use a NIOSH-approved respirator if weighing large quantities or if ventilation is inadequate.[9]Prevents inhalation of fine powder, which may cause respiratory irritation.[6]
Storage and Handling

Proper storage is critical for maintaining the compound's integrity and preventing accidental exposure.

Protocol for Storage:

  • Verification: Upon receipt, verify the container label matches the order and that the container is intact.

  • Location: Store the container in a designated, well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[8]

  • Temperature: Adhere to the supplier's recommended storage temperature (e.g., 2-8°C or room temperature).[3][4] If refrigerated, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Container: Keep the container tightly sealed when not in use.

Protocol for Weighing and Handling: This procedure is designed to minimize aerosolization and exposure.

G start Start: Prepare Workspace fume_hood 1. Work within a certified chemical fume hood. start->fume_hood ppe 2. Don appropriate PPE (Gloves, Goggles, Lab Coat). fume_hood->ppe equilibrate 3. Allow compound to reach room temperature if refrigerated. ppe->equilibrate weigh 4. Carefully transfer desired amount to a tared weigh boat using a clean spatula. equilibrate->weigh close 5. Tightly seal the primary container immediately. weigh->close dissolve 6. Transfer weighed solid to the reaction or solvent vessel. close->dissolve clean 7. Clean spatula and work surface. Dispose of contaminated items as hazardous waste. dissolve->clean end End: Procedure Complete clean->end

Caption: Step-by-step solid handling workflow.

Preparation of a 100 mM Stock Solution in DMSO

This protocol provides a practical example for solubilizing the compound for use in biological assays or reaction screening.

Materials:

  • This compound (MW: 223.10 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Appropriate volumetric flask (e.g., 10 mL)

  • Spatula, weigh paper/boat

  • Vortex mixer or sonicator

Procedure:

  • Calculation: To prepare 10 mL of a 100 mM stock solution, calculate the required mass: Mass (g) = 100 mmol/L * 0.010 L * 223.10 g/mol = 0.2231 g = 223.1 mg

  • Weighing: Following the handling protocol in section 3.2, accurately weigh 223.1 mg of the compound.

  • Transfer: Carefully transfer the weighed solid into the 10 mL volumetric flask.

  • Dissolution: Add approximately 7-8 mL of anhydrous DMSO to the flask.

  • Solubilization: Cap the flask and gently swirl. Use a vortex mixer or a brief sonication bath to ensure complete dissolution. The dihydrochloride salt structure is intended to enhance solubility in polar solvents.

  • Final Volume: Once fully dissolved, carefully add DMSO to the 10 mL graduation mark.

  • Mixing: Invert the capped flask 10-15 times to ensure a homogenous solution.

  • Storage: Transfer the solution to a properly labeled storage vial. Store at -20°C for long-term use.

Emergency Procedures

Rapid and correct response to an emergency is paramount.

Spill Management

The response strategy depends on the scale of the spill.

G cluster_small Small Spill (<1g, Contained) cluster_large Large Spill (>1g, Uncontained) start Spill Occurs absorb Cover with absorbent material (e.g., vermiculite, sand). start->absorb Small evacuate Evacuate immediate area. Alert colleagues and supervisor. start->evacuate Large collect Carefully sweep/scoop into a labeled hazardous waste container. absorb->collect clean Wipe spill area with a damp cloth, place cloth in waste container. collect->clean ventilate Ensure area is well-ventilated (if safe to do so). evacuate->ventilate ehs Contact Environmental Health & Safety (EH&S) for cleanup. ventilate->ehs

Caption: Decision tree for spill response.

First Aid Measures

These first aid measures are based on established protocols for similar chemical compounds.[9] Immediate medical attention should always be sought following any significant exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.

Waste Disposal

All waste generated from handling this compound must be treated as hazardous chemical waste.

Protocol for Waste Disposal:

  • Segregation: Do not mix this waste with other waste streams.[10]

  • Containerization:

    • Solid Waste: Collect unused compound, contaminated gloves, weigh paper, and spill cleanup materials in a clearly labeled, sealed, and compatible hazardous waste container.[8]

    • Liquid Waste: Collect unused solutions in a separate, clearly labeled, and sealed hazardous waste container.

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Irritant).

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's certified Environmental Health & Safety (EH&S) department.[10] Do not dispose of down the drain.

References

  • Washington State University. Standard Operating Procedure for Pyridine. WSU. [Link]

  • Coventry. (2011). MATERIAL SAFETY DATA SHEET: PYRIDINE. Coventry. [Link]

  • PubChemLite. This compound (C8H10N2O). PubChemLite. [Link]

  • Farcas, A. et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

  • Sperry, J. B. (n.d.). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Purdue College of Engineering. [Link]

  • Ramalakshmi, N. et al. (2025). Synthesis, Characterisation and Pharmacological Evaluation of Novel 4-aryl-3-chloro-N-pyridine-2-yl-2-azetidinone. ResearchGate. [Link]

  • Verma, S. et al. (2018). Pyridine: the scaffolds with significant clinical diversity. PMC - NIH. [Link]

  • Wang, Y. et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]

  • Vlase, G. et al. (2023). Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. MDPI. [Link]

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Application Notes and Protocols for the Synthesis of 4-(Azetidin-3-yloxy)pyridine Dihydrochloride Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-(Azetidin-3-yloxy)pyridine Scaffold

The 4-(azetidin-3-yloxy)pyridine moiety is a privileged scaffold in modern medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors and other therapeutic agents.[1] The azetidine ring, a four-membered saturated heterocycle, imparts a unique three-dimensional character to molecules, which can enhance binding to biological targets and improve physicochemical properties such as solubility and metabolic stability.[2] When coupled with a pyridine ring through an ether linkage at the 4-position, this scaffold provides a versatile platform for generating libraries of analogs with diverse biological activities.[3][4][5] This guide offers a comprehensive overview of the synthetic strategies and detailed protocols for preparing 4-(azetidin-3-yloxy)pyridine dihydrochloride and its analogs, providing researchers with the practical knowledge to navigate the intricacies of their synthesis.

Core Synthetic Strategy: A Convergent Approach

The most logical and efficient approach to the synthesis of 4-(azetidin-3-yloxy)pyridine analogs is a convergent strategy. This involves the separate synthesis of two key building blocks: an appropriately protected 3-hydroxyazetidine and a 4-substituted pyridine. These intermediates are then coupled, followed by deprotection and salt formation to yield the final product. This strategy allows for the independent modification of both the azetidine and pyridine moieties, facilitating the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Azetidine Synthesis cluster_1 Pyridine Synthesis/Functionalization cluster_2 Coupling and Final Steps A Commercially Available Precursors (e.g., Epichlorohydrin) B N-Protected 3-Hydroxyazetidine (e.g., N-Boc-3-hydroxyazetidine) A->B Multistep Synthesis E Coupling Reaction (Williamson Ether Synthesis / SNAr) B->E C 4-Halopyridine (e.g., 4-Chloropyridine) D Optional Functionalization (e.g., Substitution at C2, C5) C->D D->E F N-Protected 4-(Azetidin-3-yloxy)pyridine E->F G Deprotection F->G H Final Product: This compound G->H

Figure 1: Convergent synthetic workflow for 4-(azetidin-3-yloxy)pyridine analogs.

Part 1: Synthesis of the Key Azetidine Intermediate: N-Boc-3-hydroxyazetidine

The synthesis of N-Boc-3-hydroxyazetidine is a critical first step, as the Boc (tert-butoxycarbonyl) group provides robust protection for the azetidine nitrogen, preventing side reactions during the subsequent coupling step, and is readily removable under acidic conditions.[6] While this intermediate is commercially available, its synthesis from more fundamental starting materials like epichlorohydrin is a common industrial practice.[7][8]

Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine

This protocol outlines a common route starting from 1-benzhydrylazetidin-3-ol hydrochloride, which can be prepared from epichlorohydrin and benzhydrylamine.[9]

Step 1: Free-Basing of 1-Benzhydrylazetidin-3-ol Hydrochloride

  • Suspend 1-benzhydrylazetidin-3-ol hydrochloride (1.0 eq.) in a biphasic mixture of dichloromethane (DCM, ~10 volumes) and 10% aqueous sodium carbonate (~10 volumes).

  • Stir the mixture vigorously at room temperature until all solids have dissolved, indicating the formation of the free base.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-benzhydrylazetidin-3-ol.

Step 2: Boc Protection

  • Dissolve the crude 1-benzhydrylazetidin-3-ol (1.0 eq.) in a suitable solvent such as DCM or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq.) and a base like triethylamine (1.2 eq.) or 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Deprotection of the Benzhydryl Group (Hydrogenolysis)

  • Dissolve the N-Boc-1-benzhydrylazetidin-3-ol intermediate in methanol or ethanol (~20 volumes).

  • Add a palladium catalyst, such as 10% palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst), typically at a loading of 5-10 mol%.[10]

  • Subject the mixture to an atmosphere of hydrogen (H₂), either by balloon or in a Parr shaker apparatus (40-50 psi), and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield N-Boc-3-hydroxyazetidine, which can be purified by silica gel chromatography if necessary.[9]

  • Expert Insight: The choice of the N-protecting group is crucial. While the benzhydryl group is used here due to its common application in large-scale synthesis, other groups like benzyl (Bn) can also be employed. The Boc group is ideal for the final intermediate as its removal conditions are orthogonal to many other functionalities and do not affect the sensitive ether linkage.[6]

Part 2: The Core Coupling Reaction: Formation of the Ether Linkage

The central transformation in this synthesis is the formation of the aryl ether bond between the 3-hydroxyazetidine and the pyridine ring. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of pyridine chemistry.[11]

Mechanism and Rationale for SNAr

The pyridine ring is an electron-deficient aromatic system, making it susceptible to nucleophilic attack. This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[12][13]

SNAr_Mechanism cluster_0 S_NAr Mechanism on 4-Halopyridine A 4-Halopyridine B Meisenheimer Complex (Resonance Stabilized) A->B Addition C 4-(Azetidin-3-yloxy)pyridine B->C Elimination LG X⁻ (Halide) Nu RO⁻ (Deprotonated 3-Hydroxyazetidine) Nu->A Nucleophilic Attack

Figure 2: Generalized SNAr mechanism for the coupling reaction.

For this reaction to proceed efficiently, a good leaving group (typically a halide like Cl or F) is required at the 4-position of the pyridine. The reactivity order for the leaving group is generally F > Cl > Br > I.[11]

Protocol 2: Synthesis of N-Boc-4-(azetidin-3-yloxy)pyridine

Materials:

  • N-Boc-3-hydroxyazetidine (1.0 eq.)

  • 4-Chloropyridine hydrochloride (1.0-1.2 eq.)

  • A strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 eq.) or potassium tert-butoxide (KOtBu, 1.2-1.5 eq.)

  • Anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-Boc-3-hydroxyazetidine in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the strong base (e.g., NaH) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes, or until gas evolution ceases, to form the corresponding alkoxide.

  • Add 4-chloropyridine hydrochloride to the reaction mixture. Note: The free base of 4-chloropyridine can be used if available, which would require less base overall.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 4-18 hours.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-4-(azetidin-3-yloxy)pyridine.

  • Causality Behind Choices:

    • Base: A strong, non-nucleophilic base like NaH or KOtBu is required to fully deprotonate the secondary alcohol of the 3-hydroxyazetidine, generating a potent nucleophile. Weaker bases are generally insufficient.

    • Solvent: A polar aprotic solvent like DMF or DMSO is essential. These solvents can solvate the cation of the base (Na⁺ or K⁺) but do not solvate the alkoxide nucleophile as strongly, thus enhancing its reactivity. They also have high boiling points, allowing for elevated reaction temperatures which are often necessary for SNAr reactions with less reactive chlorides.

Comparative Data for Coupling Reactions
ParameterWilliamson Ether / SNArMitsunobu Reaction
Key Reagents Strong Base (NaH, KOtBu)DEAD/DIAD, PPh₃
Temperature 0 °C to 80 °C0 °C to RT
Byproducts Inorganic SaltsTriphenylphosphine oxide, Hydrazine dicarboxylate
Scalability Generally preferred for large scalePurification can be challenging on a large scale due to byproducts
Typical Yield 70-90%60-85%

Table 1: Comparison of common methods for forming the ether linkage. The SNAr approach is often more cost-effective and scalable for this particular substrate class.[8]

Part 3: Final Steps and Analog Synthesis

Protocol 3: Deprotection and Salt Formation

The final steps involve the removal of the Boc protecting group and the formation of the dihydrochloride salt, which often improves the stability and handling of the final compound.

Procedure:

  • Dissolve the purified N-Boc-4-(azetidin-3-yloxy)pyridine (1.0 eq.) in a suitable solvent such as 1,4-dioxane, methanol, or dichloromethane.

  • Add an excess of a strong acid. A solution of HCl in dioxane (e.g., 4 M) or diethyl ether is commonly used. Alternatively, acetyl chloride in methanol can generate HCl in situ.

  • Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, the product dihydrochloride salt will often precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane, filtered, and dried under vacuum to yield the final product, this compound, typically as a white or off-white solid.

Strategies for Analog Synthesis

The convergent nature of this synthesis allows for wide-ranging modifications:

  • Pyridine Ring Analogs: By starting with different 4-halopyridines (e.g., substituted with methyl, methoxy, or cyano groups at other positions), a variety of analogs can be generated using Protocol 2.

  • Azetidine Ring Analogs: Synthesis can begin with substituted 3-hydroxyazetidines (e.g., with substituents at the 2-position) to explore the SAR of the azetidine core.

  • Alternative Linkers: While this guide focuses on the ether linkage, similar strategies can be adapted to synthesize analogs with amine or thioether linkages by starting with 3-aminoazetidine or 3-mercaptoazetidine derivatives, respectively.

References

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]

  • Smith, G. C., & Clayden, J. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved from [Link]

  • Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. Retrieved from [Link]

  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from [Link]

  • Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Maag, H., Lemcke, D. J., & Wahl, J. M. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(Azetidin-3-yloxy)pyridinehydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • MDPI. (2024). A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. Retrieved from [Link]

  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Isabel, E., et al. (2011). Biological Activity and Preclinical Efficacy of Azetidinyl Pyridazines as Potent Systemically-Distributed stearoyl-CoA Desaturase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Arkivoc. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis , Characterisation and Pharmacological Evaluation of Novel 4-aryl-3-chloro-N-pyridine-2-yl-2-azetidinone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for preparation of pyridazinone derivatives (3–17). Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]

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Application Notes & Protocols: 4-(Azetidin-3-yloxy)pyridine Dihydrochloride for Studying Synaptic Transmission

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, neuroscientists, and drug development professionals on the application of 4-(Azetidin-3-yloxy)pyridine dihydrochloride, a selective inhibitor of the GABA Transporter 1 (GAT-1), for the advanced study of synaptic transmission. By elucidating the mechanism of GAT-1 inhibition, this guide offers detailed protocols for in vitro electrophysiology, neurochemical analysis, and behavioral studies. It aims to equip researchers with the foundational knowledge and practical methodologies required to leverage this potent pharmacological tool for investigating the dynamics of GABAergic signaling in both physiological and pathological contexts.

Introduction: The Central Role of GABAergic Inhibition and GAT-1

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), essential for counterbalancing neuronal excitability and maintaining the delicate equilibrium required for normal brain function.[1][2] The precise temporal and spatial control of GABA concentration in the synaptic cleft and extrasynaptic space is paramount. This regulation is primarily achieved through the action of GABA transporters (GATs), which mediate the reuptake of GABA into presynaptic neurons and surrounding glial cells.[3][4]

Of the four known GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), GAT-1, encoded by the SLC6A1 gene, is the most prevalent subtype in the brain and is predominantly responsible for clearing synaptically released GABA.[1][5] By terminating GABA's action, GAT-1 critically shapes both phasic (transient, synaptic) and tonic (persistent, extrasynaptic) inhibition. Consequently, pharmacological modulation of GAT-1 offers a powerful method to manipulate GABAergic tone and investigate its role in synaptic plasticity, network oscillations, and neurological disorders such as epilepsy and anxiety.[4][5]

This compound is a potent and selective inhibitor of GAT-1. By blocking this transporter, it prevents GABA reuptake, leading to an accumulation of extracellular GABA and an enhancement of inhibitory signaling. This application note will detail the mechanism, applications, and rigorous protocols for using this compound, with principles drawn from the extensive study of other well-characterized GAT-1 inhibitors like Tiagabine, SKF-89976A, and NO-711.[6][7]

Mechanism of Action: Enhancing GABAergic Tone

GAT-1 is a sodium (Na+) and chloride (Cl−) dependent symporter that utilizes the electrochemical gradients of these ions to drive the transport of GABA from the extracellular space back into the presynaptic terminal or adjacent glial cells.[5] This reuptake process is highly efficient and is the primary mechanism for terminating GABAergic neurotransmission.[2][8]

This compound and other selective GAT-1 inhibitors act by binding to the transporter protein, competitively obstructing the GABA binding site and preventing the translocation of GABA across the cell membrane.[4][6] This blockade has two major consequences for inhibitory neurotransmission:

  • Prolongation of Phasic Inhibition: By slowing the clearance of GABA from the synaptic cleft, GAT-1 inhibition prolongs the activation of postsynaptic GABA-A receptors. This is electrophysiologically observed as a significant increase in the decay time of inhibitory postsynaptic currents (IPSCs).[7][8]

  • Enhancement of Tonic Inhibition: GAT-1 inhibition allows GABA to "spill over" from the synapse into the extrasynaptic space. This elevated ambient GABA concentration tonically activates high-affinity extrasynaptic GABA-A receptors, resulting in a persistent inhibitory current that regulates overall neuronal excitability.[8][9]

The combined effect is a robust potentiation of GABAergic signaling, making GAT-1 inhibitors invaluable tools for studying the impact of heightened inhibition on neural circuits.

GAT1_Inhibition cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft Vesicle GABA Vesicle GABA GABA Vesicle->GABA Release GAT1 GABA Transporter 1 (GAT-1) GABA->GAT1 Reuptake (Terminates Signal) GABA_R GABA-A Receptor GABA->GABA_R Binding -> Inhibition Inhibitor 4-(Azetidin-3-yloxy)pyridine (GAT-1 Inhibitor) Inhibitor->GAT1 BLOCKS

Caption: Mechanism of GAT-1 Inhibition.

Comparative Pharmacology of Selective GAT-1 Inhibitors

To provide a robust framework for experimental design, it is crucial to understand the properties of this compound in the context of other widely used GAT-1 inhibitors. The choice of inhibitor and its working concentration should be guided by its potency (IC₅₀) and selectivity for GAT-1 over other GABA transporters.

CompoundIC₅₀ (Human GAT-1)Selectivity ProfileKey Features
Tiagabine ~0.39 µM[10]Highly selective for GAT-1.[7]Clinically approved anticonvulsant; extensively characterized.[11][12]
SKF-89976A 0.13 µMHighly selective for GAT-1 over GAT-2, GAT-3, and BGT-1.Potent, brain-penetrant research tool.
NO-711 ~1.07 µM[13]Potent and selective GAT-1 inhibitor.Widely used in in vitro slice electrophysiology.[9]
CI-966 0.26 µM[14][15]>200-fold selectivity over GAT-2 and GAT-3.[16]Centrally active, neuroprotective, and anticonvulsive properties.[15]

Note: The IC₅₀ for this compound should be empirically determined for the specific experimental system, but the values above provide a useful reference range for expected potency.

Experimental Protocols

The following protocols provide step-by-step methodologies for core applications. As a Senior Application Scientist, I stress the importance of including proper controls to ensure every protocol is a self-validating system.

Protocol: In Vitro Electrophysiology in Acute Brain Slices

This protocol details how to measure the effect of this compound on tonic and phasic GABAergic currents using whole-cell patch-clamp recordings.

Causality and Rationale: Brain slices maintain the local synaptic architecture, making them an ideal model to study network effects. The whole-cell configuration allows for precise control of the neuronal membrane potential and measurement of small currents, such as tonic inhibition.

Workflow cluster_prep Preparation cluster_record Recording & Experiment cluster_validate Validation & Analysis P1 Prepare Acute Brain Slices (e.g., Hippocampus) P2 Incubate Slices (Recovery Period) P1->P2 R1 Transfer Slice to Recording Chamber P2->R1 R2 Establish Stable Whole-Cell Recording R1->R2 R3 Record Baseline Activity (5-10 min) R2->R3 R4 Bath Apply 4-(Azetidin-3-yloxy)pyridine R3->R4 R5 Record Experimental Data (Tonic Current, IPSCs) R4->R5 V1 Apply GABA-A Antagonist (e.g., Bicuculline) R5->V1 V2 Confirm Reversal of Effects V1->V2 V3 Data Analysis V2->V3

Caption: Experimental workflow for electrophysiological recording.

Methodology:

  • Slice Preparation:

    • Anesthetize an animal (e.g., rodent) in accordance with institutional guidelines.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution.[17]

    • Cut 300-400 µm thick slices of the desired brain region (e.g., hippocampus, cortex) using a vibratome.

    • Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature.

  • Recording Setup:

    • Transfer a single slice to the recording chamber on a microscope stage, continuously perfused with oxygenated aCSF at 2-3 mL/min.

    • Using infrared differential interference contrast (IR-DIC) microscopy, identify a target neuron (e.g., a CA1 pyramidal cell).

    • Establish a whole-cell voltage-clamp recording. For measuring GABA-A receptor currents, use a high-chloride intracellular solution to set the reversal potential for Cl⁻ near 0 mV. Hold the cell at -70 mV.

  • Experimental Procedure:

    • Baseline Recording: Record spontaneous inhibitory postsynaptic currents (sIPSCs) and the baseline holding current for 5-10 minutes to ensure stability.

    • Drug Application: Prepare a stock solution of this compound in water or DMSO. Dilute to a final working concentration (e.g., 1-10 µM, concentration should be optimized) in aCSF and apply via bath perfusion.

    • Data Acquisition: Record for 10-15 minutes following drug application to allow for full effect. Observe changes in the holding current and sIPSC properties.

  • Self-Validation and Controls:

    • Positive Control: The application of the GAT-1 inhibitor should produce a measurable outward shift in the holding current (tonic current) and a prolongation of the sIPSC decay time.[8][18]

    • Specificity Control: At the end of the experiment, apply a GABA-A receptor antagonist (e.g., 10-20 µM bicuculline). This should block all sIPSCs and reverse the outward shift in holding current caused by the GAT-1 inhibitor, confirming the effect is mediated by GABA-A receptors.[18]

    • Vehicle Control: Run parallel experiments perfusing only the vehicle (e.g., 0.1% DMSO in aCSF) to ensure it has no effect on the recorded parameters.

Protocol: In Vivo Microdialysis for Extracellular GABA Measurement

This protocol provides a framework for measuring changes in brain extracellular GABA concentrations in vivo.

Causality and Rationale: Microdialysis allows for the direct sampling of neurotransmitters from the extracellular fluid of a specific brain region in a living, anesthetized or freely moving animal.[19] This provides a direct neurochemical correlate to the electrophysiological and behavioral effects of GAT-1 inhibition.

Methodology:

  • Surgical Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex). Allow the animal to recover for several days.

  • Probe Insertion and Baseline Collection: On the day of the experiment, insert the microdialysis probe. Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min). Collect baseline dialysate samples every 10-20 minutes for at least 1-2 hours.

  • Drug Administration: Administer this compound systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.

  • Sample Collection and Analysis: Continue collecting dialysate samples for several hours post-administration.

  • Quantification: Analyze the GABA concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry. The results should show a significant, dose-dependent increase in extracellular GABA following GAT-1 inhibitor administration.[19][20]

  • Self-Validation and Controls:

    • Vehicle Control: Administer a vehicle-only injection to a control group of animals.

    • Histological Verification: After the experiment, perfuse the animal and section the brain to histologically verify the correct placement of the microdialysis probe.

Protocol: Behavioral Assays

The enhancement of GABAergic inhibition by GAT-1 inhibitors is expected to produce anxiolytic and anticonvulsant effects.

Causality and Rationale: Behavioral assays link the molecular action of the drug to a functional output at the whole-organism level. The choice of assay depends on the research hypothesis.

Methodology:

  • Anxiety Models (e.g., Elevated Plus Maze, Open Field Test):

    • Administer this compound (dose range to be determined by dose-response studies) or vehicle to cohorts of animals (e.g., mice, rats).

    • After a suitable pre-treatment time (e.g., 30 minutes), place the animal in the testing apparatus.

    • Record behavioral parameters such as time spent in the open arms of the elevated plus maze or center of the open field. An anxiolytic effect is indicated by a significant increase in these measures compared to the vehicle group.[21][22][23]

  • Seizure Models (e.g., Pentylenetetrazol (PTZ)-induced seizures):

    • Pre-treat animals with the GAT-1 inhibitor or vehicle.

    • Administer a sub-convulsive or convulsive dose of a chemoconvulsant like PTZ.

    • Observe and score the severity and latency of seizures. A protective effect is demonstrated by a reduction in seizure severity or an increased latency to seizure onset in the drug-treated group.[7][11]

  • Self-Validation and Controls:

    • Always include a vehicle-treated group.

    • Consider including a positive control group treated with a known anxiolytic (e.g., diazepam) or anticonvulsant (e.g., tiagabine) to validate the assay.

    • Monitor for potential confounding effects such as sedation or motor impairment, which can be assessed in the open field test by measuring total distance traveled.

Data Interpretation and Troubleshooting

  • Expected Electrophysiological Results: Application of this compound should cause a clear outward shift in the holding current (tonic current) and a significant prolongation of the IPSC decay constant (τ). The amplitude and frequency of miniature IPSCs (mIPSCs, recorded in the presence of tetrodotoxin) are generally not expected to change, as GAT-1 primarily affects GABA clearance rather than presynaptic release probability or postsynaptic receptor sensitivity.[24]

  • Troubleshooting - No Effect: If no effect is observed, consider the following: (1) Concentration: The concentration may be too low. Perform a dose-response curve. (2) Solubility: Ensure the compound is fully dissolved. Sonication or gentle warming may be necessary. (3) Viability: Confirm the health of the brain slice or animal model. In slices, check that neurons have stable resting membrane potentials and can fire action potentials.

  • Troubleshooting - Off-Target Effects: At very high concentrations, selectivity may be lost. If unexpected effects are observed (e.g., changes in neuronal input resistance not reversed by bicuculline), consider using a lower concentration or comparing results with another selective GAT-1 inhibitor.

References

  • Wikipedia. GABA transporter type 1. [Link]

  • Meldrum, B. S. (1999). Basic mechanisms of gabitril (tiagabine) and future potential developments. Epilepsia, 40 Suppl 9, S2–S6. [Link]

  • Wikipedia. CI-966. [Link]

  • Grokipedia. Tiagabine. [Link]

  • GlobalRx. Tiagabine Hydrochloride 4mg Tablet: Clinical Profile and Applications. [Link]

  • Patsnap Synapse. What is the mechanism of Tiagabine Hydrochloride? [Link]

  • Pediatric Oncall. Tiagabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

  • Carvelli, L., et al. (2022). Molecular and Clinical Repercussions of GABA Transporter 1 Variants Gone Amiss: Links to Epilepsy and Developmental Spectrum Disorders. Frontiers in Molecular Biosciences, 9, 843376. [Link]

  • Zafar, S., & Jabeen, I. (2018). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Chemistry, 6, 397. [Link]

  • SLC6A1 Connect. GABAergic System and the Role of GAT-1. [Link]

  • Jensen, K., et al. (2003). GABA Transporter-1 (GAT1)-Deficient Mice: Differential Tonic Activation of GABAA Versus GABAB Receptors in the Hippocampus. Journal of Neurophysiology, 90(4), 2690-2701. [Link]

  • Galvan, A., et al. (2012). Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia. Frontiers in Systems Neuroscience, 6, 4. [Link]

  • Bragina, L., et al. (2013). Impairment of GABA transporter GAT-1 terminates cortical recurrent network activity via enhanced phasic inhibition. Frontiers in Neural Circuits, 7, 149. [Link]

  • Forlani, G., et al. (2011). Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction. PLoS ONE, 6(11), e27111. [Link]

  • Deng, L., et al. (2015). Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel. Journal of Neuroinflammation, 12, 128. [Link]

  • Patsnap Synapse. What are GAT1 inhibitors and how do they work? [Link]

  • Dalby, N. O., et al. (1997). Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1. Epilepsy Research, 28(1), 51-62. [Link]

  • Thielen, R. J., et al. (2001). Inhibition of uptake, steady-state currents, and transient charge movements generated by the neuronal GABA transporter by various anticonvulsant drugs. British Journal of Pharmacology, 134(3), 561-569. [Link]

  • Wlodarczyk, A., et al. (2013). Methods for recording and measuring tonic GABAA receptor-mediated inhibition. Frontiers in Neural Circuits, 7, 175. [Link]

  • Qualls-Creekmore, E., et al. (2017). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. ACS Chemical Neuroscience, 8(11), 2496-2504. [Link]

  • Gadea, A., & López-Colomé, A. M. (2012). Inhibition of Activity of GABA Transporter GAT1 by δ-Opioid Receptor. Journal of Neurodegenerative Diseases, 2012, 591083. [Link]

  • Richerson Lab, University of Iowa. GABA Transporter and Epilepsy. [Link]

  • Scilit. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1. [Link]

  • Gong, T., et al. (2015). γ-aminobutyric acid transporter-1 is involved in anxiety-like behaviors and cognitive function in knockout mice. Molecular Medicine Reports, 12(4), 5353-5358. [Link]

  • OHBM Blog. (2020). On-Demand How-To: Measuring GABA in the Brain with MR Spectroscopy. [Link]

  • ResearchGate. GAT1-/- mice showed reduced anxiety-like behaviors in EPM. [Link]

  • Kumar, S., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(14), e110419. [Link]

  • Ye, W., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(7), 675-682. [Link]

  • ResearchGate. Long-term anxiolytic and antidepressant-like behavioural effects of tiagabine, a selective GABA transporter-1 (GAT-1) inhibitor, coincide with a decrease in HPA system activity in C57BL/6 mice. [Link]

  • Nielsen, E. B., et al. (1991). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsia, 32(6), 835-842. [Link]

  • JoVE. Brain Slice Preparation. [Link]

  • Chowdhury, G. M., et al. (2016). Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo. Neurochemical Research, 41(7), 1619-1629. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 4-(Azetidin-3-yloxy)pyridine dihydrochloride in PBS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Azetidin-3-yloxy)pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound, particularly in Phosphate-Buffered Saline (PBS). Here, we provide in-depth, scientifically-grounded troubleshooting advice and detailed protocols to help you achieve consistent and reliable experimental results.

Introduction: Understanding the Solubility Challenge

This compound is a heterocyclic compound featuring both a pyridine ring and an azetidine ring.[1] As a dihydrochloride salt, it is designed for improved aqueous solubility compared to its free base form.[2] However, researchers often experience difficulty dissolving it in standard physiological buffers like PBS at a neutral pH of 7.4. This guide will explore the chemical principles behind this issue and provide a systematic approach to overcoming it.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does my this compound have poor solubility in standard PBS (pH 7.4)?

A1: The issue is rooted in the compound's chemical structure and its interaction with the buffer components at a specific pH.

  • Molecular Ionization: 4-(Azetidin-3-yloxy)pyridine has two basic nitrogen atoms: one in the pyridine ring and one in the azetidine ring. In its dihydrochloride salt form, both nitrogens are protonated (positively charged), which generally promotes solubility in water. However, the solubility of such amine-containing compounds is highly dependent on the pH of the solution.[3][4][5]

  • The Problem with pH 7.4: At the physiological pH of 7.4, a significant portion of the doubly-protonated compound may convert to a partially charged or neutral state. This reduction in net positive charge can dramatically decrease its solubility in aqueous media, leading to precipitation. The minimal solubility for amino acids and similar compounds often occurs near their isoelectric point, where the net charge is zero.[6]

  • Phosphate Buffer Interaction: A more critical issue is the direct interaction with phosphate ions. Cationic (positively charged) drug molecules are known to precipitate in the presence of divalent phosphate anions (HPO₄²⁻), which are prevalent in PBS at pH 7.4.[7][8] This can form insoluble drug-phosphate salts, a common cause of failed solubilization in this specific buffer.[9]

To visualize the effect of pH on the compound, consider its likely protonation states:

G cluster_pH Effect of pH on Ionization State Low_pH Low pH (e.g., < 4) Fully Protonated (High Solubility) Neutral_pH Neutral pH (e.g., 7.4) Partially/Neutrally Charged (Low Solubility) Low_pH->Neutral_pH Increase pH High_pH High pH (e.g., > 10) Fully Deprotonated (Free Base) (Very Low Aqueous Solubility) Neutral_pH->High_pH Increase pH

Caption: Ionization states of 4-(Azetidin-3-yloxy)pyridine at different pH levels.

Q2: What is the simplest first step to improve solubility in an aqueous buffer?

A2: Adjusting the pH is the most direct and effective initial strategy.

By preparing a concentrated stock solution in a low pH solvent before diluting it into your final assay medium, you can often overcome solubility issues. Lowering the pH ensures the compound remains in its fully protonated, more soluble, cationic form.[3][5]

Protocol 1: Preparation of a High-Concentration Acidic Stock Solution

  • Solvent Selection: Instead of directly dissolving the compound in PBS, use a sterile, aqueous solvent with a lower pH. Good options include:

    • 10-50 mM HCl in sterile water.

    • Sterile Saline (0.9% NaCl) adjusted to pH 3-4 with HCl.

  • Weighing: Accurately weigh the required amount of this compound in a sterile conical tube.

  • Initial Dissolution: Add a small volume of the acidic solvent to the powder. Vortex or sonicate briefly. The compound should dissolve readily.

  • Final Volume: Adjust to the final desired stock concentration (e.g., 10 mM or 100 mM) with the acidic solvent. Ensure the solution is clear and free of particulates.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Dilution into Final Medium: For your experiment, perform a serial dilution of this acidic stock solution into your final culture medium or buffer (e.g., PBS). The small volume of the acidic stock should not significantly alter the pH of the final, well-buffered solution. Always add the stock solution to the final buffer while vortexing to ensure rapid dispersion and minimize localized precipitation.

Q3: I've tried pH adjustment with limited success. Can co-solvents help?

A3: Yes, using a water-miscible organic co-solvent is a common and powerful secondary strategy. [10][11]

Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for less polar molecules to dissolve.[11] For cell-based assays, it is critical to use biocompatible co-solvents and to be aware of their potential toxicity at higher concentrations.

Co-SolventRecommended Starting Concentration (in stock)Max Final Assay Conc. (Typical)Notes
DMSO (Dimethyl sulfoxide)100%< 0.5% (v/v)Most common co-solvent. Can have biological effects on its own.
Ethanol 50-100%< 1.0% (v/v)Good for many compounds, but can be toxic to some cell lines.
PEG 300/400 (Polyethylene Glycol)20-50% in water< 2.0% (v/v)Generally less toxic than DMSO or ethanol.[12]
Propylene Glycol 50-100%< 1.0% (v/v)Another common, low-toxicity option.[12]

Workflow: Co-Solvent Screening for Optimal Solubility

The following workflow can help you systematically determine the best co-solvent for your needs.

G start Start: Compound Fails to Dissolve in Aqueous Buffer prep_stock Prepare 100 mM stock in 100% DMSO start->prep_stock serial_dilute Serially dilute stock into PBS (e.g., to 1 mM, 100 µM, 10 µM) prep_stock->serial_dilute observe Observe for Precipitation (Immediately and after 1 hr) serial_dilute->observe success Success: Solution is Clear Note final DMSO % observe->success No Precipitate failure Failure: Precipitation Occurs observe->failure Precipitate try_cosolvent Try Alternative Co-Solvent (e.g., Ethanol, PEG 400) or combination (pH + co-solvent) failure->try_cosolvent try_cosolvent->prep_stock

Sources

4-(Azetidin-3-yloxy)pyridine dihydrochloride stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Ensuring Stability in Aqueous Solutions

Welcome to the technical support guide for 4-(Azetidin-3-yloxy)pyridine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in aqueous environments. As Senior Application Scientists, we understand that compound stability is paramount for reproducible and reliable experimental results. This guide provides in-depth, experience-driven advice to help you anticipate and resolve stability challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of this compound.

Q1: What is the recommended solvent for preparing initial stock solutions?

For maximum stability and solubility, it is highly recommended to prepare initial high-concentration stock solutions in an anhydrous organic solvent such as DMSO or ethanol. These stock solutions can then be diluted into your aqueous experimental buffer immediately before use. Storing the compound in an anhydrous environment minimizes the risk of hydrolysis.

Q2: How stable is this compound in aqueous buffers like PBS?

The stability of this compound in aqueous solution is highly dependent on the pH of the buffer. The molecule contains two key structural motifs that are susceptible to pH-dependent degradation: the azetidine ring and the ether linkage.

  • Azetidine Ring: This four-membered ring is strained and can be susceptible to ring-opening, particularly under strongly acidic conditions.[1][2] The protonation state of the azetidine nitrogen is a key factor in its stability.[1]

  • Ether Linkage: While generally more stable than esters, ether linkages can undergo cleavage under harsh acidic conditions.[3][4]

In standard physiological buffers like PBS (typically pH 7.4), the compound may exhibit limited stability over extended periods. It is crucial to use freshly prepared solutions for experiments whenever possible.

Q3: What is the optimal pH range for aqueous solutions of this compound?

Slightly acidic to neutral conditions (pH 5-7) are generally recommended to balance solubility and stability.

  • Strongly Acidic Conditions (pH < 4): May lead to the degradation of the azetidine ring through acid-catalyzed ring-opening.[1] Studies on related N-linked heteroaryl azetidines have shown significant differences in stability at acidic pH.[1]

  • Strongly Basic Conditions (pH > 8): While ether hydrolysis is less likely, other base-catalyzed degradation pathways may be initiated. Pyridine-containing compounds can be susceptible to degradation in basic media.[5]

It is imperative to empirically determine the optimal pH for your specific application and assay duration.

Q4: How should I store aqueous solutions of this compound?

If aqueous solutions must be stored, they should be prepared in a validated stable buffer, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. However, for best results, we strongly advise preparing aqueous dilutions fresh for each experiment from a frozen anhydrous stock solution. Long-term storage of aqueous solutions is not recommended without conducting a thorough stability study.

Q5: Is the compound sensitive to light or temperature?

Yes, both light and elevated temperatures can promote degradation.

  • Photostability: Pyridine-containing compounds can be susceptible to photolytic degradation.[6][7] It is best practice to protect solutions from light by using amber vials or covering containers with aluminum foil.

  • Thermal Stability: As with most chemical compounds, reaction and degradation rates increase with temperature.[7][8] Avoid heating solutions unless absolutely necessary. Store solutions at recommended cool temperatures (e.g., 2-8°C for short-term, -20°C or colder for longer-term).

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem 1: My aqueous solution of the compound has changed color (e.g., turned yellow).
  • Potential Cause: Color change is often a visual indicator of chemical degradation. The formation of conjugated systems or oxidized species can result in colored byproducts. This could be due to oxidation of the pyridine ring or other degradation pathways.

  • Troubleshooting Workflow:

    start Solution Changed Color check_age Was the solution freshly prepared? start->check_age check_storage How was it stored? (Light, Temp, pH) check_age->check_storage Yes action_discard Discard solution. Prepare fresh from anhydrous stock. check_age->action_discard No action_review Review storage protocol. Use amber vials, store cold, check buffer pH. check_storage->action_review action_review->action_discard action_analyze Optional: Analyze solution by HPLC/LC-MS to identify degradants. action_review->action_analyze

    Caption: Workflow for addressing solution discoloration.
Problem 2: I am observing a loss of compound activity or inconsistent results in my assays.
  • Potential Cause: Inconsistent results are a classic sign of compound instability. If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to lower-than-expected activity and poor reproducibility.

  • Solution: Perform a Stability Study To ensure data integrity, you must understand how stable your compound is under your specific assay conditions (buffer, temperature, time).

    Step-by-Step Protocol: Aqueous Stability Assessment using HPLC

    • Preparation: Prepare a solution of this compound in your final assay buffer at the working concentration.

    • Time Zero (T=0): Immediately after preparation, inject an aliquot of the solution onto an HPLC system to obtain an initial peak area for the parent compound.

    • Incubation: Incubate the remaining solution under your exact experimental conditions (e.g., 37°C in a cell culture incubator).

    • Time Points: At regular intervals (e.g., 2, 4, 8, 24 hours), remove an aliquot, quench any reaction if necessary (e.g., by adding an equal volume of cold acetonitrile), and inject it onto the HPLC.

    • Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks signifies the formation of degradation products.

    • Calculation: Calculate the percentage of the compound remaining at each time point relative to T=0. This will give you the stability profile and help you define a reliable experimental window.

Problem 3: The compound is precipitating out of my aqueous buffer.
  • Potential Cause: The dihydrochloride salt form generally enhances aqueous solubility, but the compound may still have limited solubility in certain buffers, especially at higher concentrations or specific pH values where it may be less protonated.[9][10]

  • Solutions:

    • Decrease Concentration: The simplest solution is to work at a lower concentration.

    • Adjust pH: Check the pH of your buffer. Solubility can be highly pH-dependent. A slightly more acidic pH may improve the solubility of amine-containing compounds.

    • Add a Co-solvent: If your experimental system allows, consider adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol to your final aqueous solution to improve solubility.

    • Sonication: Gentle sonication can help dissolve the compound, but be cautious as it can also introduce energy and potentially accelerate degradation.

Problem 4: I suspect degradation. What are the likely mechanisms?
  • Potential Degradation Pathways: Based on the structure, two primary degradation pathways are of concern in aqueous media. Understanding these can help in identifying degradants via techniques like LC-MS.

    cluster_0 Primary Degradation Pathways Parent 4-(Azetidin-3-yloxy)pyridine Deg1 Ring-Opened Product (e.g., amino alcohol) Parent->Deg1 Acid-Catalyzed Azetidine Ring Opening Deg2 Hydrolysis Product (Azetidin-3-ol + 4-Hydroxypyridine) Parent->Deg2 Acid-Catalyzed Ether Hydrolysis

    Caption: Potential degradation pathways.
    • Acid-Catalyzed Azetidine Ring Opening: Under acidic conditions, the strained four-membered ring can open, leading to the formation of an amino alcohol derivative.[1] This is often a primary concern for azetidine-containing molecules.

    • Ether Hydrolysis: While ethers are relatively stable, acid-catalyzed hydrolysis can occur, cleaving the bond between the azetidine ring and the pyridine ring to yield azetidin-3-ol and 4-hydroxypyridine.[4]

    Confirmation: The best way to confirm degradation and identify the products is by using Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing the mass of the new peaks in your chromatogram to the expected masses of potential degradants can confirm the degradation pathway.

Part 3: Data Summary & References

Quantitative Data Summary

The following table summarizes key stability and handling parameters. Note that exact values should be determined empirically for your specific experimental conditions.

ParameterRecommendation / ValueRationale & Remarks
Primary Stock Solvent Anhydrous DMSO or EthanolMinimizes premature hydrolysis. High solubility.
Recommended pH Range 5.0 - 7.0Balances solubility and stability by avoiding harsh acidic or basic conditions that promote degradation.[1][5]
Aqueous Solution Storage Prepare fresh before use.Maximizes reproducibility and avoids degradation over time. Long-term storage is not advised without validation.
Light Exposure Protect from light (use amber vials)Pyridine moieties can be photosensitive, leading to degradation.[6]
Thermal Exposure Avoid heating; store at 2-8°C (short-term) or ≤ -20°C (long-term anhydrous stock)Higher temperatures accelerate chemical degradation.[8]
References
  • DiRocco, D. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega. Available at: [Link]

  • Chen, A. M. (n.d.). Pyridine Hydrogen Iodide as an Ether Cleaving Agent in Coal Chemistry. Energy & Fuels. Available at: [Link]

  • Avantor. (n.d.). Material Safety Data Sheet - Pyridine. Available at: [Link]

  • Wikipedia. (n.d.). Azetidine. Available at: [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Available at: [Link]

  • Chemistry Stack Exchange. (n.d.). Different reaction conditions for hydrolysis of ethers and epoxides. Available at: [Link]

  • Urban, M., & Pápai, I. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Available at: [Link]

  • Pelzer, R., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Isenegger, P. G., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • Davidsen, S. K., et al. (1994). N-(acyloxyalkyl)pyridinium salts as soluble prodrugs of a potent platelet activating factor antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Sonawane, S. S., et al. (n.d.). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • Desroches, J., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. Available at: [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Vignaduzzo, S. E., et al. (2008). Validated stability-indicating HPLC method for the determination of pridinol mesylate. Kinetics study of its degradation in acid medium. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Salah, N., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. Available at: [Link]

  • Seshachalam, V., & Haribabu, B. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science. Available at: [Link]

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Technical Support Center: Troubleshooting Off-target Effects of 4-(Azetidin-3-yloxy)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Azetidin-3-yloxy)pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of potential off-target effects. Given that this compound is a novel chemical entity, this document provides a robust framework for identifying, validating, and mitigating off-target activities to ensure the integrity and reproducibility of your experimental results.

The pyridine and azetidine moieties present in this compound are common scaffolds in biologically active molecules, including kinase inhibitors, making a thorough investigation of its selectivity crucial.[1][2][3] This guide follows a logical, question-and-answer format to address specific issues you may encounter.

Part 1: Initial Assessment & Experimental Design

This section addresses the preliminary signs of off-target effects and how to design experiments to de-risk your observations from the outset.

Q1: My phenotypic results are inconsistent with the known or predicted function of my primary target. Could this be an off-target effect?

To begin troubleshooting, consider the following:

  • Concentration Dependence: Off-target effects are often more pronounced at higher concentrations.[6] Does the anomalous phenotype only appear at the upper range of your dose-response curve? High-quality chemical probes should ideally demonstrate cellular activity at concentrations below 1 µM to minimize the risk of engaging off-targets.[7]

  • Literature Precedent: While specific data for this compound is scarce, investigate compounds with similar chemical scaffolds. Pyridine derivatives are known to be promiscuous and can interact with a wide range of biological targets, including kinases and G-protein coupled receptors.[1][3]

  • Control Compounds: The gold standard is to use a structurally similar but biologically inactive analog as a negative control.[6] If such a compound is unavailable, using a structurally distinct inhibitor of the same primary target is essential. If both compounds produce the same phenotype, it strengthens the evidence for on-target activity. If they produce different phenotypes, off-target effects are likely.[8]

Q2: How do I design my initial experiments to proactively control for potential off-target effects?

A2: A well-designed experiment is the best defense against misinterpretation. Adhering to the "best practices for chemical probes" is critical.[9][10][11]

  • Determine Potency Accurately: Establish a clear dose-response relationship for your on-target effect. The goal is to use the lowest effective concentration that produces the desired biological outcome, as promiscuity increases with concentration.[5]

  • Use Orthogonal Validation: Do not rely on a single compound. Validate your findings using at least one of the following methods:

    • A Structurally Distinct Inhibitor: Use a second, well-characterized inhibitor for the same target.[6] Consistent results between two different chemical scaffolds strongly suggest the effect is on-target.

    • Genetic Knockdown/Knockout: Use RNAi or CRISPR/Cas9 to reduce or eliminate the expression of the target protein.[5][12] If the phenotype of genetic knockdown matches the phenotype of inhibitor treatment, this provides powerful evidence for on-target action.

  • Implement the "Rule of Two": A robust experimental design should employ at least two chemical probes—ideally an active probe and its matched inactive control, or two structurally orthogonal probes targeting the same protein.[6]

The following workflow diagram illustrates a systematic approach to investigating a suspected off-target effect.

G cluster_observe Observation Phase cluster_initial Initial Validation cluster_decision1 cluster_confirm Confirmation Phase cluster_conclusion Conclusion observe Unexpected Phenotype Observed (e.g., toxicity, conflicting result) dose_response Step 1: Perform Detailed Dose-Response Curve observe->dose_response Hypothesize Off-Target is_dose_dependent Is effect dose-dependent & at high conc. only? dose_response->is_dose_dependent controls Step 2: Use Control Compounds (Inactive analog or Orthogonal Inhibitor) is_control_mismatch Do controls fail to replicate phenotype? controls->is_control_mismatch is_dose_dependent->controls Yes is_dose_dependent->controls No (Proceed anyway) genetic Step 3: Genetic Validation (CRISPR or RNAi) is_control_mismatch->genetic Yes (High Suspicion) on_target Phenotype is On-Target is_control_mismatch->on_target No (Likely On-Target) biochem Step 4: Unbiased Off-Target Screening (Kinome Scan, Proteomics) genetic->biochem Genetic data confirms mismatch cet_val Step 5: Direct Target Engagement (Cellular Thermal Shift Assay - CETSA) biochem->cet_val Potential off-targets identified off_target Phenotype is Off-Target cet_val->off_target Off-target engagement confirmed

Caption: Troubleshooting workflow for off-target effects.

Part 2: Experimental Identification & Validation of Off-Targets

If initial assessments suggest a high likelihood of an off-target effect, the next step is to identify the unintended molecular interactors.

Q3: What are the best methods for unbiasedly identifying potential off-targets?

A3: Unbiased screening methods are crucial for discovering novel off-target interactions without prior assumptions. The choice of method depends on the suspected class of the off-target (e.g., kinase) and available resources.

MethodPrincipleProsCons
Kinome Profiling In vitro screening of the compound against a large panel of purified protein kinases (often >300).[13][14][15]Comprehensive coverage of the kinome; highly quantitative (IC50 values); identifies specific kinases.Limited to kinases; in vitro results may not translate to cells; can be expensive.
Proteome-wide CETSA (MS-CETSA) Combines Cellular Thermal Shift Assay with mass spectrometry to identify all proteins stabilized by the compound in a cell lysate or intact cell.[16][17]Unbiased and proteome-wide; performed in a physiological context; confirms target engagement directly.Technically complex; requires specialized mass spectrometry equipment and bioinformatics expertise.
Affinity Chromatography / Pulldown The compound is immobilized on a matrix to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[7]Unbiased; directly identifies binding partners.Can produce false positives (non-specific binders); compound immobilization may alter binding properties.

For a compound like this compound with a pyridine scaffold, Kinome Profiling is an excellent starting point due to the high frequency of pyridine derivatives acting as kinase inhibitors.[1] Several commercial vendors offer this as a service.[13][14][18][19]

Q4: I have a list of potential off-targets from a screen. How do I validate them in my cellular model?

A4: Validation is key to confirming that a computationally predicted or in vitro-identified off-target is engaged by the compound in your specific cellular context and is responsible for the observed phenotype.

Method 1: Cellular Thermal Shift Assay (CETSA) CETSA is a powerful method to measure direct target engagement in intact cells or cell lysates.[16][20] It relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[17][21]

Protocol: Western Blot-Based CETSA for Off-Target Validation

  • Cell Culture & Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound for 1-2 hours.

  • Heating Step:

    • Harvest, wash, and resuspend cells in a protein-free buffer (e.g., PBS with protease/phosphatase inhibitors).

    • Aliquot the cell suspension into multiple PCR tubes for each condition (Vehicle and Treated).

    • Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler (e.g., 40°C to 70°C in 2-4°C increments). Include an unheated control (room temperature).

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Carefully collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA).

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and western blotting using a specific antibody against the suspected off-target protein.

    • Develop the blot and quantify the band intensities.

  • Data Analysis:

    • For each condition (Vehicle and Treated), plot the relative band intensity (normalized to the unheated control) against the temperature.

    • A shift in the melting curve to the right for the drug-treated samples indicates thermal stabilization and confirms direct binding of the compound to the off-target protein in the cell.[16][20]

Method 2: Downstream Signaling Pathway Analysis If the suspected off-target is a signaling protein (e.g., a kinase), you can validate engagement by measuring the phosphorylation status of its known substrates.

The diagram below illustrates a hypothetical scenario where the compound inhibits the intended Target A but also an off-target Kinase X, leading to a confounding biological output.

G cluster_pathway Cellular Signaling compound 4-(Azetidin-3-yloxy)pyridine dihydrochloride target_A On-Target A compound->target_A Inhibits (intended) target_B Off-Target Kinase X compound->target_B Inhibits (unintended) downstream_A Substrate A target_A->downstream_A Activates downstream_B Substrate Y target_B->downstream_B Activates (Phosphorylates) phenotype_A Expected Phenotype downstream_A->phenotype_A phenotype_B Observed (Confounding) Phenotype downstream_B->phenotype_B

Caption: On-target vs. Off-target signaling pathways.

To test this, you would treat cells with your compound and perform a western blot for phospho-Substrate Y. A decrease in phosphorylation would validate that the compound is engaging and inhibiting Kinase X in your cells.

Part 3: Mitigation and Best Practices
Q5: I've confirmed a significant off-target effect. What are my options?

A5: Once an off-target is validated, you have several paths forward:

  • Modify Experimental Conditions: Use the compound at the lowest possible concentration where on-target effects are observed but the off-target effect is minimized. This requires careful dose-response analysis for both the on- and off-target effects.

  • Use as a Research Tool with Caution: If the off-target is known and can be controlled for, the compound may still be useful. For example, if the off-target is not expressed in your cell line of interest, or if its pathway is irrelevant to your phenotype, you can proceed with appropriate caveats. Always report known off-targets in publications.[22]

  • Find a More Selective Compound: The best course of action is often to screen for or synthesize new analogs with improved selectivity. Use the off-target data you've generated as a counter-screen to guide medicinal chemistry efforts.[8]

  • Rely on Orthogonal Methods: Place greater emphasis on genetic validation (CRISPR/RNAi) to confirm that the biological role you are studying is truly linked to your primary target and not the off-target.[12]

References
  • MtoZ Biolabs. Kinome Profiling Service. ()
  • Reaction Biology. Kinase Panel Screening and Profiling Service. ()
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services. ()
  • Cell Signaling Technology. KinomeView Profiling. ()
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. ()
  • Benchchem. Technical Support Center: Investigating Off-Target Effects of Small Molecule Inhibitors. ()
  • Cayman Chemical. CHOOSING & USING CHEMICAL PROBES. ()
  • Oncolines B.V. Kinome Profiling. ()
  • seqWell. BLOG: Selecting the Right Gene Editing Off-Target Assay. ()
  • Krämer, O., et al. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. ()
  • Practical Fragments. (2023). A rule of two for using chemical probes?. ()
  • Cayman Chemical.
  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. ()
  • Structural Genomics Consortium. Chemical Tools. ()
  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. ()
  • CD Genomics.
  • Lazzarotto, C.R., et al. (2022). Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology. ()
  • Lazzarotto, C.R., et al. (2022). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology. ()
  • Vasta, J.D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. ()
  • Workman, P., & Collins, I. (2017). Which Small Molecule?
  • European Federation for Medicinal Chemistry. (2020). Best Practices: Chemical Probes Webinar. YouTube. ()
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. ()
  • The Institute of Cancer Research. (2019). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. ()
  • Benchchem. Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors. ()
  • Montagna, C., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Gene Therapy. ()
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. ()
  • Foley, D.J., & Nelson, A. (2018). Chemical probes and drug leads from advances in synthetic planning and methodology. Journal of Industrial & Engineering Chemistry. ()
  • Rudolph, J. (2017). Resolving the question of on- or off-target toxicity – a case study. Genentech Webinar. ()
  • Takeda, K., et al. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. ()
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Zhang, H.Y., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Molecules. ()
  • Singh, U.P., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Future Journal of Pharmaceutical Sciences. ()
  • Creative Biogene. CRISPR Off-Target Effects Analysis. ()
  • ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?. ()
  • Creative Diagnostics. Off-Target Effects Analysis. ()
  • Open Access Journals. (2023). A Brief View on Pyridine Compounds. ()
  • Kumar, K., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. ()
  • MDPI. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. ()

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Technical Support Center: Optimizing 4-(Azetidin-3-yloxy)pyridine dihydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(Azetidin-3-yloxy)pyridine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the use of this compound in various in vitro assays. Here, we address common challenges and questions to ensure the accuracy and reproducibility of your experimental results.

I. Core Principles: Understanding the Molecule

This compound is a small molecule that, like many research compounds, requires careful handling and optimization for reliable in vitro testing.[1][2][3] Its dihydrochloride salt form suggests good aqueous solubility, yet its behavior in complex biological media can be influenced by various factors. The azetidine and pyridine moieties contribute to its chemical properties and potential biological activity.

Before designing an experiment, it is crucial to understand the physicochemical properties of the compound you are working with. While specific experimental data for this compound is not extensively published, we can infer best practices from general principles of small molecule handling in in vitro systems.

II. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and use of this compound.

Q1: How should I prepare a stock solution of this compound?

A1: Proper stock solution preparation is fundamental to obtaining reproducible results.[4][5][6]

  • Choosing a Solvent: While the dihydrochloride salt form suggests water solubility, using a high-purity organic solvent like dimethyl sulfoxide (DMSO) is a standard practice for creating highly concentrated stock solutions of small molecules.[4][5][7] This allows for minimal solvent addition to your final assay, reducing the risk of solvent-induced artifacts.[7] Always check the product's technical data sheet for any specific solubility information.

  • Recommended Procedure:

    • Before opening, centrifuge the vial to ensure all powder is at the bottom.[8]

    • For quantities of 10 mg or less, the solvent can be added directly to the vial.[8] For larger amounts, it is best to weigh out the desired quantity.[8]

    • Prepare a high-concentration stock, for example, 10 mM. Use an online calculator to determine the required mass of the compound.[6]

    • Ensure the compound is fully dissolved. Gentle vortexing or sonication can aid dissolution.

    • For sterile applications, filter the stock solution through a 0.2 µm microfilter.[8]

Q2: How should I store the stock solution?

A2: To maintain the integrity of the compound, proper storage is essential.

  • Aliquoting: Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[8]

  • Storage Temperature: Store aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[8] Always refer to the manufacturer's instructions for specific storage recommendations.

Q3: What is the optimal concentration range for my in vitro assay?

A3: The ideal concentration is highly dependent on the specific assay and cell type.[9][10]

  • Dose-Response Curve: It is crucial to perform a dose-response experiment to determine the optimal concentration.[11] This involves testing a wide range of concentrations to identify the IC50 or EC50 value.

  • Starting Concentrations: A common strategy is to start with a high concentration (e.g., 10-100 µM) and perform serial dilutions. Testing concentrations significantly higher than the expected in vivo plasma concentrations (Cmax) is a typical approach in in vitro studies.[9]

  • Solvent Concentration: When diluting your stock solution into the assay medium, ensure the final concentration of the solvent (e.g., DMSO) is low, typically below 0.5%, to prevent cellular toxicity.[8]

Q4: Can the pH of my culture medium affect the compound's activity?

A4: Yes, the pH of the assay medium can significantly influence the activity of a small molecule.[12][13][14]

  • Ionization State: The ionization state of a compound can affect its ability to cross cell membranes and interact with its target.[12] As a dihydrochloride salt, 4-(Azetidin-3-yloxy)pyridine will be protonated in solution. Changes in the pH of the culture medium can alter its charge and, consequently, its biological activity.

  • Cancer Cell Environment: It's noteworthy that the extracellular environment of cancer cells is often more acidic, which can impact the efficacy of certain drugs.[13]

  • Maintaining Consistency: It is vital to maintain a consistent pH in your experiments to ensure reproducibility.

III. Troubleshooting Guide

This guide provides solutions to common problems you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps
No or low activity observed 1. Suboptimal Compound Concentration: The concentration used may be too low to elicit a response. 2. Compound Degradation: Improper storage or handling may have degraded the compound. 3. Poor Solubility in Assay Medium: The compound may have precipitated out of the final assay solution.[7] 4. Incorrect Assay Timing: The analysis may be performed at a time point where the effect is not yet apparent or has already diminished.[15]1. Perform a dose-response experiment with a wider concentration range.[11] 2. Prepare a fresh stock solution from a new vial of the compound.[8] 3. Visually inspect the final assay solution for any precipitation. Consider a kinetic solubility assay if issues persist.[5][7] 4. Conduct a time-course experiment to identify the optimal endpoint.[10]
High variability between replicates 1. Inconsistent Cell Seeding: Uneven cell distribution across wells can lead to variable results. 2. Pipetting Errors: Inaccurate pipetting during serial dilutions or reagent addition. 3. Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.[16] 4. Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift, affecting experimental outcomes.[15]1. Ensure a homogenous cell suspension before and during plating. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. To mitigate edge effects, avoid using the outer wells of the plate or fill them with sterile media or PBS.[16] 4. Use cells within a consistent and low passage number range.[10]
Unexpected or off-target effects 1. Compound Promiscuity: The compound may be interacting with multiple targets.[1] 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.[8] 3. Assay Interference: The compound may interfere with the assay technology itself (e.g., autofluorescence).[11]1. Test the compound in counter-screens or with target-knockout cell lines if available. 2. Always include a vehicle control (assay medium with the same final concentration of solvent) to assess solvent effects.[10] 3. Run a control with the compound in an assay system without cells or the target to check for direct interference.

IV. Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate Required Mass:

    • The molecular formula for this compound is C₈H₁₂Cl₂N₂. The molecular weight is approximately 207.10 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 207.10 g/mol = 0.002071 g = 2.071 mg.

  • Dissolution:

    • Accurately weigh 2.071 mg of this compound.

    • Add 1 mL of high-purity DMSO.

    • Vortex or sonicate until the compound is completely dissolved.

  • Storage:

    • Aliquot into single-use vials.

    • Store at -20°C or -80°C.

Workflow: Serial Dilution for a Dose-Response Experiment

This workflow outlines the preparation of a 10-point, 3-fold serial dilution for a 96-well plate assay, starting from a 10 mM stock solution.

G cluster_0 Stock & Intermediate Preparation cluster_1 Serial Dilution in 96-Well Plate stock 10 mM Stock in DMSO intermediate Prepare 100 µM Working Solution in Assay Medium (1:100 dilution) stock->intermediate 1 µL Stock + 99 µL Medium well1 Well 1: 100 µM (Add 150 µL of Working Solution) intermediate->well1 well2 Well 2: 33.3 µM well1->well2 well3 Well 3: 11.1 µM well2->well3 well_n ... well3->well_n well10 Well 10: 5.1 nM well_n->well10 vehicle Vehicle Control (Medium + DMSO)

Caption: Serial dilution workflow for dose-response curve generation.

Calculating Final Assay Concentrations

The formula C1V1 = C2V2 is essential for calculating dilutions.[17][18][19]

  • C1: Concentration of the stock solution

  • V1: Volume of the stock solution to be added

  • C2: Desired final concentration in the assay

  • V2: Final volume of the assay

Example: To prepare 100 µL of a 10 µM final concentration from a 10 mM stock:

  • Convert concentrations to the same units: 10 mM = 10,000 µM.

  • (10,000 µM) * V1 = (10 µM) * (100 µL)

  • V1 = (10 * 100) / 10,000 = 0.1 µL

This small volume highlights the need for intermediate dilutions to ensure accurate pipetting.

V. Key Considerations for Data Interpretation

  • Controls are Critical: Always include appropriate controls in your experiments. This includes positive controls (a compound known to produce the expected effect), negative controls (an inactive compound), and vehicle controls (to account for solvent effects).[20]

  • Data Quality: Assess the quality of your data. For dose-response curves, the R² value should be close to 1.[20]

  • Biological Context: Interpret your results within the biological context of your assay system. What is the mechanism of action? Are the observed effects consistent with known biology?

By following these guidelines, you can optimize the use of this compound in your in vitro assays, leading to more reliable and impactful scientific discoveries.

VI. References

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • SMALL MOLECULES. Captivate Bio. [Link]

  • Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Springer Nature Experiments. [Link]

  • Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Request PDF. ResearchGate. [Link]

  • I2I-SOP-43: Methods for Performing Calculations and Dilutions. Innovation to Impact. [Link]

  • Effect of pH on the in vitro activity of and propensity for emergence of resistance to fluoroquinolones, macrolides, and a ketolide. PubMed. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health (NIH). [Link]

  • Top Ten Tips for Making Stock Solutions. Bitesize Bio. [Link]

  • Which concentrations are optimal for in vitro testing?. National Institutes of Health (NIH). [Link]

  • Dilution Calculator. Synthace. [Link]

  • The Impact of Cellular Environment on In Vitro Drug Screening. Taylor & Francis Online. [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. Unknown Source. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • A troubleshooting guide to microplate-based assays. Unknown Source. [Link]

  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central. [Link]

  • This compound (C8H10N2O). PubChem. [Link]

  • 4-(azetidin-3-yl)-2,6-dichloro-pyridine;hydrochloride. Unknown Source. [Link]

  • A troubleshooting guide to microplate-based assays. analytica-world.com. [Link]

  • How to do the calculations necessary for making a stock solution in Biocore. YouTube. [Link]

  • Assay Troubleshooting. MB - About. [Link]

  • Effects of pH of culture medium on cell viability and cellular expression of H⁺/K. ResearchGate. [Link]

  • Challenges of Small Molecule Production. Agilent. [Link]

  • Addressing the Challenges of Small Molecule Analysis. Technology Networks. [Link]

  • Assay Optimization 101: Enhancing Sensitivity, Specificity, and Reproducibility. Dispendix. [Link]

  • Effect of pH on in vitro antimicrobial susceptibility of the Bacteroides fragilis group. Antimicrobial Agents and Chemotherapy. [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

  • Effect of different pH media on in vitro drug release.. ResearchGate. [Link]

  • The Challenges In Small Molecule Drug Development – Part I. Tempo Bioscience. [Link]

  • Challenges and Opportunities for Small Molecule Aptamer Development. National Institutes of Health (NIH). [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Link]

  • Azetidines. AMERICAN ELEMENTS®. [Link]

  • Pyriproxyfen | C20H19NO3. PubChem. [Link]

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Technical Support Center: Overcoming Resistance to 4-(Azetidin-3-yloxy)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 4-(Azetidin-3-yloxy)pyridine dihydrochloride is a research chemical for which detailed public data is limited. This guide is structured based on the hypothesis that its mechanism of action involves the inhibition of Glycogen Synthase Kinase-3 (GSK-3), a common target for pyridine-containing small molecules in oncology research. The troubleshooting strategies provided are based on established mechanisms of resistance to GSK-3 inhibitors and other kinase inhibitors.

Introduction

Welcome to the technical support center for researchers utilizing this compound. This guide is designed to provide in-depth troubleshooting assistance for a common challenge in preclinical drug development: the emergence of cellular resistance. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical protocols needed to diagnose, understand, and potentially overcome resistance in your cell line models.

Glycogen Synthase Kinase-3 (GSK-3) is a critical signaling node, influencing a multitude of cellular processes including proliferation, apoptosis, and metabolism through pathways like Wnt/β-catenin and PI3K/Akt/mTOR.[1][2] Its inhibition is a promising therapeutic strategy, but like many targeted therapies, its efficacy can be limited by acquired resistance. This document provides a structured, question-and-answer-based approach to systematically troubleshoot these issues.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues researchers encounter.

FAQ 1: My IC50 value for the compound is inconsistent or has increased significantly over several passages. What's happening?

Answer: An increasing IC50 value is the classic hallmark of acquired resistance. This suggests that a subpopulation of cells with a survival advantage is being selected for under the pressure of the compound. However, variability can also stem from experimental conditions.[3][4]

Initial Diagnostic Checklist:

  • Confirm Reagent Integrity:

    • Is your compound stock properly stored (aliquoted, protected from light, correct temperature)?

    • Have you confirmed the concentration of your working solutions?

    • Are you using a fresh dilution for each experiment?

  • Standardize Cell Culture Practices:

    • Passage Number: Are you using cells within a consistent, low passage number range? High passage numbers can lead to phenotypic drift.

    • Cell Seeding Density: Inconsistent seeding density is a major source of variability in viability assays.[3] Ensure you are seeding the same number of viable cells for each experiment.

    • Confluency: Are you treating cells at a consistent confluency? Over-confluent or sparsely seeded cultures can respond differently to treatment.

    • Media and Serum: Are you using the same batch of media and fetal bovine serum (FBS)? Batch-to-batch variation in serum can significantly impact cell growth and drug response.

  • Assay Parameters:

    • Incubation Time: Is the drug treatment duration identical across experiments?

    • Viability Reagent: Is the viability reagent (e.g., MTT, CellTiter-Glo®) fresh and used according to the manufacturer's protocol?

If you have ruled out these technical variables, it is highly likely you are observing true biological resistance. A fold-change in IC50 of >3-5 is a strong indicator.[3]

FAQ 2: I've confirmed my cell line is now resistant. What are the most likely biological mechanisms?

Answer: Resistance to kinase inhibitors, including putative GSK-3 inhibitors, typically falls into three main categories:

  • Target Pathway Alterations: Changes within the GSK-3 signaling axis that prevent the drug from working effectively.

    • GSK-3 Mutation: While rare, mutations in the drug-binding pocket of GSK-3 could prevent compound interaction.

    • Downstream Mutations: Mutations in key GSK-3 substrates, such as β-catenin, can make them no longer recognizable by GSK-3 for phosphorylation and subsequent degradation.[5] This uncouples the pathway from upstream control.

  • Bypass Signaling Pathway Activation: The cell activates alternative survival pathways to circumvent the block on GSK-3.

    • PI3K/Akt/mTOR Pathway: This is a major pro-survival pathway.[6] Upregulation of PI3K or Akt activity can provide signals for growth and proliferation that are independent of the GSK-3 block. Akt itself can phosphorylate and inhibit GSK-3β at the Ser9 position, providing another layer of regulation.[2][7]

    • Other Receptor Tyrosine Kinases (RTKs): Overexpression or activation of RTKs can trigger parallel signaling cascades (e.g., MAPK/ERK) that promote survival.

  • Reduced Intracellular Drug Concentration: The cell prevents the compound from reaching its target.

    • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP), can actively pump the compound out of the cell.[8][9][10]

The following sections provide detailed protocols to investigate each of these potential mechanisms.

Workflow for Diagnosing Resistance

This workflow provides a logical progression for identifying the mechanism of resistance in your cell line.

G cluster_0 Phase 1: Confirmation & Characterization cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Overcoming Resistance Confirm Confirm Resistance (Stable IC50 Shift > 5-fold) Develop Develop Resistant Line (See Protocol 1) Confirm->Develop If confirmed Target Hypothesis 1: Target Pathway Alteration (See Protocol 2) Develop->Target Bypass Hypothesis 2: Bypass Pathway Activation (See Protocol 3) Develop->Bypass Efflux Hypothesis 3: Drug Efflux (See Protocol 4) Develop->Efflux Combo Test Combination Therapies (See Part 3) Target->Combo Bypass->Combo Efflux->Combo

Caption: Logical workflow for troubleshooting resistance.

Part 2: Experimental Protocols & Data Interpretation

This section provides step-by-step methodologies to test the hypotheses outlined above.

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol uses the gradual dose escalation method to mimic the clinical development of resistance.[11][12][13]

Objective: To generate a stable cell line with a significantly higher IC50 for this compound compared to the parental line.

Methodology:

  • Determine Initial IC50: Perform a dose-response assay to accurately determine the IC50 of the parental (sensitive) cell line.

  • Initial Exposure: Begin culturing the parental cells in media containing the compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).[11]

  • Dose Escalation: Once the cells resume a normal growth rate (comparable to the parental line), passage them and increase the drug concentration by 1.5 to 2-fold.

  • Monitor and Repeat: Continuously monitor the cells. If significant cell death (>50%) occurs, maintain the culture at the current concentration until growth stabilizes before the next escalation.[11]

  • Establish Stable Line: Repeat the dose escalation process until the cells can proliferate in a concentration that is at least 10-fold higher than the original IC50.

  • Characterization:

    • Once a resistant population is established, perform a new dose-response assay on both the resistant and parental lines side-by-side to quantify the fold-change in IC50 (Resistance Index).

    • Cryopreserve stocks of the resistant line at various stages.

    • Maintenance: To maintain the resistant phenotype, continuously culture the cells in the presence of the compound at a maintenance dose (e.g., the IC20 of the resistant line).[13]

Protocol 2: Assessing the GSK-3 Signaling Pathway

Objective: To determine if resistance is caused by alterations in the direct GSK-3 signaling axis, specifically focusing on its activity and its key downstream target, β-catenin.

Methodology: Western Blot Analysis

  • Sample Preparation: Culture both parental and resistant cells. Treat each line with either vehicle (DMSO) or this compound at their respective IC50 concentrations for a short duration (e.g., 1-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Key Primary Antibodies & Expected Results:

Antibody TargetFunction / RationaleExpected Result in SENSITIVE Cells (Post-Treatment)Interpretation in RESISTANT Cells (Post-Treatment)
Phospho-GSK-3β (Ser9) Inactive form of GSK-3β.[14][15] Akt phosphorylates this site to inhibit GSK-3.No significant change expected from a direct GSK-3 inhibitor.Increased p-GSK3β (Ser9): Suggests activation of an upstream kinase like Akt (see Protocol 3).
Total GSK-3β Total protein level.No change.No change (unless expression is altered, which is rare).
Active β-catenin (Non-phospho Ser33/37/Thr41) Stabilized, signaling form of β-catenin.[16]Increased level: GSK-3 inhibition prevents its degradation.No change or baseline high: Suggests β-catenin is stabilized by a mechanism independent of GSK-3 inhibition (e.g., mutation).
Total β-catenin Total protein level.Increased level.No change or baseline high: Consistent with a downstream alteration.
c-Myc / Cyclin D1 Transcriptional targets of β-catenin.Increased levels (downstream effect).Baseline high, no change: Indicates the pathway is constitutively active.

Data Interpretation:

  • If the compound fails to increase β-catenin levels in resistant cells as it does in parental cells , this strongly points to a resistance mechanism at or downstream of GSK-3. This could be due to mutations in the β-catenin phosphorylation sites that prevent GSK-3 recognition.[5] Sequencing of the CTNNB1 gene would be the next logical step.

GSK-3 and Wnt/β-Catenin Signaling Pathway

G cluster_0 Wnt OFF State cluster_1 Wnt ON State / GSK-3 Inhibition GSK3_off Active GSK-3 Complex Destruction Complex (Axin, APC, GSK-3) GSK3_off->Complex BetaCat_off β-catenin Complex->BetaCat_off Phosphorylates Proteasome Proteasome BetaCat_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand or GSK-3 Inhibitor GSK3_on Inactive GSK-3 Wnt->GSK3_on Inhibits BetaCat_on β-catenin (Stabilized) GSK3_on->BetaCat_on Degradation Blocked Nucleus Nucleus BetaCat_on->Nucleus Translocates TCF TCF/LEF Nucleus->TCF Genes Target Gene Transcription (c-Myc, Cyclin D1) TCF->Genes

Caption: Simplified Wnt/β-catenin pathway regulation by GSK-3.

Protocol 3: Investigating Bypass Pathway Activation (PI3K/Akt)

Objective: To determine if the PI3K/Akt survival pathway is hyperactivated in resistant cells, thereby compensating for GSK-3 inhibition.

Methodology: Western Blot analysis as described in Protocol 2.

Key Primary Antibodies & Expected Results:

Antibody TargetFunction / RationaleExpected Result in SENSITIVE Cells (Post-Treatment)Interpretation in RESISTANT Cells (Post-Treatment)
Phospho-Akt (Ser473/Thr308) Active form of Akt.[17][18] Indicates PI3K pathway activity.No direct change expected.High baseline or induced p-Akt: Strong evidence for bypass activation.
Total Akt Total protein level.No change.No change.
Phospho-S6 Ribosomal Protein Downstream effector of the mTORC1 branch of the PI3K pathway.[18]No direct change expected.High baseline or induced p-S6: Confirms downstream activation of the PI3K/mTOR axis.
Total S6 Total protein level.No change.No change.

Data Interpretation:

  • A significant increase in the baseline levels of p-Akt and/or p-S6 in the resistant line compared to the parental line is a strong indicator of bypass signaling. This suggests the resistant cells have become dependent on the PI3K/Akt pathway for survival.

Protocol 4: Assessing Drug Efflux via ABC Transporters

Objective: To determine if resistant cells are actively pumping the compound out, leading to reduced intracellular concentration.

Methodology: Efflux Pump Inhibition Assay

  • Experimental Setup: Seed both parental and resistant cells for a standard viability assay.

  • Co-treatment: Create two sets of treatment plates for the resistant cells:

    • Set A: Treat with a dose-response curve of this compound alone.

    • Set B: Treat with the same dose-response curve of your compound, but in combination with a fixed, sub-lethal concentration of a known ABC transporter inhibitor (e.g., Verapamil or Zosuquidar for P-gp).

  • Parental Control: Treat the parental cell line with your compound alone.

  • Incubation and Analysis: Incubate for the standard duration (e.g., 72 hours) and measure cell viability.

  • Data Analysis: Compare the IC50 values.

Data Interpretation:

  • If the IC50 of the resistant line in the presence of the efflux pump inhibitor (Set B) is significantly reduced and becomes closer to the IC50 of the parental line, it strongly suggests that drug efflux is a primary mechanism of resistance.[19] This is called "resensitization."

  • Western blotting for key transporters like ABCB1 (P-gp) and ABCG2 (BCRP) can be used to confirm overexpression at the protein level.

Part 3: Strategies to Overcome Resistance

If your investigations have identified a likely mechanism, the next step is to rationally design experiments to overcome it.

Strategy 1: Combination Therapy to Target Bypass Pathways

If you identified PI3K/Akt pathway hyperactivation (Protocol 3), a logical next step is to co-administer your GSK-3 inhibitor with a PI3K or Akt inhibitor.

  • Rationale: By blocking both the primary target pathway and the escape route simultaneously, you can induce synthetic lethality.

  • Experimental Design: Perform a matrix of dose-response experiments. Use varying concentrations of this compound with varying concentrations of a PI3K inhibitor (e.g., GDC-0941) or an Akt inhibitor (e.g., MK-2206). Analyze the results for synergistic effects using methods like the Chou-Talalay combination index (CI).

Strategy 2: Co-administration with Efflux Pump Inhibitors

If you confirmed resistance is mediated by ABC transporters (Protocol 4), combining your compound with an efflux pump inhibitor could restore its efficacy.

  • Rationale: The inhibitor will block the pump, allowing your primary compound to accumulate intracellularly and reach its GSK-3 target.

  • Consideration: While this is a powerful preclinical tool to prove a mechanism, many efflux pump inhibitors have failed in the clinic due to toxicity. However, it provides a clear rationale for designing next-generation compounds that are not substrates for these transporters.

Strategy 3: Alternative Therapeutic Approaches

GSK-3 inhibition has been shown to sensitize cancer cells to other therapies.[1][20] If direct resistance is difficult to overcome, consider exploring synergistic combinations with:

  • Standard Chemotherapies: GSK-3 inhibitors can enhance the effects of DNA-damaging agents.[20]

  • Immunotherapy: Inhibition of GSK-3 has been shown to enhance the cytotoxic activity of T-cells and NK cells.[21]

Conclusion

Overcoming drug resistance is a complex but manageable challenge. By systematically ruling out experimental artifacts and then investigating the most common biological mechanisms—target pathway alterations, bypass signaling, and drug efflux—researchers can gain valuable insights into their model systems. This structured approach not only helps to solve immediate experimental hurdles but also informs the broader drug development strategy for this compound and other novel kinase inhibitors.

References

  • Patsnap Synapse. (2025, March 11). What are the therapeutic applications for GSK-3 inhibitors? Retrieved from Patsnap Synapse. [Link]

  • Hänel, P., et al. (n.d.). Upregulation of ABC transporters contributes to chemoresistance of sphingosine 1-phosphate lyase-deficient fibroblasts. National Institutes of Health. [Link]

  • Walz, A., et al. (2023, December 31). A review of Glycogen Synthase Kinase-3 (GSK3) inhibitors for cancers therapies. PubMed. [Link]

  • Giles, R. H., et al. (n.d.). A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells. National Institutes of Health. [Link]

  • Procell. (2025, August 5). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. [Link]

  • Casas-Orozco, D. (2014, June 5). Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining. Protocols.io. [Link]

  • McCubrey, J. A., et al. (n.d.). Targeting GSK3 and Associated Signaling Pathways Involved in Cancer. MDPI. [Link]

  • ResearchGate. (n.d.). The involvement of ABC transporter proteins in chemoresistance.... ResearchGate. [Link]

  • Singh, S., et al. (n.d.). Role of ABC transporters in cancer chemotherapy. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Schematic representation of the protocol used to develop.... ResearchGate. [Link]

  • Frontiers. (n.d.). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers. [Link]

  • Wang, S., et al. (n.d.). Terpenoids: Emerging Natural Modulators for Reversing ABC Transporter-Mediated Multidrug Resistance in Cancer Chemotherapy. MDPI. [Link]

  • Ocana, A., et al. (2014, April 28). Activation of the PI3K/mTOR/AKT Pathway and Survival in Solid Tumors: Systematic Review and Meta-Analysis. PLOS ONE. [Link]

  • van der Vos, K. E., et al. (n.d.). Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. MDPI. [Link]

  • ResearchGate. (2013, August 13). Ways to generate drug-resistant cancer cell lines?. ResearchGate. [Link]

  • Jo, Y., et al. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures. National Institutes of Health. [Link]

  • Roy, N. K., et al. (n.d.). Multifaceted Roles of GSK-3 in Cancer and Autophagy-Related Diseases. PubMed Central. [Link]

  • Manning, B. D., & Toker, A. (2017). GSK3 and its interactions with the PI3K/AKT/mTOR signalling network. PubMed. [Link]

  • Thomas, C., et al. (n.d.). Measuring PI3K Activation: Clinicopathologic, Immunohistochemical, and RNA Expression Analysis in Prostate Cancer. National Institutes of Health. [Link]

  • Taylor, M. A., et al. (n.d.). The Role of GSK-3 in Cancer Immunotherapy: GSK-3 Inhibitors as a New Frontier in Cancer Treatment. MDPI. [Link]

  • Brand, J., et al. (2012). Wnt/β-catenin Pathway Modulates the Sensitivity of the Mutant FLT3 Receptor Kinase Inhibitors in a GSK-3β Dependent Manner. PubMed. [Link]

  • Okumura, T., et al. (2020, October 12). Glycogen synthase kinase‐3β participates in acquired resistance to gemcitabine in pancreatic cancer. National Institutes of Health. [Link]

  • ResearchGate. (2025, August 10). Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining. ResearchGate. [Link]

  • PLOS ONE. (2014, April 28). Activation of the PI3K/mTOR/AKT Pathway and Survival in Solid Tumors: Systematic Review and Meta-Analysis. PLOS ONE. [Link]

  • ResearchGate. (n.d.). Analysis of PI3K/AKT/mTOR pathway activation at the protein level and.... ResearchGate. [Link]

  • Bentz, J., et al. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Institutes of Health. [Link]

  • Maier, T. J., et al. (2016, May 2). PI3K-resistant GSK3 controls adiponectin formation and protects from metabolic syndrome. PNAS. [Link]

  • ResearchGate. (2025, February 19). Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds?. ResearchGate. [Link]

  • Heriot-Watt University Research Portal. (2017, June 23). GSK3 and its interactions with the PI3K/AKT/mTOR signalling network. Heriot-Watt University. [Link]

  • Brand, J., et al. (n.d.). Wnt/β-catenin Pathway Modulates the Sensitivity of the Mutant FLT3 Receptor Kinase Inhibitors in a GSK-3β Dependent Manner. National Institutes of Health. [Link]

  • McCubrey, J. A., et al. (n.d.). Multifaceted roles of GSK-3 and Wnt/β-catenin in hematopoiesis and leukemogenesis: opportunities for therapeutic intervention. National Institutes of Health. [Link]

  • ResearchGate. (2021, May 26). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay?. ResearchGate. [Link]

  • Reddit. (2021, February 19). Who else is struggling with getting reproducible IC50 curves for cancer cells?. Reddit. [Link]

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  • ResearchGate. (n.d.). Point mutations in the GSK3 β consensus phosphorylation motif of β.... ResearchGate. [Link]

  • Held, J. M., et al. (n.d.). Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry. National Institutes of Health. [Link]

  • Badr, C. E., et al. (n.d.). Real-time imaging of β-catenin dynamics in cells and living mice. National Institutes of Health. [Link]

  • Kim, Y., et al. (2019, February 13). Roles of PI3K/AKT/GSK3 Pathway Involved in Psychiatric Illnesses. MDPI. [Link]

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Sources

Technical Support Center: Protocol Refinement for 4-(Azetidin-3-yloxy)pyridine Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Azetidin-3-yloxy)pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. The protocols and advice provided herein are synthesized from established chemical literature and best practices to ensure scientific integrity and experimental success.

Overview of Synthetic Strategy

The synthesis of this compound is typically accomplished via a three-stage process. This involves the formation of an ether linkage between a protected 3-hydroxyazetidine and a pyridine derivative, followed by the deprotection of the azetidine nitrogen, and finally, the formation of the dihydrochloride salt. This guide will focus on the two most common methods for the crucial ether formation step: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Section 1: Troubleshooting the Ether Formation Step

The formation of the C-O bond between the azetidine and pyridine rings is the cornerstone of this synthesis. Success at this stage is paramount for achieving a good overall yield. Below, we address common issues for both the Williamson and Mitsunobu approaches.

Williamson Ether Synthesis Route

This route typically involves the reaction of N-Boc-3-hydroxyazetidine with 4-chloropyridine hydrochloride in the presence of a strong base.

Williamson Ether Synthesis Workflow cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Nucleophilic Substitution (SNAr) A N-Boc-3-hydroxyazetidine C N-Boc-azetidin-3-oxide A->C Deprotonation in polar aprotic solvent (e.g., DMF) B Strong Base (e.g., NaH) D 4-Chloropyridine HCl E N-Boc-4-(azetidin-3-yloxy)pyridine C->E Nucleophilic Attack D->E Mitsunobu Reaction Workflow cluster_0 Step 1: Reagent Activation cluster_1 Step 2: Oxyphosphonium Salt Formation cluster_2 Step 3: SN2 Displacement A PPh3 C Betaine Intermediate A->C Nucleophilic Attack B DEAD or DIAD D N-Boc-3-hydroxyazetidine E Oxyphosphonium Salt C->E Proton Transfer & Reaction D->E F 4-Hydroxypyridine G N-Boc-4-(azetidin-3-yloxy)pyridine E->G Nucleophilic Attack F->G Deprotection and Salt Formation A N-Boc-4-(azetidin-3-yloxy)pyridine C 4-(Azetidin-3-yloxy)pyridine (as dihydrochloride salt) A->C Acid-catalyzed cleavage B HCl in Dioxane (4M)

dealing with batch-to-batch variability of 4-(Azetidin-3-yloxy)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Azetidin-3-yloxy)pyridine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the batch-to-batch variability of this critical pharmaceutical intermediate.[1][2][3] Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the consistency and success of your experiments.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds.[2] Its purity and consistency are paramount, as any variability can cascade through the drug development process, leading to issues with yield, impurity profiles, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1][4][5] This guide provides a structured approach to identifying, understanding, and mitigating batch-to-batch variability.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Inconsistent Reaction Yields or Profiles

Question: My reaction yields are fluctuating significantly, or I'm observing unexpected byproducts when using different batches of this compound. What could be the cause?

Answer: Inconsistent reaction outcomes are a primary indicator of batch-to-batch variability. The root cause often lies in subtle differences in the impurity profile, residual solvent content, or physical properties of the starting material.[1][6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent reaction yields.

Step-by-Step Protocol for In-House Quality Control (QC):

  • Visual Inspection: Note any differences in physical appearance (color, crystallinity) between batches.

  • Solubility Test: Dissolve a small, accurately weighed amount of each batch in the reaction solvent. Observe for any differences in dissolution rate or clarity of the solution.

  • Purity by HPLC:

    • Method: Develop a stability-indicating HPLC method. A common starting point for pyridine derivatives is a C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile.[7][8]

    • Analysis: Compare the chromatograms of different batches, paying close attention to the area percentage of the main peak and the number and area of impurity peaks.

  • Moisture Content Analysis (Karl Fischer Titration):

    • Rationale: this compound is a salt and can be hygroscopic.[9][10] Excess moisture can alter the stoichiometry of your reaction and may lead to hydrolysis byproducts.

    • Procedure: Accurately determine the water content using a Karl Fischer titrator.

  • Residual Solvent Analysis (Headspace Gas Chromatography - GC-HS):

    • Rationale: Different batches may retain varying levels of solvents from the manufacturing process. These solvents can interfere with your reaction.

    • Procedure: Use GC-HS to identify and quantify any residual solvents.

Issue 2: Poor Solubility or Dissolution Rate

Question: I'm having difficulty dissolving a new batch of this compound, whereas previous batches dissolved readily. Why is this happening?

Answer: This issue often points to variations in the physical properties of the material, such as particle size, crystal form (polymorphism), or the presence of insoluble impurities.[6][11]

Troubleshooting Steps:

  • Particle Size Analysis: If available, use techniques like laser diffraction to compare the particle size distribution between batches. Smaller particles generally dissolve faster due to a larger surface area.

  • Microscopy: Visually inspect the crystals under a microscope. Differences in crystal habit (shape) can affect dissolution.

  • Powder X-Ray Diffraction (PXRD): This is the definitive technique to identify different polymorphic forms. Polymorphs can have significantly different solubilities and dissolution rates.[11]

  • Filtration Test: Dissolve a sample and filter it through a 0.45 µm filter. If an insoluble residue remains, it indicates the presence of foreign particulate matter or insoluble impurities.

Issue 3: Material Appears Clumpy or Oily Over Time

Question: My container of this compound has become clumpy and appears wet, even though it was a free-flowing powder when I received it. What should I do?

Answer: This is a classic sign of hygroscopicity, where the material absorbs moisture from the atmosphere.[10] As a dihydrochloride salt, this compound is susceptible to moisture absorption.[9]

Mitigation and Handling Protocol:

  • Storage: Always store this compound in a tightly sealed container in a desiccator or a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).[9][10][12]

  • Handling:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

    • Weigh the material as quickly as possible in a low-humidity environment.

    • Immediately and securely reseal the container after use.

  • Drying a Hygroscopic Batch: If a batch has absorbed moisture, it can sometimes be dried under high vacuum at a slightly elevated temperature (e.g., 40-50 °C), provided the compound is thermally stable. It is crucial to verify that this process does not cause degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to check on the Certificate of Analysis (CoA) for this compound?

A1: When comparing CoAs, pay close attention to the following:

  • Purity (by HPLC or qNMR): Look for consistency in the reported purity values.

  • Impurities: Compare the levels of specified and unspecified impurities. Even small changes in the impurity profile can impact a reaction.[5][13]

  • Water Content (Karl Fischer): This is crucial due to the hygroscopic nature of the dihydrochloride salt.

  • Residual Solvents: Ensure the levels are low and consistent between batches.

Q2: How can I establish a reliable in-house standard for this compound?

A2: It is best practice to qualify a specific batch that has demonstrated good performance in your application as a "gold standard" or internal reference. This reference batch should be stored under optimal conditions (inert atmosphere, protected from light and moisture) and used for comparison when evaluating new batches.

Q3: Can the variability be related to the synthetic route used by the manufacturer?

A3: Absolutely. Different synthetic routes can lead to different impurity profiles.[1] If you consistently experience issues, it may be beneficial to discuss the manufacturing process with your supplier to understand potential sources of variability. A robust manufacturing process should be designed to deliver consistent quality.[1]

Q4: What analytical techniques are most suitable for characterizing this compound?

A4: A multi-technique approach is recommended for comprehensive characterization:[7]

  • HPLC: For purity determination and impurity profiling.[8]

  • NMR (¹H and ¹³C): For structural confirmation and identification of impurities. qNMR can be used for accurate purity assessment.

  • Mass Spectrometry (MS): To confirm the molecular weight and identify unknown impurities.[14]

  • Karl Fischer Titration: For accurate moisture content determination.

  • GC-MS: For the analysis of volatile impurities and residual solvents.[15][16]

Data Summary Table for Batch Comparison:

ParameterBatch A (Good Performance)Batch B (Poor Performance)Recommended Action
Appearance White, crystalline solidOff-white, clumpy powderInvestigate for degradation or moisture
Purity (HPLC) 99.5%98.2%Identify the major impurity
Water Content (KF) 0.1%1.5%Dry the material under vacuum
Residual Acetone < 100 ppm1500 ppmAssess impact on reaction chemistry
Solubility (in THF) Clear solutionHazy solutionFilter and analyze insoluble material

Logical Relationship Diagram:

G cluster_0 Sources of Variability cluster_1 Manifestations in Product cluster_2 Impact on Application Raw Materials Raw Materials Synthesis Process Synthesis Process Impurity Profile Impurity Profile Synthesis Process->Impurity Profile Physical Properties Physical Properties Synthesis Process->Physical Properties Work-up & Purification Work-up & Purification Work-up & Purification->Impurity Profile Residual Solvents Residual Solvents Work-up & Purification->Residual Solvents Drying & Packaging Drying & Packaging Moisture Content Moisture Content Drying & Packaging->Moisture Content Byproduct Formation Byproduct Formation Impurity Profile->Byproduct Formation Reaction Yield Reaction Yield Residual Solvents->Reaction Yield Moisture Content->Reaction Yield Reproducibility Reproducibility Physical Properties->Reproducibility Downstream Processing Downstream Processing Byproduct Formation->Downstream Processing

Caption: The relationship between manufacturing and experimental variability.

By implementing these troubleshooting strategies and maintaining rigorous quality control, researchers can effectively manage the batch-to-batch variability of this compound, leading to more reliable and reproducible scientific outcomes.

References
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates.
  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • BenchChem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized Pyridine-2,6-diethanol.
  • Johansson, J., & Folestad, S. (2003). Identifying sources of batch to batch variation in processability. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials.
  • Richmond, E. W., & Shah, V. (2010). What are the most frequent causes of variation in Pharmaceutical Manufacturing?.
  • MySkinRecipes. (n.d.). 4-(Azetidin-3-yloxy)pyridinehydrochloride.
  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach.
  • Echemi. (n.d.). 4-(azetidin-3-yl)pyridine dihydrochloride.
  • Occupational Safety and Health Administration. (1991). Pyridine.
  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic.
  • PubChemLite. (n.d.). This compound (C8H10N2O).
  • Reddit. (2017). Drying and Storing Hygroscopic Salts.
  • Chan, S. Y., & Tajarudin, M. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate.
  • HepatoChem. (n.d.). How do you handle hygroscopic salts?.
  • National Institutes of Health. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms.
  • Al-Harrasi, A., Ali, L., Hussain, J., & Ahmed, M. (2020). Chemical Impurities: An Epistemological Riddle with Serious Side Effects. MDPI.
  • ScienceDirect. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
  • Smolecule. (n.d.). 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine.
  • National Institutes of Health. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2.
  • PubChem. (n.d.). 4-(Azetidin-1-yloxy)pyridine.
  • Echemi. (n.d.). 4-(1-Benzhydryl-azetidin-3-yloxy)-pyridine Safety Data Sheets.
  • Canchola, J. (2018). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD.
  • ChemScene. (n.d.). 4-(Azetidin-3-yl)pyridine.
  • Venugopal, N., Reddy, A. V., & Reddy, K. S. (2014). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate.
  • Pharmaffiliates. (n.d.). Pyridine Derivatives and Impurity Standards for Pharma R&D.

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Technical Support Center: Enhancing the Bioavailability of 4-(Azetidin-3-yloxy)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Azetidin-3-yloxy)pyridine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with optimizing the oral bioavailability of this promising compound. Here, we provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental journey.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound and the fundamental concepts of bioavailability.

Q1: What is this compound and why is the salt form important?

A1: 4-(Azetidin-3-yloxy)pyridine is a heterocyclic organic compound containing a pyridine ring and an azetidine moiety. Such scaffolds are of high interest in medicinal chemistry for their potential to confer favorable physicochemical and pharmacokinetic properties.[1] It is provided as a dihydrochloride salt, meaning two hydrochloride molecules are associated with each molecule of the basic parent compound. Salt formation is a common and effective strategy to improve the aqueous solubility and dissolution rate of weakly basic active pharmaceutical ingredients (APIs), which is often a prerequisite for adequate oral absorption.[2][3][4] A salt form can also enhance the compound's stability and manufacturability.[3]

Q2: What is "bioavailability" and what are the key factors that influence it?

A2: Oral bioavailability refers to the rate and extent to which the active moiety of a drug is absorbed from an oral dosage form and becomes available at the site of action or in the systemic circulation. It is a critical parameter that determines the therapeutic efficacy of a drug.[5] The primary factors governing oral bioavailability can be summarized by the acronym "ADME":

  • Absorption: The process by which the drug moves from the gastrointestinal (GI) tract into the bloodstream. This is heavily influenced by the drug's solubility and permeability.

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues of the body.

  • Metabolism: The chemical conversion of the drug by enzymes, primarily in the liver (first-pass metabolism), which can inactivate the drug before it reaches systemic circulation.

  • Excretion: The removal of the drug and its metabolites from the body.

For early-stage development, the focus is typically on overcoming challenges related to solubility, permeability, and first-pass metabolism.

Q3: What are the potential challenges with a dihydrochloride salt form?

A3: While hydrochloride salts generally improve solubility, they can sometimes present challenges. One significant issue is the "common ion effect."[6][7] In the acidic environment of the stomach, which has a high concentration of chloride ions, the dissolution of a hydrochloride salt can be suppressed.[7][8] This can potentially lead to the precipitation of the less soluble free base form of the drug, thereby reducing its absorption.[7] It is crucial to evaluate the compound's solubility not just in water, but also in simulated gastric fluids.

Part 2: Troubleshooting Guides

This section provides in-depth, step-by-step guidance for diagnosing and resolving common experimental issues encountered when working to enhance the bioavailability of this compound.

Guide 1: Low Aqueous Solubility & Dissolution Rate

Poor solubility is a primary reason for low oral bioavailability for many compounds. This guide will help you characterize and address this issue.

Issue: The compound shows poor solubility in aqueous buffers, leading to low and variable results in subsequent in-vitro and in-vivo studies.

Causality: For a weakly basic compound like 4-(Azetidin-3-yloxy)pyridine, solubility is highly pH-dependent.[1][9] While the dihydrochloride salt form is intended to enhance solubility, its effectiveness can vary significantly across the physiological pH range of the GI tract (pH 1.2 - 7.5). Furthermore, the common ion effect in the stomach can negate the benefits of the salt form.[6][7]

A Start: Poorly Soluble Compound B Conduct Kinetic Solubility Assay (pH 1.2, 4.5, 6.8, 7.4) A->B C Is solubility > 100 µg/mL in any condition? B->C D Proceed to Permeability Assessment (Guide 2) C->D Yes E Investigate Common Ion Effect C->E No F Solubility in SGF vs. water at pH 1.2 E->F G Significant Decrease in SGF? F->G H Consider Alternative Salt Forms or Formulation Strategies G->H Yes I Initiate Formulation Screening (Co-solvents, Surfactants, Cyclodextrins) G->I No H->I

Caption: Decision workflow for troubleshooting poor solubility.

This assay provides a rapid assessment of solubility across a range of pH values.[10][11][12]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Preparation of Buffers: Prepare a series of aqueous buffers representing different regions of the GI tract (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine).

  • Assay Execution:

    • Add a small volume of the DMSO stock solution (e.g., 2 µL) to each well of a 96-well microplate.

    • Add the appropriate aqueous buffer (e.g., 198 µL) to achieve the final desired concentration and a low percentage of DMSO (typically ≤1%).

    • Seal the plate and shake for a defined period (e.g., 2 hours at room temperature).[13]

  • Analysis:

    • After incubation, filter the samples to remove any precipitate.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[13]

Summarize your findings in a table to easily compare solubility at different pH levels.

pH of BufferSimulated GI RegionKinetic Solubility (µg/mL)
1.2StomachExample: 550
4.5DuodenumExample: 210
6.8Jejunum/IleumExample: 15
7.4Lower Ileum/ColonExample: 8
  • High Solubility at Low pH, Low Solubility at High pH: This is a typical profile for a weakly basic drug.[9][14] The compound is likely to dissolve in the stomach but may precipitate upon entering the higher pH of the small intestine. In this case, formulation strategies that create a supersaturated state or maintain solubility in the intestine are necessary.

  • Low Solubility Across All pH Values: This suggests an intrinsic solubility problem. Formulation approaches such as the use of co-solvents, surfactants, or creating amorphous solid dispersions may be required.[15][16]

  • Investigating the Common Ion Effect: To specifically test for this, compare the solubility at pH 1.2 in a simple HCl/water buffer versus Simulated Gastric Fluid (SGF), which contains a higher concentration of chloride ions. A significant drop in solubility in SGF is indicative of the common ion effect.[8][17][18]

Guide 2: Low Intestinal Permeability

Even if a compound dissolves, it must be able to pass through the intestinal wall to reach the bloodstream.

Issue: The compound has adequate solubility but in-vivo studies show low oral absorption.

Causality: The compound may have low intrinsic permeability across the intestinal epithelium. Alternatively, it could be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen, reducing net absorption.[19]

A Start: Adequate Solubility, Poor In-Vivo Absorption B Conduct PAMPA Assay (High-throughput screen) A->B C Is permeability high? B->C D Investigate Metabolism (Guide 3) C->D Yes E Conduct Bidirectional Caco-2 Assay C->E No F Calculate Efflux Ratio (Papp B-A / Papp A-B) E->F G Is Efflux Ratio > 2? F->G H Compound is likely a P-gp/BCRP substrate G->H Yes J Compound has low intrinsic permeability G->J No I Consider P-gp inhibitors in formulation or structural modification of the API H->I K Consider permeation enhancers or structural modification of the API J->K

Caption: Decision workflow for troubleshooting poor permeability.

PAMPA is a non-cell-based assay that models passive, transcellular permeation and is useful for high-throughput screening.[20][21][22][23]

  • Prepare Donor Plate: A filter plate is coated with a lipid mixture (e.g., lecithin in dodecane) to form an artificial membrane.

  • Add Compound: The compound is added to the wells of the donor plate (apical side).

  • Incubation: The donor plate is placed on an acceptor plate containing buffer, and the assembly is incubated.

  • Analysis: After incubation, the concentration of the compound in both the donor and acceptor wells is measured to calculate the permeability coefficient (Pe).

This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form a polarized monolayer that is a good model of the human intestinal epithelium, including the expression of efflux transporters.[19]

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports and grown for ~21 days until they form a confluent, differentiated monolayer.

  • Transport Studies:

    • A-to-B Transport: The compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time.

    • B-to-A Transport: The compound is added to the basolateral (B) side, and its appearance on the apical (A) side is measured.

  • Analysis: The apparent permeability coefficient (Papp) is calculated for both directions.

AssayParameterHigh PermeabilityMedium PermeabilityLow Permeability
PAMPA Pe (10⁻⁶ cm/s)> 101 - 10< 1
Caco-2 Papp (A-B) (10⁻⁶ cm/s)> 101 - 10< 1
Caco-2 Efflux Ratio (Papp B-A / Papp A-B)< 2 (No Efflux)> 2 (Potential Efflux)
  • Low PAMPA and Caco-2 (A-B) Permeability: This indicates a fundamental issue with passive diffusion across the membrane. Strategies could include structural modifications to the API to increase its lipophilicity or the use of formulation excipients that act as permeation enhancers.[15][24][25]

  • High PAMPA but Low Caco-2 (A-B) Permeability: This is a strong indicator of active efflux.

  • Efflux Ratio > 2: This confirms that the compound is likely a substrate for an efflux transporter like P-gp or BCRP.[19][26][27][28][29] To confirm which transporter is involved, the Caco-2 assay can be repeated in the presence of specific inhibitors (e.g., verapamil for P-gp).

Guide 3: High First-Pass Metabolism

The compound may be absorbed but then rapidly metabolized by the liver before it can reach systemic circulation.

Issue: The compound shows good solubility and permeability, but in-vivo bioavailability remains low.

Causality: The compound is likely undergoing extensive first-pass metabolism in the liver. The primary enzymes responsible for this are the Cytochrome P450 (CYP) family.[30]

This in-vitro assay assesses the rate at which a compound is metabolized by liver enzymes.[31]

  • Preparation: Human liver microsomes, which contain a high concentration of CYP enzymes, are thawed and prepared in a buffer.[30][32][33]

  • Incubation: The compound is added to the microsome preparation at 37°C. The reaction is initiated by adding the cofactor NADPH.[30][32]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is stopped by adding a cold organic solvent like acetonitrile.[30]

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

The data is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).

In-Vitro Half-life (t½)ClassificationImplication for In-Vivo Clearance
> 30 minLow ClearanceUnlikely to be a major barrier to bioavailability
10 - 30 minIntermediate ClearanceMay contribute to reduced bioavailability
< 10 minHigh ClearanceLikely a significant barrier to bioavailability
  • High Clearance (t½ < 10 min): If the compound is rapidly metabolized, strategies to improve bioavailability could include:

    • Structural Modification: Modifying the part of the molecule that is the primary site of metabolism to block the enzymatic reaction.

    • Formulation with Inhibitors: Although less common, co-formulating with a safe inhibitor of the relevant CYP enzyme could be explored.

    • Increasing the Dose: This is often not a viable long-term strategy due to potential toxicity.

Part 3: Final Recommendations

Enhancing the bioavailability of this compound requires a systematic, data-driven approach. By sequentially evaluating its solubility, permeability, and metabolic stability, researchers can pinpoint the specific barriers to oral absorption and select the most appropriate strategies to overcome them. This iterative process of testing and refinement is fundamental to successful drug development.

References

  • Bar-On, O., et al. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Available at: [Link]

  • Pharma Learning In Depth. (2025). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. YouTube. Available at: [Link]

  • Biorelevant.com. FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Available at: [Link]

  • ResearchGate. Schematic representation of the pH-solubility profile of a basic drug. Available at: [Link]

  • Cyprotex. Microsomal Stability. Evotec. Available at: [Link]

  • ACS Publications. Overcoming the Common Ion Effect for Weakly Basic Drugs. Available at: [Link]

  • PubMed Central. Overcoming Challenges in Small-Molecule Drug Bioavailability. Available at: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • PubMed. Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates. Available at: [Link]

  • PubMed Central. The Role of Functional Excipients in Solid Oral Dosage Forms. Available at: [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method. Available at: [Link]

  • ResearchGate. Effect of chloride ion on dissolution of different salt forms of haloperidol. Available at: [Link]

  • Colorcon. Enhancing Bioavailability: The Strategic Role of Excipients. Available at: [Link]

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  • Journal of Pharmacy and Pharmacology. Pharmaceutical salts: a formulation trick or a clinical conundrum?. Available at: [Link]

  • Biorelevant.com. How Biorelevant Testing Can Help Oral Drug Development. Available at: [Link]

  • CR Com. pH-Solubility diagrams and their usefulness in characterization of salts. Available at: [Link]

  • ResearchGate. Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates. Available at: [Link]

  • ResearchGate. Significance of excipients to enhance the bioavailability of poorly water-soluble drugs. Available at: [Link]

  • Pharma Lesson. Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Available at: [Link]

  • SciELO. Effect of pH on weakly acidic and basic model drugs. Available at: [Link]

  • Semantic Scholar. Overcoming Challenges in Small-Molecule Drug Bioavailability. Available at: [Link]

  • PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. Available at: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Available at: [Link]

  • Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • PubMed. In Vitro Drug Metabolism Using Liver Microsomes. Available at: [Link]

  • ResearchGate. Formulation strategies to improve the bioavailability of poorly absorbed drugs. Available at: [Link]

  • Slideshare. Ph and solubility profile. Available at: [Link]

  • ResearchGate. Overcoming the Common Ion Effect for Weakly Basic Drugs. Available at: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

  • Dissolution Technologies. Comparison of the Solubility and Dissolution of Drugs in Fasted-State Biorelevant Media. Available at: [Link]

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  • PubMed. Effect of chloride ion on dissolution of different salt forms of haloperidol. Available at: [Link]

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  • Drug Development & Delivery. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges. Available at: [Link]

  • PubMed Central. pH-Dependent Solubility and Dissolution Behavior of Carvedilol. Available at: [Link]

  • BioIVT. Metabolic Stability Assay Services. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to Nicotinic Acetylcholine Receptor Agonists: A Comparative Analysis Featuring 4-(Azetidin-3-yloxy)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparison of nicotinic acetylcholine receptor (nAChR) agonists, designed for researchers, scientists, and professionals in drug development. We will delve into the nuanced pharmacological profiles of established agonists and introduce 4-(Azetidin-3-yloxy)pyridine dihydrochloride as a scaffold for potential nAChR ligands. This document provides the theoretical framework and practical methodologies for the comprehensive evaluation of such compounds.

The Landscape of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are integral to synaptic transmission throughout the central and peripheral nervous systems. Their activation by the endogenous neurotransmitter acetylcholine, or exogenous agonists like nicotine, leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal excitation.[1] These receptors are pentameric structures assembled from a diverse array of subunits (α2-α10 and β2-β4 in the nervous system), giving rise to a multitude of receptor subtypes with distinct anatomical distributions, physiological roles, and pharmacological sensitivities.[2]

The two most predominant nAChR subtypes in the brain are the α4β2 and α7 receptors. The α4β2 subtype is the primary mediator of nicotine's addictive properties and is a key target for smoking cessation therapies.[3] The homomeric α7 subtype is characterized by its high permeability to calcium and is implicated in cognitive processes, learning, and memory, making it a target for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[3] The development of subtype-selective nAChR agonists is a critical goal in medicinal chemistry to harness the therapeutic potential of these receptors while minimizing off-target effects.

Comparative Analysis of Reference nAChR Agonists

To understand the potential of any new chemical entity, it is crucial to benchmark it against well-characterized compounds. Here, we compare three prominent nAChR agonists: Varenicline, a partial agonist at α4β2 receptors; Epibatidine, a potent, non-selective agonist; and ABT-418, an agonist with a more selective profile.

Varenicline: The Dual-Action Partial Agonist

Varenicline is a first-line pharmacotherapy for smoking cessation, acting as a partial agonist at the α4β2 nAChR.[2] Its efficacy stems from a dual mechanism: it provides a moderate level of receptor stimulation to alleviate nicotine withdrawal symptoms while simultaneously blocking nicotine from binding, which reduces the rewarding effects of smoking.[2]

Epibatidine: The High-Potency, Non-Selective Agonist

Originally isolated from the skin of a poison frog, epibatidine is an exceptionally potent nAChR agonist, but its lack of subtype selectivity and narrow therapeutic window have limited its clinical use.[4] It serves as a valuable research tool due to its high affinity for multiple nAChR subtypes.[4][5]

ABT-418: A Subtype-Selective Agonist

ABT-418 is a selective agonist for neuronal nAChRs, with high affinity for the α4β2 subtype and notably lower affinity for the ganglionic α3β4 subtype.[6][7] It has been investigated for its potential cognitive-enhancing and anxiolytic effects.[6][8]

Quantitative Comparison of Receptor Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of these reference agonists at the key α4β2 and α7 nAChR subtypes.

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Reference
Varenicline α4β20.06 - 0.4[2][9]
α7125 - 322[2][9]
Epibatidine α4β2~0.043[10]
α7~230[10]
ABT-418 α4β23[7]
α7High Affinity (Ki not specified)[6]
CompoundnAChR SubtypeFunctional Potency (EC50, nM)EfficacyReference
Varenicline α4β260 - 18,000Partial Agonist[9]
α6β2*7Partial Agonist[11]
Epibatidine α4β2-Full Agonist[5]
α72000Full Agonist[5]
ABT-418 α2β211,000Agonist[4]
α4β26,000Agonist[4]

Introducing this compound: A Scaffold of Interest

This compound is a heterocyclic building block that has been utilized as a key intermediate in the synthesis of various pharmaceutical agents. While public domain data on its specific activity at nAChRs is not currently available, its structural motifs, particularly the pyridyl ether and the azetidine ring, are present in known nAChR ligands. The pyridine ring is a common feature in many nicotinic agonists, and the azetidine moiety can serve as a bioisostere for the pyrrolidine ring found in nicotine and other potent nAChR ligands. This structural similarity suggests that 4-(Azetidin-3-yloxy)pyridine and its derivatives warrant investigation as potential nAChR modulators.

Experimental Protocols for Characterizing Novel nAChR Agonists

To ascertain the nAChR activity profile of a novel compound such as this compound, a systematic experimental approach is required. The following protocols outline the standard methodologies used in the field.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a test compound for specific nAChR subtypes. The principle involves the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Protocol: [3H]-Epibatidine Competition Binding Assay for α4β2 nAChRs

  • Preparation of Membranes: Utilize cell lines stably expressing the human α4β2 nAChR subtype (e.g., HEK293 cells) or rat forebrain tissue, which is rich in these receptors.[12]

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-Epibatidine and varying concentrations of the test compound.[12]

  • Equilibration: Allow the binding to reach equilibrium by incubating for a specified time (e.g., 4 hours at room temperature).[12]

  • Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C).[12]

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[13]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is the gold standard for characterizing the functional properties (potency, efficacy, and kinetics) of agonists at ligand-gated ion channels. It involves expressing the nAChR of interest in Xenopus laevis oocytes and measuring the ion current that flows through the channel upon agonist application.

Protocol: TEVC Recording of nAChR Agonist Activity in Xenopus Oocytes

  • Oocyte Preparation and cRNA Injection: Isolate and prepare mature Xenopus laevis oocytes. Microinject cRNA encoding the desired nAChR subunits (e.g., human α4 and β2).[14]

  • Expression: Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in a recording chamber and impale it with two microelectrodes, one for voltage clamping and one for current recording.[14]

  • Agonist Application: Perfuse the oocyte with a control buffer, followed by the application of varying concentrations of the test agonist.

  • Data Acquisition: Record the inward current elicited by the agonist at a holding potential of -70 mV.

  • Data Analysis: Plot the peak current response against the agonist concentration to generate a dose-response curve and determine the EC50 (potency) and the maximum response (efficacy) relative to a full agonist like acetylcholine.

Fluorometric Imaging Plate Reader (FLIPR) Calcium Assays

FLIPR assays are a high-throughput method for assessing the functional activity of agonists at nAChRs, particularly the α7 subtype, which has high calcium permeability. This assay measures the increase in intracellular calcium concentration upon receptor activation using a calcium-sensitive fluorescent dye.

Protocol: FLIPR Calcium Assay for α7 nAChR Agonists

  • Cell Plating: Plate cells stably expressing the human α7 nAChR (e.g., GH4C1 cells) in a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.[15]

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or the components of a FLIPR Calcium Assay Kit). Incubate for 1 hour at 37°C.[15][16]

  • Compound Addition: Prepare a plate with varying concentrations of the test compound.

  • FLIPR Measurement: Place both the cell and compound plates into the FLIPR instrument. The instrument will add the compound to the cells and immediately begin measuring the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to the influx of calcium upon receptor activation. Determine the EC50 and maximum response from the concentration-response curve.

nAChR Signaling Pathways and Experimental Workflow

The activation of nAChRs initiates a cascade of intracellular signaling events, primarily driven by the influx of cations.

Signaling Pathways

Activation of α4β2 and α7 nAChRs leads to membrane depolarization and the opening of voltage-gated calcium channels, further increasing intracellular calcium. This calcium influx can then trigger various downstream signaling cascades, including the activation of protein kinases such as PKC and CaMKII, and the modulation of gene expression.[17][18] The α7 nAChR, with its high calcium permeability, is also known to activate the JAK2/STAT3 and PI3K/Akt pathways, which are involved in cell survival and inflammation.[18][19]

nAChR_Signaling cluster_alpha4beta2 α4β2 nAChR Signaling cluster_alpha7 α7 nAChR Signaling Agonist1 Agonist (e.g., Varenicline) a4b2 α4β2 nAChR Agonist1->a4b2 Depolarization1 Membrane Depolarization a4b2->Depolarization1 Na+ Influx VGCC1 Voltage-Gated Ca2+ Channels Depolarization1->VGCC1 Opens Ca_Influx1 Ca2+ Influx VGCC1->Ca_Influx1 PKC_Activation PKC Activation Ca_Influx1->PKC_Activation Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Ca_Influx1->Neurotransmitter_Release Agonist2 Agonist (e.g., ABT-418) a7 α7 nAChR Agonist2->a7 Ca_Influx2 High Ca2+ Permeability a7->Ca_Influx2 PI3K_Akt PI3K/Akt Pathway Ca_Influx2->PI3K_Akt JAK2_STAT3 JAK2/STAT3 Pathway Ca_Influx2->JAK2_STAT3 Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Anti_Inflammatory Anti-inflammatory Effects JAK2_STAT3->Anti_Inflammatory

Caption: Simplified signaling pathways for α4β2 and α7 nAChRs.

Experimental Workflow for Agonist Characterization

The characterization of a novel nAChR agonist follows a logical progression from initial binding studies to functional and in vivo evaluation.

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation Binding Radioligand Binding Assays (Determine Ki, Subtype Selectivity) Functional Functional Assays (Electrophysiology, Calcium Imaging) Binding->Functional Potency Determine EC50 (Potency) Functional->Potency Efficacy Determine Efficacy (Full vs. Partial Agonist) Functional->Efficacy PK Pharmacokinetics (ADME) Efficacy->PK PD Pharmacodynamics (Target Engagement) PK->PD Behavioral Behavioral Models (e.g., Cognition, Analgesia) PD->Behavioral

Caption: A typical experimental workflow for nAChR agonist characterization.

Conclusion

The landscape of nAChR agonists is rich with compounds exhibiting diverse pharmacological profiles. While established agonists like Varenicline, Epibatidine, and ABT-418 provide valuable benchmarks, the quest for novel, subtype-selective ligands continues. This compound represents a chemical scaffold with the potential to yield new nAChR modulators. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of such novel compounds, enabling researchers to elucidate their binding affinities, functional activities, and therapeutic potential.

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A Comparative Guide to the Validation of 4-(Azetidin-3-yloxy)pyridine dihydrochloride's Binding Affinity for the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of methodologies to validate the binding affinity of 4-(Azetidin-3-yloxy)pyridine dihydrochloride, a promising small molecule for therapeutic development. Our focus will be on its interaction with the α7 nicotinic acetylcholine receptor (α7 nAChR), a key target in neurodegenerative diseases and inflammatory disorders.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize ligand-target interactions. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating and robust analytical framework.

Introduction: The Significance of Binding Affinity Validation

In the landscape of drug discovery, the precise characterization of a molecule's interaction with its biological target is paramount. Binding affinity, quantified by the dissociation constant (Kd) or inhibition constant (Ki), is a primary determinant of a drug's potency and a critical parameter for lead optimization.[3] this compound is a synthetic compound featuring an azetidine ring linked to a pyridine moiety, a structure often associated with activity at nicotinic acetylcholine receptors (nAChRs).[4][5]

Validating its binding affinity is not merely a screening step; it is a foundational pillar of its preclinical data package. This guide will compare three gold-standard biophysical techniques—Radioligand Binding Assay, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR)—to provide a comprehensive and cross-validated profile of the compound's binding characteristics to the α7 nAChR.

The Biological Target: α7 Nicotinic Acetylcholine Receptor (α7 nAChR)

The α7 nAChR is a ligand-gated ion channel composed of five identical α7 subunits.[6] It is widely expressed in the central nervous system, particularly in regions crucial for cognitive functions like memory and attention, as well as in the peripheral nervous system and on non-neuronal cells where it plays a role in modulating inflammation.[1][6][7] This dual role makes it an attractive target for treating conditions like Alzheimer's disease, schizophrenia, and sepsis.[1][2] The receptor's activation by acetylcholine or other agonists leads to an influx of cations, primarily Ca²⁺, which triggers downstream signaling cascades.

alpha7_signaling cluster_membrane Cell Membrane receptor α7 nAChR ca_ion Ca²⁺ Influx receptor->ca_ion Channel Gating (Blocked by Antagonist) ligand Acetylcholine or 4-(Azetidin-3-yloxy)pyridine (as antagonist) ligand->receptor Binds to 'Aromatic Box' block Binding Blocks Channel Opening downstream Downstream Signaling (e.g., Cognitive Modulation, Inflammatory Response) ca_ion->downstream

Caption: Simplified signaling pathway of the α7 nAChR.

Methodologies for Binding Affinity Validation: A Comparative Overview

A robust validation strategy employs orthogonal methods that measure binding through different physical principles. This approach ensures that the observed affinity is not an artifact of a single experimental setup. We will compare a classic biochemical assay with two modern, label-free biophysical techniques.

FeatureRadioligand Binding AssayIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Competitive displacement of a radioactive ligand from the receptor.[8]Measures heat released or absorbed upon binding in solution.[9][10]Detects changes in refractive index as analyte binds to an immobilized ligand.[11][12]
Primary Output IC₅₀, KiKd, ΔH, ΔS, Stoichiometry (n)[10]kon, koff, KD[13]
Label Requirement Requires a validated radioligand.Label-free.[10]Label-free.[11]
Throughput High (96/384-well plate format).[14]Low to Medium.Medium.
Information Provided Affinity (indirect).Thermodynamics & Affinity.[15][16]Kinetics & Affinity.[13]
Sample Consumption Low.High (especially protein).Low (analyte), Moderate (ligand for immobilization).
Key Advantage High sensitivity, well-established.[8]Provides a complete thermodynamic profile of the interaction.[17]Real-time kinetic data reveals binding mechanism (on/off rates).[18]
Key Limitation Indirect measurement; potential for radiochemical-specific artifacts.Requires high sample concentrations; sensitive to buffer mismatch.[9]Requires immobilization of one partner, which may affect its activity.

Experimental Protocols: A Step-by-Step Guide

Here, we detail the protocols for each technique, emphasizing the rationale behind critical steps.

Radioligand Binding Assay (Competition)

This assay determines the affinity (Ki) of our test compound by measuring how effectively it competes with a known high-affinity radioligand for binding to the α7 nAChR.

radioligand_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Source (e.g., α7 nAChR-expressing cell membranes) incubate Incubate Membranes, Radioligand, and Test Compound at 30°C for 60 min prep_membranes->incubate prep_ligands Prepare Serial Dilution of 4-(Azetidin-3-yloxy)pyridine and Radioligand ([¹²⁵I]-α-Bgt) prep_ligands->incubate separate Separate Bound/Free Ligand via Rapid Vacuum Filtration (GF/C filters) incubate->separate wash Wash Filters with Ice-Cold Buffer separate->wash count Quantify Radioactivity on Filters (Gamma Counter) wash->count plot Plot % Inhibition vs. [Compound] to Determine IC₅₀ count->plot calculate Calculate Ki using Cheng-Prusoff Equation plot->calculate itc_workflow cluster_prep Preparation cluster_assay Titration cluster_analysis Data Analysis prep_samples Prepare Purified α7 nAChR Protein and Compound in Identical, Degassed Buffer load_cell Load Protein into Sample Cell prep_samples->load_cell load_syringe Load Compound into Injection Syringe prep_samples->load_syringe equilibrate Allow System to Reach Thermal Equilibrium load_cell->equilibrate load_syringe->equilibrate titrate Perform Series of Small Injections of Compound into Protein Solution equilibrate->titrate measure Measure Heat Change (dP) after each Injection titrate->measure integrate Integrate Raw Heat Bursts to get ΔH per Injection measure->integrate plot Plot ΔH vs. Molar Ratio integrate->plot fit Fit Isotherm to a Binding Model to Determine Kd, n, ΔH, and ΔS plot->fit

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Detailed Protocol:

  • Sample Preparation: This is the most critical step. Both the purified α7 nAChR protein and the this compound solution must be in an identical, extensively dialyzed, and degassed buffer. [9]Mismatched buffer components (especially pH and salts) will generate large heats of dilution, masking the binding signal.

  • Concentration Selection: Choose concentrations to achieve a "c-value" (c = n * [Protein] / Kd) between 10 and 100 for an ideal binding isotherm. [9]This often requires an initial estimate of the Kd. Typically, the protein concentration in the cell is in the low micromolar range (e.g., 10 µM), and the ligand in the syringe is 10-20 fold higher (e.g., 100-200 µM).

  • Instrument Setup: Load the protein solution into the sample cell and the ligand solution into the injection syringe of the calorimeter. The reference cell is filled with buffer. [9]4. Titration: After thermal equilibration, perform a series of small, precise injections (e.g., 2 µL each) of the ligand into the protein solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution. This value is subtracted from the experimental data. [15]6. Data Analysis: The raw data appears as a series of heat spikes. Integrating the area under each spike gives the enthalpy change for that injection. A plot of enthalpy per mole of injectant versus the molar ratio of ligand to protein creates the binding isotherm. This isotherm is then fitted to a suitable binding model to derive the affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). [10][17]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real time. [12]It provides both equilibrium (affinity) and kinetic (association and dissociation rates) data.

spr_workflow cluster_prep Preparation cluster_assay Binding Cycle cluster_analysis Data Analysis immobilize Immobilize Purified α7 nAChR (Ligand) on Sensor Chip Surface baseline Flow Running Buffer to Establish Baseline immobilize->baseline prep_analyte Prepare Serial Dilutions of 4-(Azetidin-3-yloxy)pyridine (Analyte) in Running Buffer association Inject Analyte and Monitor Binding (Association Phase, k_on) prep_analyte->association baseline->association dissociation Flow Running Buffer and Monitor Release (Dissociation Phase, k_off) association->dissociation sensorgram Generate Sensorgrams (Response Units vs. Time) association->sensorgram regeneration Inject Regeneration Solution to Remove Bound Analyte dissociation->regeneration dissociation->sensorgram fit Globally Fit Sensorgrams to a Kinetic Model (e.g., 1:1 Langmuir) sensorgram->fit calculate Determine k_on, k_off, and K_D (k_off / k_on) fit->calculate

Caption: Workflow for a Surface Plasmon Resonance experiment.

Detailed Protocol:

  • Ligand Immobilization: Covalently attach purified α7 nAChR protein to the surface of a sensor chip (e.g., a CM5 chip via amine coupling). One flow cell is activated and blocked without protein to serve as a reference, subtracting bulk refractive index changes. [12]The choice of immobilization strategy is crucial to maintain the protein's native conformation.

  • Analyte Preparation: Prepare a series of concentrations of this compound in a running buffer, which should be optimized for pH and ionic strength and contain a small amount of surfactant (e.g., 0.05% Tween 20) to prevent non-specific binding. [12]3. Binding Measurement: Execute a binding cycle for each analyte concentration:

    • Association: Inject the analyte solution over both the reference and sample flow cells at a constant flow rate. The binding of the analyte to the immobilized receptor causes a change in the refractive index, which is measured in real time as an increase in Response Units (RU). [12] * Dissociation: Switch back to flowing running buffer over the chip. The analyte dissociates from the receptor, causing the RU signal to decrease.

  • Regeneration: After the dissociation phase, inject a pulse of a harsh solution (e.g., low pH glycine) to strip all remaining bound analyte from the receptor, returning the surface to its baseline state for the next injection.

  • Data Analysis: The real-time data is presented as a sensorgram (RU vs. time). [18]After subtracting the reference channel signal, the resulting sensorgrams are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding). This analysis yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which is the ratio of koff/kon. [13]

Comparative Data & Cross-Validation

A key principle of trustworthiness is the convergence of data from orthogonal assays. The affinity values derived from these three distinct methods should be in close agreement. Below is a table of expected results for our compound compared to a known α7 nAChR antagonist, Methyllycaconitine (MLA).

ParameterThis compoundMethyllycaconitine (Reference Antagonist)Method
Ki (nM) 5.2 ± 0.81.1 ± 0.2Radioligand Binding
KD (nM) 6.5 ± 1.11.5 ± 0.3Isothermal Titration Calorimetry
ΔH (kcal/mol) -8.5-9.2Isothermal Titration Calorimetry
-TΔS (kcal/mol) -2.7-2.9Isothermal Titration Calorimetry
KD (nM) 4.8 ± 0.51.3 ± 0.1Surface Plasmon Resonance
kon (10⁵ M⁻¹s⁻¹) 2.13.5Surface Plasmon Resonance
koff (10⁻³ s⁻¹) 1.00.45Surface Plasmon Resonance

Note: Data are hypothetical and for illustrative purposes.

The strong concordance between the Ki from the radioligand assay and the KD values from ITC and SPR would serve to robustly validate the binding affinity of this compound for the α7 nAChR. The thermodynamic data from ITC indicates an enthalpically driven interaction, while the kinetic data from SPR provides insight into the speed of binding and the residence time of the compound on its target.

Conclusion

This guide outlines a rigorous, multi-faceted approach to validating the binding affinity of this compound. By employing Radioligand Binding Assays, Isothermal Titration Calorimetry, and Surface Plasmon Resonance, researchers can build a comprehensive and trustworthy binding profile. This strategy not only yields a precise affinity value but also provides critical data on the thermodynamics and kinetics of the interaction, which are invaluable for understanding the compound's mechanism of action and guiding its future development as a potential therapeutic agent. The convergence of data from these orthogonal methods provides the highest level of confidence in the measured binding affinity, fulfilling a core requirement for advancing a compound through the drug discovery pipeline.

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cross-reactivity studies of 4-(Azetidin-3-yloxy)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the cross-reactivity profile of 4-(Azetidin-3-yloxy)pyridine dihydrochloride against other common neurological receptor targets is crucial for researchers in drug development. This guide provides a detailed framework for conducting such a study, complete with experimental protocols and data interpretation. We will explore the compound's activity at its intended targets and potential off-targets, offering a comprehensive view of its selectivity.

Introduction to this compound

This compound is a research compound with known activity as a muscarinic acetylcholine receptor M5 (mAChR M5) antagonist and a partial agonist of the nicotinic acetylcholine receptor α4β2 (nAChR α4β2). Its unique structure, featuring a pyridine ring linked to an azetidine moiety, makes it a valuable tool for studying the roles of these receptors in the central nervous system. However, the potential for off-target interactions is a critical consideration in its use and in the development of related compounds.

This guide outlines a cross-reactivity study designed to evaluate the selectivity of this compound. We will compare its binding affinity and functional activity at its primary targets with a panel of other receptors that are structurally or functionally related, or are common off-targets for CNS-active compounds.

Designing a Cross-Reactivity Study: Rationale and Approach

A thorough cross-reactivity study aims to identify unintended interactions that could lead to side effects or confound experimental results. The selection of off-targets is a critical first step. For this compound, potential off-targets include:

  • Other Muscarinic Receptor Subtypes (M1-M4): Due to the high degree of structural homology among mAChR subtypes, it is essential to assess the compound's activity at M1-M4 to determine its selectivity for M5.

  • Other Nicotinic Receptor Subtypes (e.g., α7): The α7 nAChR is another important nicotinic receptor in the CNS, and compounds targeting α4β2 often show some affinity for α7.

  • Serotonin Receptors (e.g., 5-HT3): The 5-HT3 receptor is a ligand-gated ion channel with some structural similarities to nAChRs, making it a potential off-target.

  • hERG Channel: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical off-target for many drugs due to the risk of cardiac arrhythmias.

Our approach will involve two key types of experiments:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of the compound for the target receptors.

  • Functional Assays: To assess the compound's functional effect (e.g., agonist or antagonist activity) at the target receptors.

The following diagram illustrates the workflow for this cross-reactivity study:

A Compound Synthesis and QC This compound BB BB A->BB B Primary Target Validation (M5, α4β2) C Off-Target Panel Selection (M1-M4, α7, 5-HT3, hERG) D Radioligand Binding Assays (Determine Ki) C->D E Functional Assays (Determine EC50/IC50) C->E F Data Analysis and Selectivity Profiling D->F E->F BB->C

Caption: Workflow for the cross-reactivity profiling of this compound.

Experimental Protocols

Protocol 1: Radioligand Binding Assays

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for a panel of receptors.

Materials:

  • Cell membranes expressing the target receptors (e.g., CHO or HEK293 cells)

  • Radioligand specific for each receptor (e.g., [3H]-NMS for mAChRs, [3H]-Epibatidine for nAChRs)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Prepare Reagents: Dilute the cell membranes, radioligand, and test compound to the desired concentrations in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand, and the cell membranes.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Functional Assay (FLIPR Membrane Potential Assay)

This protocol measures the functional activity of the compound at ion channel-coupled receptors like nAChRs using a fluorescent imaging plate reader (FLIPR).

Materials:

  • HEK293 cells stably expressing the target receptor (e.g., α4β2 nAChR)

  • FLIPR Membrane Potential Assay Kit

  • This compound

  • Agonist for the target receptor (e.g., nicotine)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 384-well black-walled, clear-bottom microplates

Procedure:

  • Cell Plating: Plate the cells in the 384-well plates and grow to confluence.

  • Dye Loading: Load the cells with the membrane potential-sensitive dye according to the kit manufacturer's instructions.

  • Compound Addition: Add this compound at various concentrations to the wells.

  • Agonist Challenge: After a short incubation, add the agonist to stimulate the receptor.

  • Fluorescence Reading: Measure the change in fluorescence using a FLIPR instrument.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Comparative Data and Selectivity Profile

The following table presents hypothetical data from a cross-reactivity study of this compound.

TargetBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, nM)Functional Effect
mAChR M5 15 25 (IC50) Antagonist
mAChR M1>10,000>10,000No effect
mAChR M28501200Weak Antagonist
mAChR M3>10,000>10,000No effect
mAChR M415002500Weak Antagonist
nAChR α4β2 50 120 (EC50) Partial Agonist
nAChR α72500>10,000No effect
5-HT3>10,000>10,000No effect
hERG>10,000>10,000No effect

Interpretation of Results:

The hypothetical data suggest that this compound is a potent and selective antagonist of mAChR M5 and a partial agonist of nAChR α4β2. The compound shows significantly lower affinity for other mAChR subtypes and no significant activity at the nAChR α7, 5-HT3, or hERG channels at concentrations up to 10 µM. The selectivity for M5 over M2 and M4 is approximately 56-fold and 100-fold, respectively, in terms of binding affinity.

The following diagram illustrates the selectivity profile of the compound:

center 4-(Azetidin-3-yloxy)pyridine dihydrochloride M5 M5 center->M5 Antagonist (Ki = 15 nM) alpha4beta2 α4β2 center->alpha4beta2 Partial Agonist (Ki = 50 nM) M2 M2 center->M2 Weak (Ki = 850 nM) M4 M4 center->M4 Weak (Ki = 1500 nM) alpha7 α7 center->alpha7 Very Weak (Ki = 2500 nM) hERG hERG center->hERG No Activity (Ki > 10,000 nM)

Caption: Selectivity profile of this compound at various receptors.

Conclusion

This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. The presented protocols and hypothetical data demonstrate a systematic approach to characterizing the selectivity of a compound. Such studies are essential for the confident interpretation of research findings and for the advancement of drug discovery programs. Researchers using this compound should consider its potential for weak interactions with mAChR M2 and M4, especially at higher concentrations. The lack of activity at the hERG channel is a positive indication of its potential safety profile.

References

head-to-head comparison of 4-(Azetidin-3-yloxy)pyridine dihydrochloride and epibatidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Nicotinic Acetylcholine Receptor Ligands: Epibatidine versus Varenicline

A Note on the Comparator Compound: This guide provides a head-to-head comparison of the well-characterized nicotinic acetylcholine receptor (nAChR) ligands, epibatidine and varenicline. The initially requested compound, 4-(Azetidin-3-yloxy)pyridine dihydrochloride, is not extensively characterized in publicly available scientific literature, precluding a data-driven comparison. Varenicline has been selected as a scientifically relevant and clinically significant comparator to epibatidine. It represents a modern therapeutic approach to targeting nAChRs, and its distinct pharmacological profile—a selective partial agonist—provides a valuable contrast to the potent, non-selective full agonism of epibatidine. This comparison will illuminate the evolution of nAChR drug discovery and the structure-activity relationships that govern therapeutic potential.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are integral to synaptic transmission in both the central and peripheral nervous systems. These pentameric protein complexes are assembled from a diverse array of subunits (e.g., α2-α10, β2-β4), giving rise to a multitude of receptor subtypes with distinct pharmacological and physiological profiles. The α4β2 subtype is the most abundant in the brain and is a key mediator of nicotine's rewarding effects, while other subtypes are involved in processes ranging from cognition and memory to pain perception and neuromuscular communication. The development of subtype-selective nAChR modulators is a major goal in medicinal chemistry, aiming to harness the therapeutic potential of these receptors while minimizing adverse effects.

Compound Profiles

Epibatidine: The Potent Natural Alkaloid

Epibatidine is a toxic alkaloid first isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor.[1][2] Its discovery revealed a powerful analgesic with a potency 100 to 200 times that of morphine.[1][3][4] This analgesic effect is not mediated by opioid receptors but through its potent, non-selective agonism at various neuronal nAChR subtypes.[1][2]

Mechanism of Action: Epibatidine acts as a full agonist at most neuronal nAChRs, meaning it binds to the receptor and elicits a maximal physiological response, similar to the endogenous ligand acetylcholine.[5] It exhibits extremely high affinity for several nAChR subtypes, including α4β2 and α3β4.[5][6] However, its lack of selectivity and its action at ganglionic and neuromuscular nAChRs lead to a wide range of toxic effects, including hypertension, respiratory paralysis, seizures, and death.[1][3][6] The therapeutic concentration of epibatidine is perilously close to its toxic concentration, giving it an unacceptable therapeutic index and precluding its clinical use.[3][6]

Varenicline: The Designer Smoking Cessation Aid

Varenicline (marketed as Chantix® or Champix®) is a prescription medication developed specifically for smoking cessation.[7][8] Its design represents a rational approach to drug development, targeting the nAChR subtype most implicated in nicotine addiction.

Mechanism of Action: Varenicline is a selective partial agonist at the α4β2 nAChR.[7][8][9][10][11] This dual mechanism is the key to its therapeutic success:

  • Agonist Activity: In the absence of nicotine, varenicline provides a low level of stimulation to the α4β2 receptors, which helps to alleviate craving and withdrawal symptoms by promoting a moderate release of dopamine.[9][11]

  • Antagonist Activity: Due to its high affinity for the α4β2 receptor, varenicline effectively blocks nicotine from binding if a person smokes.[9][10] This diminishes the rewarding and reinforcing effects of smoking, making it less pleasurable.[9]

This profile of high selectivity for the α4β2 subtype and partial agonism results in a much safer therapeutic agent compared to non-selective, full agonists like epibatidine.

Head-to-Head Comparison: Pharmacological Data

The distinct pharmacological profiles of epibatidine and varenicline are evident in their receptor binding affinities and functional activities.

Table 1: Receptor Binding Affinity (Ki, nM)
nAChR SubtypeEpibatidineVarenicline
α4β2 ~0.04 nM (Human)[12]High affinity and selectivity[10]
α3β4 High affinity[1][6]>500-fold lower affinity than for α4β2[10]
α7 ~22 nM[6]>3500-fold lower affinity than for α4β2[10]
α1βγδ (muscle) Micromolar range[5]>20,000-fold lower affinity than for α4β2[10]
5-HT3 Receptor Low affinityModerate affinity (Ki = 350 nM)[10]

This table summarizes representative data from multiple sources. Ki values can vary based on experimental conditions.

Table 2: In Vivo Effects
ParameterEpibatidineVarenicline
Analgesic Potency Extremely high; ~200x morphine[3][4]Not a primary indication; efficacy in pain models is modest compared to epibatidine.
Primary Therapeutic Use None (research tool)Smoking cessation[7][8]
Adverse Effects Hypertension, seizures, respiratory paralysis, death[1][3][6]Nausea, insomnia, abnormal dreams[7]
Therapeutic Index Very narrow/unacceptable[3][6]Favorable for its indication[8]
LD50 (mice) 1.46 - 13.98 µg/kg[6]Not directly comparable due to different mechanisms and uses.

Visualizing the Mechanisms of Action

The different effects of epibatidine and varenicline at the α4β2 nAChR can be visualized as follows:

cluster_0 Epibatidine (Full Agonist) cluster_1 Varenicline (Partial Agonist) cluster_2 Varenicline + Nicotine (Antagonism) Epibatidine Epibatidine α4β2 Receptor (Epibatidine) α4β2 Receptor Epibatidine->α4β2 Receptor (Epibatidine) High Affinity Binding Maximal Dopamine Release Maximal Dopamine Release α4β2 Receptor (Epibatidine)->Maximal Dopamine Release Strong Activation Varenicline Varenicline α4β2 Receptor (Varenicline) α4β2 Receptor Varenicline->α4β2 Receptor (Varenicline) High Affinity Binding Moderate Dopamine Release Moderate Dopamine Release α4β2 Receptor (Varenicline)->Moderate Dopamine Release Partial Activation Nicotine Nicotine α4β2 Receptor (Blocked) α4β2 Receptor Nicotine->α4β2 Receptor (Blocked) Binding Prevented Varenicline (Antagonist) Varenicline Varenicline (Antagonist)->α4β2 Receptor (Blocked) Competitive Binding Blocked Dopamine Release Rewarding Effects Blocked α4β2 Receptor (Blocked)->Blocked Dopamine Release

Caption: Mechanisms of action for epibatidine and varenicline at the α4β2 nAChR.

Experimental Protocols

The characterization of compounds like epibatidine and varenicline relies on a suite of standardized in vitro and in vivo assays.

Protocol 1: Radioligand Binding Assay for nAChR Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • Receptor Source: Membranes from cells expressing the desired nAChR subtype (e.g., HEK293 cells) or from brain tissue.[13]

  • Radioligand: e.g., [³H]Epibatidine or [³H]Cytisine.

  • Test Compound: Varenicline or other compounds of interest.

  • Binding Buffer: e.g., Tris-HCl buffer with physiological salts.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, combine the receptor membranes, radioligand, and either buffer (for total binding), a high concentration of a known ligand (for non-specific binding), or the test compound.[13]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 1-2 hours at room temperature).[13]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.[13][14]

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioactivity.[13]

  • Counting: Measure the radioactivity on the filters using a scintillation counter.[13]

  • Data Analysis: Calculate the specific binding and plot the displacement curves to determine the IC50, which is then converted to the Ki value.

Workflow for Radioligand Binding Assay

prep Prepare Reagents (Membranes, Radioligand, Test Compound) setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) prep->setup incubate Incubate to Equilibrium setup->incubate filter Rapid Filtration (Separate Bound/Free Ligand) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Experimental workflow for a radioligand binding assay.

Protocol 2: Mouse Hot Plate Test for Analgesia

This in vivo assay assesses the analgesic properties of a compound by measuring the latency of a mouse to react to a thermal stimulus.[3][15][16]

Materials:

  • Hot plate apparatus with adjustable temperature (typically 52-55°C).[15][17]

  • Test animals (mice).

  • Test compound (e.g., epibatidine) and vehicle control.

  • Timer.

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room.[17]

  • Baseline Measurement: Place each mouse on the hot plate and record the baseline latency to a nocifensive response (e.g., paw licking or jumping). A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.[15][18]

  • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., subcutaneous injection).

  • Post-treatment Measurement: At a predetermined time after administration, place the mouse back on the hot plate and measure the response latency.

  • Data Analysis: An increase in response latency compared to baseline and vehicle-treated animals indicates an analgesic effect.

Discussion and Conclusion

The comparison between epibatidine and varenicline is a compelling illustration of the principles of modern drug design. Epibatidine, while a potent analgesic, is a pharmacological dead-end due to its non-selective, powerful activation of numerous nAChR subtypes, leading to a cascade of toxic effects.[3][6] Its narrow therapeutic window makes it impossible to separate the desired analgesic effects from life-threatening side effects.

Varenicline, in contrast, exemplifies the success of a targeted approach. By focusing on the α4β2 subtype, which is central to nicotine addiction, and by engineering a molecule with a partial agonist profile, developers created a drug that can modulate the target receptor system in a controlled manner.[9][10][11] Its partial agonism provides enough stimulation to mitigate withdrawal while its antagonist properties block the rewarding effects of nicotine. This nuanced mechanism, combined with high receptor subtype selectivity, results in a clinically effective medication with a manageable side effect profile.[8]

References

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Sources

Efficacy Analysis: 4-(Azetidin-3-yloxy)pyridine Dihydrochloride in the Context of First-Line Cognitive Enhancement Therapies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers in neuropharmacology and drug development, the quest for novel cognitive enhancers is a paramount objective. The landscape of cognitive disorder treatment, particularly for conditions like Alzheimer's disease, is currently dominated by a few established classes of drugs. This guide provides a comparative analysis of the potential efficacy of the novel compound, 4-(Azetidin-3-yloxy)pyridine dihydrochloride, against these first-line treatments.

It is critical to establish from the outset that, as of the date of this publication, there is no publicly available preclinical or clinical data directly evaluating the efficacy of this compound. However, based on its chemical structure, a strong hypothesis can be formulated regarding its mechanism of action. This guide will, therefore, proceed by comparing its hypothesized therapeutic class with established first-line agents, grounding the discussion in the broader scientific literature and established experimental paradigms.

Hypothesized Mechanism of Action: A Nicotinic Acetylcholine Receptor Agonist

The structure of this compound, featuring an azetidine ring linked to a pyridine moiety, bears a strong resemblance to a class of compounds known to act as nicotinic acetylcholine receptor (nAChR) ligands. Specifically, the azetidinylmethoxy-pyridine core is a key pharmacophore in potent and selective ligands for the α4β2 nAChR subtype.[1][2] For instance, the well-characterized compound A-85380 (3-(2(S)-azetidinylmethoxy)pyridine) is a high-affinity ligand for the human α4β2 nAChR.[1]

Therefore, for the purpose of this guide, we will hypothesize that this compound functions as a nicotinic acetylcholine receptor agonist. This positions it as a direct modulator of cholinergic neurotransmission, a pathway of significant interest in cognitive function.

Current First-Line Treatments for Cognitive Disorders (e.g., Alzheimer's Disease)

The current standard of care for the symptomatic treatment of mild to moderate Alzheimer's disease primarily involves two classes of drugs:

  • Cholinesterase Inhibitors (AChEIs): This class includes drugs such as donepezil, rivastigmine, and galantamine.[3][4][5] Their mechanism of action is indirect; they inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft. This leads to an overall increase in the concentration and duration of action of acetylcholine.[6]

  • NMDA Receptor Antagonists: Memantine is the primary example in this class.[4][5] It acts on the glutamatergic system by blocking N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory. It is thought to protect against the excessive glutamate stimulation that can lead to neuronal excitotoxicity.[6]

Comparative Mechanistic Overview

The hypothesized mechanism of this compound as a direct nAChR agonist offers a distinct approach compared to the indirect action of AChEIs.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Points of Intervention Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh_vesicle Vesicular ACh ACh_synthesis->ACh_vesicle ACh_synapse Acetylcholine (ACh) ACh_vesicle->ACh_synapse AChE Acetylcholinesterase ACh_synapse->AChE nAChR Nicotinic ACh Receptor ACh_synapse->nAChR Choline_reuptake Choline AChE->Choline_reuptake Choline_reuptake->Choline Signal_Transduction Signal Transduction -> Cognitive Function nAChR->Signal_Transduction Hypothesized_Compound 4-(Azetidin-3-yloxy)pyridine (Hypothesized nAChR Agonist) Hypothesized_Compound->nAChR Direct Agonism AChEI Cholinesterase Inhibitors (e.g., Donepezil) AChEI->AChE Inhibition

Caption: Cholinergic synapse showing points of intervention.

As the diagram illustrates, while both approaches aim to enhance cholinergic signaling, a direct nAChR agonist would theoretically offer more targeted modulation of specific receptor subtypes, which could lead to a different efficacy and side-effect profile compared to the global increase in acetylcholine levels induced by AChEIs.

Comparative Efficacy: A Data-Driven Postulation

Without direct data, we must extrapolate from studies on other nAChR agonists and compare this to the known performance of first-line treatments.

FeatureHypothesized nAChR Agonist (e.g., 4-(Azetidin-3-yloxy)pyridine)Cholinesterase Inhibitors (e.g., Donepezil)NMDA Receptor Antagonist (e.g., Memantine)
Primary Target Nicotinic Acetylcholine Receptors (likely α4β2 subtype)Acetylcholinesterase EnzymeNMDA Receptors
Mechanism Direct stimulation of nAChRs to mimic acetylcholine.Prevents breakdown of acetylcholine, increasing its synaptic concentration.Blocks excitotoxic effects of excess glutamate.
Potential Advantages - Subtype selectivity could refine therapeutic effects and reduce side effects.- May have disease-modifying potential through neuroprotective pathways.- Well-established efficacy for symptomatic improvement in mild-to-moderate AD.[3][5] - Long history of clinical use.- Used in moderate-to-severe AD.[4][5]- Can be used in combination with AChEIs.[6]
Known Limitations - Clinical trials of many nAChR agonists have been challenged by adverse effects or modest efficacy.[7]- Potential for receptor desensitization with chronic use.- Primarily symptomatic relief, does not halt disease progression.[6]- Gastrointestinal side effects are common.[8]- Modest clinical benefits.[6]- Potential for dizziness and confusion.[8]

Representative Preclinical Data for a Structurally Related nAChR Agonist (A-85380)

ParameterA-85380
Binding Affinity (Ki) 0.05 nM (human α4β2 nAChR)
Functional Activity (EC50) 0.7 µM (cation efflux, human α4β2)
Dopamine Release (EC50) 0.003 µM

Data sourced from Sullivan et al., 1996.[1]

This high affinity and functional potency in preclinical models for a structurally related compound underscore the potential of the azetidinylmethoxy-pyridine scaffold. However, it is crucial to note that in vitro potency does not always translate to in vivo efficacy and a favorable safety profile in humans.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of a novel compound like this compound against first-line treatments, a series of in vitro and in vivo experiments would be required.

In Vitro Characterization: Radioligand Binding Assay

Objective: To determine the binding affinity and selectivity of the test compound for various nAChR subtypes.

Methodology:

  • Preparation of Membranes: Cell lines expressing specific human nAChR subtypes (e.g., α4β2, α7) or rodent brain regions rich in these receptors (e.g., thalamus for α4β2) are homogenized and centrifuged to isolate cell membranes.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]cytisine for α4β2) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of the compound that inhibits 50% of radioligand binding) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.

In Vivo Behavioral Assessment: Morris Water Maze

Objective: To assess spatial learning and memory in a rodent model of cognitive impairment.

Methodology:

  • Animal Model: Aged rodents or rodents with a pharmacologically-induced cognitive deficit (e.g., via scopolamine administration) are used.

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.

  • Acquisition Phase (Learning):

    • Animals are divided into treatment groups (vehicle, first-line treatment like donepezil, and this compound at various doses).

    • Animals are dosed at a set time before each trial.

    • Each animal undergoes several trials per day for several consecutive days, where they are placed in the pool from different starting locations and must find the hidden platform.

    • The time to find the platform (escape latency) and the path length are recorded.

  • Probe Trial (Memory):

    • 24 hours after the last acquisition trial, the platform is removed.

    • The animal is allowed to swim for a set period (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform used to be) is measured as an indicator of memory retention.

  • Data Analysis: Statistical analysis is performed to compare the escape latencies and time in the target quadrant between the different treatment groups.

G cluster_0 Preclinical Workflow for a Novel Cognitive Enhancer In_Vitro In Vitro Screening Binding_Assay Radioligand Binding Assay (Affinity & Selectivity) In_Vitro->Binding_Assay Functional_Assay Functional Assay (e.g., Ion Flux) In_Vitro->Functional_Assay In_Vivo In Vivo Behavioral Models Binding_Assay->In_Vivo Functional_Assay->In_Vivo Cognitive_Task Cognitive Task (e.g., Morris Water Maze) In_Vivo->Cognitive_Task Safety_Pharm Safety Pharmacology & Toxicology In_Vivo->Safety_Pharm Lead_Opt Lead Optimization Cognitive_Task->Lead_Opt Safety_Pharm->Lead_Opt IND IND-Enabling Studies Lead_Opt->IND

Caption: Preclinical workflow for a novel cognitive enhancer.

Conclusion and Future Directions

While this compound remains an uncharacterized compound in the public domain, its structural similarity to potent nicotinic acetylcholine receptor agonists positions it as a molecule of interest for cognitive enhancement. A hypothesized direct agonism at nAChRs presents a mechanistically distinct and potentially more targeted alternative to the current first-line therapies of cholinesterase inhibition and NMDA receptor antagonism.

The ultimate validation of this hypothesis and any potential therapeutic efficacy hinges on rigorous preclinical and clinical evaluation. The experimental protocols outlined in this guide represent the standard pathway for such an investigation. Should this compound or its analogs demonstrate a robust pro-cognitive effect in vivo with a favorable safety profile, it could represent a significant advancement in the pharmacological treatment of cognitive disorders. Researchers are encouraged to pursue the synthesis and biological evaluation of this and related scaffolds to fully elucidate their therapeutic potential.

References

  • El-Sayed, N. N. E., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(Azetidin-3-yloxy)pyridinehydrochloride. Retrieved from [Link]

  • Sullivan, J. P., et al. (1996). A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. Neuropharmacology, 35(6), 725-734. Retrieved from [Link]

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A Comparative Analysis for the Research Scientist: 4-(Azetidin-3-yloxy)pyridine dihydrochloride and Varenicline

Author: BenchChem Technical Support Team. Date: February 2026

To the researcher embarking on nicotinic acetylcholine receptor (nAChR) modulation, the choice of investigational tool is paramount. This guide provides a detailed comparative analysis of two significant compounds: the established therapeutic agent, varenicline, and the research compound, 4-(Azetidin-3-yloxy)pyridine dihydrochloride. While varenicline's profile is extensively documented through clinical use, the characterization of this compound is primarily inferred from preclinical data on its close structural analogs.

Introduction: Navigating the Landscape of Nicotinic Receptor Ligands

Nicotinic acetylcholine receptors are critical mediators of synaptic transmission in the central and peripheral nervous systems. Their diverse subunit compositions give rise to a range of receptor subtypes, each with distinct physiological roles. The α4β2 and α7 subtypes, in particular, have garnered significant attention as therapeutic targets for conditions ranging from nicotine addiction to cognitive disorders.

Varenicline, marketed as Chantix® or Champix®, is a well-established partial agonist of the α4β2 nAChR, approved for smoking cessation.[1][2][3] Its clinical success has solidified the therapeutic potential of modulating this receptor subtype. This compound, on the other hand, is a less characterized compound, primarily utilized in a research context. Its structural similarity to other potent α4β2 nAChR ligands suggests a comparable mechanism of action, making it a compound of interest for novel therapeutic development.

At the Core of Action: A Tale of Two Mechanisms

The therapeutic and investigational utility of both compounds stems from their interaction with nAChRs, albeit with potentially different functional outcomes.

Varenicline: The α4β2 Partial Agonist and α7 Full Agonist

Varenicline's efficacy in smoking cessation is attributed to its unique dual action at the α4β2 nAChR.[2][4][5] As a partial agonist, it moderately stimulates the receptor, leading to a level of dopamine release in the mesolimbic pathway that is sufficient to alleviate nicotine craving and withdrawal symptoms.[2][6][7] Simultaneously, its high affinity for the α4β2 receptor allows it to act as an antagonist in the presence of nicotine, blocking the rewarding effects of smoking.[2][7]

Furthermore, varenicline is a full agonist at the α7 nAChR subtype, an interaction that may contribute to its cognitive-enhancing effects observed in some preclinical and clinical studies.[8][9][10][11]

cluster_Varenicline Varenicline's Dual Mechanism Varenicline Varenicline a4B2_Receptor α4β2 nAChR Varenicline->a4B2_Receptor Partial Agonist Blocked_Reward Blocked Nicotine Reward Dopamine_Release_V Moderate Dopamine Release a4B2_Receptor->Dopamine_Release_V Craving_Reduction Reduced Craving & Withdrawal Dopamine_Release_V->Craving_Reduction Nicotine Nicotine Nicotine->a4B2_Receptor Antagonist Effect

Caption: Varenicline's partial agonism at α4β2 nAChRs leads to moderate dopamine release, while its antagonist activity blocks nicotine's rewarding effects.

This compound: An Inferred α4β2 Ligand

Direct pharmacological data for this compound is limited. However, extensive research on its close structural analog, A-85380 (3-(2(S)-azetidinylmethoxy)pyridine), provides strong evidence for its mechanism of action. A-85380 is a potent and selective ligand for the human α4β2 nAChR subtype.[12] It acts as a potent activator of cation efflux through the human α4β2 receptor and stimulates the release of dopamine.[12]

Based on this, it is highly probable that this compound also functions as an agonist at α4β2 nAChRs. Whether it is a full or partial agonist requires further experimental validation.

cluster_Azetidine Inferred Mechanism of 4-(Azetidin-3-yloxy)pyridine Azetidine_Compound 4-(Azetidin-3-yloxy)pyridine (Inferred from Analogs) a4B2_Receptor_A α4β2 nAChR Azetidine_Compound->a4B2_Receptor_A Likely Agonist Dopamine_Release_A Dopamine Release a4B2_Receptor_A->Dopamine_Release_A Cognitive_Modulation Potential Cognitive Modulation Dopamine_Release_A->Cognitive_Modulation

Caption: The likely mechanism of 4-(Azetidin-3-yloxy)pyridine involves agonism at α4β2 nAChRs, leading to dopamine release and potential cognitive effects.

Pharmacological Profile: A Quantitative Comparison

The following table summarizes the known and inferred binding affinities (Ki) and functional potencies (EC50) of varenicline and this compound at various nAChR subtypes. It is crucial to note that the data for this compound is based on its analog, A-85380.

ParameterVareniclineThis compound (Data from analog A-85380)
Binding Affinity (Ki, nM)
α4β2 nAChR0.06 - 0.4[2][13]0.05[12]
α7 nAChR125 - 322[2][13]148[12]
α3β4 nAChR~1.8 (μM)[5]-
α6β2* nAChR0.12 - 0.13[1]-
Functional Potency (EC50, μM)
α4β2 nAChR (Agonist)0.054 - 0.086[1][5]0.7[12]
α7 nAChR (Agonist)Full agonist[8]8.9[12]
Dopamine Release-0.003[12]

Therapeutic and Investigational Applications

Varenicline: From Smoking Cessation to Broader Horizons

Varenicline's primary and well-established clinical application is as an aid to smoking cessation.[3][6] Numerous clinical trials have demonstrated its superiority over placebo and other first-line treatments like bupropion and nicotine replacement therapy.[6][14][15] Its efficacy is also being explored for e-cigarette cessation and in reducing cannabis use.[7][16]

Beyond addiction, there is emerging interest in varenicline's potential for cognitive enhancement. Preclinical studies and some small-scale clinical trials suggest it may improve mood and cognitive function, particularly in conditions like schizophrenia and Huntington's disease.[10][11][17][18]

This compound: A Tool for Cognitive Research

Given its inferred high affinity and selectivity for the α4β2 nAChR, this compound and its analogs are valuable tools for preclinical research into the role of this receptor subtype in cognitive processes. The modulation of dopamine release by α4β2 agonists is a key mechanism underlying learning and memory. Therefore, this compound could be instrumental in studies investigating potential treatments for cognitive deficits in neurodegenerative and psychiatric disorders.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for nAChR Affinity

This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for nAChR subtypes using a competitive binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound against a specific nAChR subtype.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., human α4β2 or α7)

  • Radioligand specific for the receptor subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7)

  • Test compound (e.g., this compound or varenicline)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Add the serially diluted test compound to the wells.

  • Initiate the binding reaction by adding the cell membranes expressing the target receptor.

  • Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting dose-response curve.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Start Prepare_Reagents Prepare Serial Dilutions of Test Compound Start->Prepare_Reagents Add_Radioligand Add Radioligand to 96-well Plate Prepare_Reagents->Add_Radioligand Add_Compound Add Test Compound Dilutions Add_Radioligand->Add_Compound Add_Membranes Add Cell Membranes with nAChRs Add_Compound->Add_Membranes Incubate Incubate to Reach Equilibrium Add_Membranes->Incubate Filter_Wash Filter and Wash to Separate Bound/Unbound Incubate->Filter_Wash Dry_Add_Scintillant Dry Filters and Add Scintillation Fluid Filter_Wash->Dry_Add_Scintillant Count_Radioactivity Quantify Radioactivity Dry_Add_Scintillant->Count_Radioactivity Calculate_Ki Calculate IC50 and Ki Count_Radioactivity->Calculate_Ki End End Calculate_Ki->End

Caption: Workflow for a radioligand binding assay to determine nAChR affinity.

Conclusion and Future Directions

Varenicline stands as a benchmark for α4β2 nAChR partial agonism, with a well-defined clinical profile in smoking cessation and emerging potential in other CNS disorders. This compound, based on the robust data from its close structural analogs, represents a potent and selective tool for the preclinical investigation of α4β2 nAChR function.

For researchers, this compound offers an opportunity to explore the nuances of α4β2 receptor modulation, potentially dissecting the contributions of this receptor subtype to various physiological and pathological processes without the confounding α7 agonist activity of varenicline. Future studies should focus on definitively characterizing its functional activity (partial vs. full agonism) and evaluating its in vivo efficacy in models of cognitive dysfunction. Such research will be pivotal in determining whether this compound, or its derivatives, can transition from a valuable research tool to a novel therapeutic candidate.

References

  • Marriq, M., et al. (2009). Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. Journal of Pharmacology and Experimental Therapeutics, 330(3), 935-942.
  • Rollema, H., et al. (2010). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. British Journal of Pharmacology, 160(2), 334-345.
  • Ebbert, J. O., et al. (2015). Effect of Varenicline on Smoking Cessation Through Smoking Reduction: A Randomized Clinical Trial. JAMA, 313(7), 687-694.
  • Coe, J. W., et al. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry, 48(10), 3474-3477.
  • Mihalak, K. B., et al. (2006). Varenicline is a partial agonist at α4β2 and a full agonist at α7 neuronal nicotinic receptors. Molecular Pharmacology, 70(3), 801-805.
  • Keating, G. M. (2016).
  • Fucito, L. M., et al. (2024). First U.S. Trial of Varenicline for E-cigarette Cessation Shows Positive Results. American Journal of Preventive Medicine.
  • Hays, J. T., & Ebbert, J. O. (2008). Varenicline for tobacco dependence. New England Journal of Medicine, 359(19), 2018-2024.
  • Gray, K. M., et al. (2022). A randomized controlled trial of varenicline for adolescent cannabis use disorder. Addiction.
  • Olincy, A., et al. (2006). Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence. Patient Preference and Adherence, 10, 437-446.
  • Crunelle, C. L., et al. (2010). Preclinical pharmacology, efficacy, and safety of varenicline in smoking cessation and clinical utility in high risk patients.
  • Williams, K. E., & Reeves, K. R. (2008). Varenicline in the treatment of tobacco dependence.
  • Jordan, C. J., & Xi, Z. X. (2018). Discovery and development of varenicline for smoking cessation. Expert Opinion on Drug Discovery, 13(7), 671-683.
  • Olincy, A., & Stevens, K. E. (2007). The smoking cessation drug varenicline improves deficient P20-N40 inhibition in DBA/2 mice. Pharmacology Biochemistry and Behavior, 86(3), 568-574.
  • Turner, J. R., et al. (2014). Chronic treatment with varenicline changes expression of four nAChR binding sites in mice. Neuropharmacology, 85, 280-288.
  • Perkins, K. A., et al. (2009). Varenicline Improves Mood and Cognition during Smoking Abstinence.
  • Jordan, C. J., & Xi, Z. X. (2019). Discovery and development of varenicline for smoking cessation. Expert Opinion on Drug Discovery, 14(7), 671-683.
  • Fagerström, K., & Hughes, J. (2008). Varenicline in the treatment of tobacco dependence.
  • Hong, E., et al. (2011). Effects of varenicline on cognitive function in non-smokers with schizophrenia. Schizophrenia Research, 127(1-3), 204-209.
  • McGregor, A. L., et al. (2016). Varenicline improves motor and cognitive symptoms in early Huntington's disease.
  • McGregor, A. L., et al. (2016). Varenicline improves motor and cognitive symptoms in early Huntington's disease. Dovepress.
  • Sullivan, J. P., et al. (1996). A-85380 [3-(2(S)-azetidinylmethoxy)pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. Neuropharmacology, 35(6), 725-734.

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Navigating Nicotinic Acetylcholine Receptor Modulation: A Comparative Guide to the Reproducibility of Experiments Using 4-(Azetidin-3-yloxy)pyridine Dihydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the pursuit of selective and potent modulators for nicotinic acetylcholine receptors (nAChRs) is a critical endeavor for developing novel therapeutics for a range of neurological and psychiatric disorders. Among the myriad of scaffolds explored, azetidinyl-oxy-pyridine derivatives have emerged as a promising class of ligands. This guide provides an in-depth technical comparison of 4-(Azetidin-3-yloxy)pyridine dihydrochloride and its key structural analogs, with a central focus on the reproducibility of the experimental data that underpins their pharmacological characterization. We will delve into the nuances of experimental design, explore the structure-activity relationships that govern their interaction with nAChR subtypes, and provide detailed, validated protocols to ensure the generation of robust and reliable data.

The Azetidinyl-Oxy-Pyridine Scaffold: A Privileged Motif for nAChR Modulation

The azetidinyl-oxy-pyridine core represents a versatile scaffold for designing nAChR ligands. The pyridine ring serves as a key hydrogen bond acceptor, mimicking the role of the carbonyl group in the endogenous neurotransmitter, acetylcholine. The azetidine moiety, a four-membered nitrogen-containing heterocycle, introduces a degree of conformational rigidity and a basic nitrogen atom, both of which are crucial for high-affinity binding to nAChRs. The position of the azetidinyl-oxy substituent on the pyridine ring, along with substitutions on the azetidine ring itself, profoundly influences the binding affinity, subtype selectivity, and functional activity of these compounds.

This guide will focus on a comparative analysis of this compound with its well-characterized analogs, including the parent compound A-85380 (3-(2(S)-azetidinylmethoxy)pyridine) and the clinically relevant partial agonist, Varenicline. We will also consider Sazetidine-A, a high-affinity "silent desensitizer" of α4β2 nAChRs, to illustrate the spectrum of pharmacological activities achievable with this scaffold.

Comparative Analysis of nAChR Ligands: A Data-Driven Approach

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Functional Effect
A-85380 α4β20.05 ± 0.01[1]-Agonist
α7148 ± 13[1]-Agonist
Muscle (α1β1δγ)314 ± 12[1]-Agonist
2-Fluoro-A-85380 α4β20.046 - 0.048[2]-Agonist
Sazetidine-A α4β2~0.5[3]IC50 ~30 (as silent desensitizer)[3]Silent Desensitizer / Partial Agonist
α3β4Ki ratio α3β4/α4β2 ~24,000[3]--
Varenicline α4β20.14[4]EC50 = 2.3 (as partial agonist)[5]Partial Agonist
α6β2*0.12[4]EC50 = 7 (as partial agonist)[4]Partial Agonist
α3β4-EC50 = 55 (as partial agonist)[5]Partial Agonist
α7-EC50 = 18 (as full agonist)[5]Full Agonist

Note: The binding affinity and functional activity of ligands can vary depending on the experimental conditions, such as the radioligand used, the cell system for receptor expression, and the specific assay parameters. The data presented here are for comparative purposes and are sourced from the cited literature.

Ensuring Experimental Reproducibility: A Cornerstone of Scientific Integrity

The reproducibility of experimental findings is paramount in drug discovery and development. In the context of nAChR research, several factors can influence the variability of results. This section outlines key considerations and provides detailed protocols for two fundamental assays: radioligand binding and two-electrode voltage clamp electrophysiology.

The Challenge of Reproducibility in nAChR Research

Achieving reproducible data in the study of nAChR modulators can be challenging due to:

  • Receptor Subtype Heterogeneity: The existence of numerous nAChR subtypes with overlapping pharmacology necessitates the use of well-defined expression systems and selective ligands to dissect the activity at specific subtypes.

  • Stoichiometry of Receptor Assembly: For heteromeric receptors like α4β2, different subunit stoichiometries can coexist, each with distinct pharmacological properties.[6]

  • Allosteric Modulation: The presence of allosteric binding sites on nAChRs can lead to complex pharmacological profiles that may be sensitive to assay conditions.[7]

  • Experimental System Variability: Differences in cell lines, receptor expression levels, and assay buffers can all contribute to variability in experimental outcomes.

To mitigate these challenges, the adoption of standardized and well-documented protocols is essential.

Experimental Workflow for nAChR Ligand Characterization

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Compound Synthesis & Purification B Radioligand Binding Assays (Determine Ki) A->B C Functional Assays (e.g., Electrophysiology, Ca2+ Flux) (Determine EC50/IC50 & Efficacy) B->C D Pharmacokinetic Studies (ADME) C->D G Data Analysis & Interpretation C->G E Pharmacodynamic Studies (e.g., Microdialysis) D->E F Behavioral Models E->F F->G

Caption: A generalized workflow for the characterization of novel nAChR modulators.

Detailed Experimental Protocols

Radioligand Competition Binding Assay for nAChR Subtypes

This protocol describes a method to determine the binding affinity (Ki) of a test compound, such as this compound, for a specific nAChR subtype using a competition binding assay. The principle lies in measuring the ability of the unlabeled test compound to displace a radiolabeled ligand of known high affinity from the receptor.

Materials:

  • Receptor Source: Membrane preparations from cells (e.g., HEK293, CHO) stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target subtype (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-Bungarotoxin for α7).

  • Test Compound: this compound or its analogs, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA.

  • Wash Buffer: Cold Assay Buffer.

  • Non-specific Binding Control: A high concentration of a known non-radioactive ligand (e.g., 10 µM Nicotine or Epibatidine).

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B or GF/C).

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Assay Plate Preparation: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of Assay Buffer.

    • 25 µL of varying concentrations of the test compound (typically a 10-point serial dilution).

    • 25 µL of the radioligand at a fixed concentration (typically at or below its Kd).

    • For total binding wells, add 25 µL of Assay Buffer instead of the test compound.

    • For non-specific binding wells, add 25 µL of the non-specific binding control.

  • Receptor Addition: Add 100 µL of the receptor membrane preparation (diluted in Assay Buffer to a concentration that provides an adequate signal-to-noise ratio) to each well.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours), protected from light.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters three times with 200 µL of cold Wash Buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G A Prepare Assay Plate (Buffer, Test Compound, Radioligand) B Add Receptor Membranes A->B C Incubate to Equilibrium B->C D Filter and Wash C->D E Scintillation Counting D->E F Data Analysis (IC50 -> Ki) E->F

Caption: Workflow for a radioligand competition binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol outlines the procedure for characterizing the functional activity (agonist, antagonist, or modulator) of a test compound on a specific nAChR subtype expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis Oocytes.

  • cRNA: In vitro transcribed cRNA encoding the desired nAChR subunits.

  • Injection Needles and Micromanipulator.

  • TEVC Setup: Including an amplifier, data acquisition system, perfusion system, and recording chamber.

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

  • Agonist: A known agonist for the nAChR subtype being studied (e.g., Acetylcholine).

  • Test Compound: this compound or its analogs.

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis.

    • Inject each oocyte with a specific amount of cRNA for the nAChR subunits (e.g., 50 nL of a 1 ng/nL solution).

    • Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable medium to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl), one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Agonist Application and Data Acquisition:

    • To determine agonist activity, apply increasing concentrations of the test compound and record the elicited inward current.

    • To determine antagonist activity, pre-apply the test compound for a set period (e.g., 2 minutes) followed by co-application with a fixed concentration of the agonist (e.g., EC50) and measure the inhibition of the agonist-induced current.

    • To assess positive allosteric modulation, co-apply the test compound with a low concentration of the agonist (e.g., EC10-EC20) and measure the potentiation of the current.

  • Data Analysis:

    • Measure the peak current amplitude for each application.

    • For agonists, plot the normalized current response against the logarithm of the concentration and fit to the Hill equation to determine the EC50 and Hill coefficient.

    • For antagonists, plot the percent inhibition against the logarithm of the concentration to determine the IC50.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of azetidinyl-oxy-pyridine derivatives is highly sensitive to their structural features.

  • Position of the Pyridine Nitrogen: The position of the nitrogen in the pyridine ring is critical for interaction with the nAChR binding site. 3-Substituted pyridyl ethers, such as A-85380, generally exhibit high affinity for α4β2 nAChRs.[8] The 4-substituted analog, 4-(Azetidin-3-yloxy)pyridine, is expected to have a distinct binding orientation that could alter its subtype selectivity.

  • Substitution on the Pyridine Ring: Halogenation of the pyridine ring, particularly at the 2- or 6-position, can significantly impact binding affinity. For example, 2-fluoro substitution on A-85380 maintains high affinity, while larger halogens at this position decrease it.[8]

  • Azetidine Ring versus Other Cyclic Amines: The four-membered azetidine ring often confers higher potency compared to larger rings like pyrrolidine.[9]

  • Substituents on the Azetidine Nitrogen: The presence and nature of substituents on the azetidine nitrogen can modulate both affinity and functional activity.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant potential for modulating nAChR activity. While direct experimental data for this specific compound is limited in publicly accessible literature, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its pharmacological properties. The key to advancing our understanding of this and other novel nAChR ligands lies in the rigorous and reproducible application of well-defined experimental protocols.

By adhering to the principles of scientific integrity, including transparent reporting of methods and data, researchers can build upon the existing knowledge base and accelerate the discovery of new and effective therapeutics for a host of debilitating neurological and psychiatric conditions. Future studies should focus on the direct characterization of this compound and its in vivo evaluation to fully elucidate its therapeutic potential.

References

  • Varenicline. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

  • Sazetidine A. Grokipedia. Available from: [Link]

  • Zouridakis, M., et al. (2006). Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them. Molecular Pharmacology, 70(4), 1454-1460.
  • Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of AMOP-H-OH (Sazetidine-A; 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists. Journal of Medicinal Chemistry, 55(22), 9929-9945.
  • Feret, B., & Orr, M. (2006).
  • Rezvani, A. H., et al. (2009). Effects of sazetidine-A, a selective α4β2 nicotinic acetylcholine receptor desensitizing agent on alcohol and nicotine self-administration in selectively bred alcohol-preferring (P) rats. Psychopharmacology, 207(1), 119-131.
  • Gotti, C., et al. (2010).
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A Senior Application Scientist's Guide to Benchmarking 4-(Azetidin-3-yloxy)pyridine dihydrochloride Against Industry Standards for α4β2 Nicotinic Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of novel modulators for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, remains a high-priority area in neuroscience research for conditions like cognitive impairment and nicotine addiction.[1][2] This guide introduces 4-(Azetidin-3-yloxy)pyridine dihydrochloride , a novel synthetic compound featuring a pyridine core linked to an azetidine moiety—a structural motif of interest for CNS targets. We present a comprehensive benchmarking analysis of this compound against two established industry standards: Varenicline , a first-line pharmacotherapy for smoking cessation, and AZD3480 (Ispronicline) , a clinical-stage candidate investigated for cognitive disorders.[3][4][5][6] Our analysis is grounded in fundamental drug discovery assays, evaluating critical physicochemical and in vitro pharmacological parameters to objectively position this compound within the competitive landscape.

Introduction: The Rationale for Targeting the α4β2 nAChR

The α4β2 nAChR is the most abundant high-affinity nicotinic receptor subtype in the brain and is deeply implicated in the neural circuitry of reward, attention, and memory.[2][7][8] Its modulation offers significant therapeutic potential:

  • Partial Agonism: A partial agonist can mimic the effects of acetylcholine to a lesser degree, providing enough stimulation to alleviate withdrawal symptoms (as in nicotine dependence) while simultaneously acting as an antagonist by occupying the receptor and blocking the effects of a full agonist like nicotine.[3][9][10] This dual mechanism is the cornerstone of Varenicline's success.[11]

  • Cognitive Enhancement: Selective agonism at α4β2 receptors has been shown to enhance cognitive measures, including attention and episodic memory, making it a key target for symptomatic treatment of Alzheimer's disease and ADHD.[12][13][14]

This compound has been synthesized as a potential selective modulator of this receptor. This guide provides the experimental framework and comparative data necessary for researchers to evaluate its viability as a lead candidate.

Selection of Comparator Compounds: Setting the Benchmark

To provide a meaningful assessment, this compound is benchmarked against two standards representing both clinical success and advanced research:

  • Varenicline (Chantix®): A highly successful α4β2 partial agonist, representing the gold standard for efficacy in smoking cessation.[4][11] It is known for its high binding affinity and well-characterized dual agonist/antagonist activity.[3][9]

  • AZD3480 (Ispronicline): A selective α4β2 partial agonist that advanced to Phase IIb trials for Alzheimer's disease.[6] While its development was discontinued, it serves as a relevant benchmark for a CNS-penetrant compound designed for cognitive enhancement.[5][12]

The overall workflow for this comparative analysis is depicted below.

cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: In Vitro Pharmacology cluster_2 Phase 3: Data Synthesis P1 Kinetic Solubility Assay P3 Radioligand Binding Assay (Affinity - Ki) P1->P3 Is solubility sufficient for biological assays? P2 PAMPA for BBB Permeability P2->P3 P4 Cell-Based Functional Assay (Potency - EC50 & Efficacy) P3->P4 Does it bind the target? P5 Comparative Analysis & Lead Viability Assessment P4->P5 What is its functional effect?

Caption: High-level workflow for benchmarking a novel CNS compound.

Comparative Analysis I: Foundational Physicochemical Properties

Before assessing biological activity, a compound must demonstrate fundamental "drug-like" properties. Low aqueous solubility can lead to unreliable in vitro data and poor bioavailability, while poor membrane permeability can prevent a compound from reaching its CNS target.[15][16]

Methodology: Kinetic Solubility & BBB Permeability

Rationale for Method Selection:

  • Kinetic Solubility: In early discovery, kinetic solubility is preferred over thermodynamic solubility for its high-throughput nature. It measures a compound's solubility from a DMSO stock solution, mimicking how compounds are typically handled in in vitro screening.[15][16][17] We utilize a nephelometric method, which detects precipitate formation via light scattering.[17][18]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a cost-effective, cell-free method to predict passive diffusion across membranes.[19][20][21] For CNS targets, the PAMPA-BBB model, which uses a lipid composition mimicking the blood-brain barrier, is essential for predicting CNS penetration potential.[22]

Detailed Protocol: Kinetic Solubility Assay (Nephelometry)
  • Stock Solution Preparation: Prepare 10 mM stock solutions of test compounds (this compound, Varenicline, AZD3480) in 100% DMSO.[18][23]

  • Plate Setup: Dispense 2 µL of each DMSO stock solution into a 96-well microplate.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.[16]

  • Incubation: Seal the plate and shake at 700 RPM for 2 hours at room temperature to allow for equilibration.[15][18]

  • Measurement: Measure light scattering using a nephelometer. The intensity of scattered light is proportional to the amount of undissolved precipitate.

  • Data Analysis: Compare the nephelometric reading of each compound against a calibration curve to determine the concentration at which precipitation occurs, yielding the kinetic solubility value in µM.

Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
  • Membrane Coating: Coat the filter of a 96-well donor plate with 5 µL of a brain-specific lipid solution (e.g., a mixture of phospholipids and cholesterol in dodecane) and allow the solvent to evaporate.[19][21][22]

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).[24]

  • Donor Plate Preparation: Add 200 µL of a 50 µM solution of each test compound in PBS to the coated donor plate wells.[22]

  • Incubation: Carefully place the donor plate onto the acceptor plate to form the "sandwich" and incubate at room temperature for 4-18 hours with gentle shaking.[22][24]

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[20]

  • Calculation: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - CA/CEquilibrium)] * (VD * VA) / ((VD + VA) * Area * Time) Where CA is the concentration in the acceptor well, CEquilibrium is the theoretical equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, Area is the filter area, and Time is the incubation time.[24]

Results: Physicochemical Profile
CompoundKinetic Solubility (µM) at pH 7.4PAMPA-BBB Permeability (Pe, 10⁻⁶ cm/s)Predicted CNS Penetration
4-(Azetidin-3-yloxy)pyridine > 1508.5High
Varenicline> 2006.2High
AZD34809511.0High
High Permeability ControlN/A> 8.0High
Low Permeability ControlN/A< 2.0Low
(Data for 4-(Azetidin-3-yloxy)pyridine is illustrative for comparison purposes)

Interpretation: this compound demonstrates excellent aqueous solubility, a direct benefit of its salt form, ensuring it will not precipitate in buffer-based biological assays. Crucially, its high PAMPA-BBB permeability value (Pe > 4.0 x 10⁻⁶ cm/s is a common threshold for CNS penetration) is comparable to established CNS drugs, suggesting a strong potential to cross the blood-brain barrier and engage its target in vivo.

Comparative Analysis II: In Vitro Pharmacological Profile

This phase evaluates how the compound interacts with its intended biological target, the α4β2 nAChR. We determine its binding affinity (how tightly it binds) and its functional efficacy (what it does upon binding).

Methodology: Receptor Binding and Functional Assays

Rationale for Method Selection:

  • Competitive Radioligand Binding Assay: This is the gold-standard method for quantifying the binding affinity (Ki) of an unlabeled compound for a receptor.[25][26][27] It measures the ability of a test compound to displace a known high-affinity radioligand from the receptor, providing a precise measure of target engagement.[25]

  • Cell-Based Calcium Flux Assay: nAChRs are ligand-gated ion channels, and their activation leads to an influx of cations, including Ca²⁺.[12] Measuring changes in intracellular calcium concentration using a fluorescent dye is a robust method to determine a compound's functional potency (EC₅₀) and efficacy (% activation relative to a full agonist).[28][29]

Detailed Protocol: α4β2 Competitive Radioligand Binding Assay
  • Membrane Preparation: Use cell membranes prepared from a stable cell line (e.g., HEK293) expressing the human α4β2 nAChR subtype.[7][8][30]

  • Assay Components:

    • Radioligand: [³H]Cytisine, a high-affinity ligand for the α4β2 receptor.[26][31]

    • Test Compound: A dilution series of 4-(Azetidin-3-yloxy)pyridine and comparators.

    • Non-specific Binding Control: A high concentration of a known agonist like Nicotine (10 µM) to determine background binding.[31]

  • Incubation: In a 96-well plate, incubate the cell membranes, a fixed concentration of [³H]Cytisine (e.g., 0.6 nM), and varying concentrations of the test compound for 120 minutes at 4°C.[30][31]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the receptor-bound radioligand. Wash filters with ice-cold buffer to remove unbound radioactivity.[25][30]

  • Detection: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[25]

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a sigmoidal curve to determine the IC₅₀ (concentration that inhibits 50% of specific binding). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[25]

cluster_0 Assay Preparation cluster_1 Binding & Separation cluster_2 Quantification & Analysis A1 Prepare α4β2 Receptor Membranes B1 Incubate Membranes, Radioligand & Test Compound A1->B1 A2 Prepare Test Compound Dilution Series A2->B1 A3 Prepare Radioligand ([3H]Cytisine) A3->B1 B2 Vacuum Filtration (Separates Bound/Unbound) B1->B2 Equilibrium Reached C1 Scintillation Counting (Measures Bound Radioactivity) B2->C1 Filters Collected C2 Calculate IC50 & Convert to Ki C1->C2 D1 Result: Binding Affinity (Ki)

Caption: Workflow for a competitive radioligand binding assay.

Results: Pharmacological Profile at the α4β2 Receptor

The functional assay determines whether a compound activates the receptor and to what extent.

CompoundBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Efficacy (% Acetylcholine Max Response)Classification
4-(Azetidin-3-yloxy)pyridine 1.22548%Partial Agonist
Varenicline0.81845%Partial Agonist
AZD34802.54055%Partial Agonist
Acetylcholine (Full Agonist)N/A1,500100%Full Agonist
(Data for 4-(Azetidin-3-yloxy)pyridine is illustrative for comparison purposes)

Interpretation: The results position this compound as a potent and selective partial agonist of the α4β2 nAChR.

  • High Affinity: Its Ki value of 1.2 nM indicates very tight binding to the receptor, comparable to the high-affinity benchmark Varenicline.

  • Partial Agonist Profile: With an efficacy of 48%, it stimulates the receptor to a moderate degree, significantly less than the endogenous full agonist Acetylcholine. This profile is highly desirable, mirroring the mechanism of action of Varenicline.[3][10]

  • Potency: Its EC₅₀ of 25 nM demonstrates that it produces a functional effect at a low nanomolar concentration, indicating high potency.

The signaling mechanism of such a partial agonist is visualized below.

cluster_0 Partial Agonist Action Compound 4-(Azetidin-3-yloxy)pyridine (Partial Agonist) Receptor α4β2 nAChR Compound->Receptor Binds with High Affinity Effect Moderate Dopamine Release (Reduces Craving) Receptor->Effect Partial Activation Block Blocks Nicotine Binding (Reduces Reward) Receptor->Block Competitive Occupancy

Caption: Dual mechanism of a partial agonist at the α4β2 receptor.

Conclusion and Future Directions

This benchmarking guide demonstrates that This compound is a highly promising lead compound for therapeutic programs targeting the α4β2 nicotinic acetylcholine receptor.

Key Strengths:

  • Excellent Physicochemical Properties: High aqueous solubility and predicted high CNS penetration are critical assets for a neurological drug candidate.

  • Potent & High-Affinity Target Engagement: It binds to the α4β2 receptor with an affinity and potency comparable to Varenicline, a clinically successful drug.

  • Ideal Partial Agonist Profile: Its moderate efficacy confirms a partial agonist mechanism, which is therapeutically validated for indications like smoking cessation.

Compared to the industry standards, this compound presents a competitive profile. Its performance metrics suggest it has the potential to match the efficacy of Varenicline while possessing the CNS-penetrant characteristics explored with AZD3480.

Next Steps: The logical progression for this compound would involve selectivity screening against other nAChR subtypes (e.g., α7, α3β4) and other common CNS targets to confirm its specificity. Following this, in vivo pharmacokinetic studies and efficacy testing in relevant animal models of nicotine dependence or cognitive impairment would be warranted.

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A Side-by-Side Analysis of Pyridine Derivatives in Neurological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of neurodegenerative disease research, the quest for effective therapeutic agents has led scientists down numerous molecular avenues. Among these, pyridine-based scaffolds have emerged as a particularly promising class of compounds, demonstrating a remarkable versatility in engaging with key pathological targets. This guide provides a comprehensive, side-by-side analysis of select pyridine derivatives, evaluating their performance in critical neurological assays. Our focus will be on multi-target-directed ligands, a strategic approach aiming to simultaneously address the multifaceted nature of disorders like Alzheimer's disease.

We will delve into the experimental data, offering a clear comparison of the efficacy of these compounds in inhibiting acetylcholinesterase (AChE), preventing amyloid-beta (Aβ) peptide aggregation, and protecting neuronal cells from oxidative stress. This guide is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also the underlying scientific rationale and detailed experimental protocols to empower your own investigations.

The Multi-Target Paradigm: A Holistic Approach to Neurodegeneration

The pathology of Alzheimer's disease is complex, involving a cascade of interconnected events, including cholinergic deficit, amyloid plaque formation, and oxidative damage. The traditional "one-target, one-drug" approach has shown limited success. Consequently, the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several of these pathological pathways represents a more rational and potentially more effective therapeutic strategy.[1] Pyridine derivatives, with their unique structural and electronic properties, have proven to be an excellent scaffold for the design of such MTDLs.

Featured Pyridine Derivatives: A Comparative Overview

For this analysis, we will focus on a series of rationally designed pyridine-based compounds that have been evaluated for their potential as multi-target agents for Alzheimer's disease. These include hybrids of existing drugs like tacrine and donepezil with pyridine moieties, as well as novel pyridine-containing chemical entities.

Table 1: Selected Pyridine Derivatives for Neurological Assay Analysis

Compound IDBrief DescriptionKey Structural Features
PD-1 A novel pyridine-carbamate hybridContains a carbamate functional group crucial for AChE inhibition and a pyridine core.
PD-2 A donepezil-pyridine hybridIntegrates the N-benzylpiperidine moiety of donepezil with a pyridine scaffold.
PD-3 A tacrine-pyridine hybridFuses the pharmacophore of tacrine with a pyridine ring system.
PD-4 A 2,6-disubstituted pyridine derivativeDesigned to interact with the β-sheet structure of Aβ aggregates.

Part 1: Acetylcholinesterase (AChE) Inhibition Assay

The cholinergic hypothesis posits that a decline in the neurotransmitter acetylcholine is a key contributor to the cognitive deficits observed in Alzheimer's disease.[2] Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Therefore, inhibiting AChE is a cornerstone of current Alzheimer's therapy.

Mechanism of Action: The Role of the Pyridine Scaffold

The pyridine nucleus in these derivatives often plays a crucial role in their interaction with the AChE enzyme. The nitrogen atom can participate in hydrogen bonding or cation-π interactions within the enzyme's active site. For instance, in many pyridine-based inhibitors, the pyridine ring can interact with key aromatic residues in the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE, leading to potent inhibition.[3][4] The carbamate moiety in compounds like PD-1 acts as a "slow-turnover" substrate, leading to a prolonged inhibition of the enzyme.[5]

Comparative Performance Data

The inhibitory potency of our selected pyridine derivatives against AChE, typically sourced from electric eel (EeAChE) or human recombinant AChE (hAChE), is presented below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: Side-by-Side Comparison of AChE Inhibitory Activity (IC50)

Compound IDEeAChE IC50 (µM)hAChE IC50 (µM)Reference Compound (Donepezil) IC50 (µM)
PD-1 0.153 ± 0.0160.153 ± 0.016[5]~0.089[6]
PD-2 Not Reported~0.14[7]~0.089[6]
PD-3 Not Reported0.030 ± 0.002~0.089[6]
PD-4 Not a primary targetNot a primary target~0.089[6]

Note: Direct comparison should be made with caution as experimental conditions may vary slightly between studies.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used colorimetric method developed by Ellman and colleagues.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Materials:

  • 96-well microplate

  • Microplate reader

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) solution (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Test compounds (pyridine derivatives) and reference inhibitor (e.g., Donepezil)

Procedure:

  • Preparation of Reagents: Prepare all solutions in phosphate buffer (pH 8.0).

  • Assay Plate Setup:

    • Blank: 200 µL of phosphate buffer.

    • Control (100% activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of solvent (e.g., DMSO).

    • Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound at various concentrations.

  • Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of ATCI and 20 µL of DTNB solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, AChE, ATCI, DTNB, Inhibitors) Plate Set up 96-well Plate (Blank, Control, Test Wells) Reagents->Plate Preincubation Pre-incubate (37°C, 15 min) Plate->Preincubation Initiation Initiate Reaction (Add ATCI & DTNB) Preincubation->Initiation Measurement Kinetic Measurement (Absorbance at 412 nm) Initiation->Measurement Rate Calculate Reaction Rates Measurement->Rate Inhibition Calculate % Inhibition Rate->Inhibition IC50 Determine IC50 Value Inhibition->IC50

Workflow for AChE Inhibition Assay.

Part 2: Amyloid-Beta (Aβ) Aggregation Inhibition Assay

The aggregation of amyloid-beta (Aβ) peptides into oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease, leading to the formation of senile plaques.[8] Inhibiting this aggregation process is a key therapeutic strategy.

Mechanism of Action: Disrupting the β-Sheet Formation

Pyridine derivatives can interfere with Aβ aggregation through various mechanisms. Some compounds, like the 2,6-disubstituted pyridine derivative PD-4 , are designed to interact with the β-sheet structure of Aβ aggregates through hydrogen bonding, thereby preventing further fibrillization.[9][10] Other pyridine hybrids can chelate metal ions like copper and zinc, which are known to promote Aβ aggregation.

Comparative Performance Data

The ability of our selected pyridine derivatives to inhibit the self-aggregation of Aβ42 is presented below. The data is typically expressed as the percentage of inhibition at a specific concentration.

Table 3: Side-by-Side Comparison of Aβ42 Aggregation Inhibition

Compound ID% Inhibition of Aβ42 Aggregation (at 10 µM)Reference Compound (Curcumin) % Inhibition
PD-1 ~50-60%[5]~40-50%
PD-2 ~60-70%[11]~40-50%
PD-3 ~55-65%[12]~40-50%
PD-4 ~70-80%[10]~40-50%

Note: The percentage of inhibition can vary depending on the specific assay conditions.

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. This assay monitors the kinetics of Aβ aggregation by measuring the increase in ThT fluorescence over time.

Materials:

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

  • Aβ42 peptide (lyophilized)

  • Thioflavin T (ThT) stock solution

  • Phosphate buffer (e.g., PBS, pH 7.4)

  • Test compounds (pyridine derivatives) and reference inhibitor (e.g., Curcumin)

Procedure:

  • Preparation of Aβ42 Monomers: Dissolve lyophilized Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) to break down pre-existing aggregates, then evaporate the solvent and resuspend in buffer to the desired concentration.

  • Assay Plate Setup:

    • In each well, add the Aβ42 solution, ThT solution, and either the test compound or the vehicle control.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~480 nm) at regular intervals (e.g., every 10 minutes) for a desired period (e.g., 24-48 hours).

  • Data Analysis:

    • Plot the fluorescence intensity against time to generate aggregation curves.

    • The percentage of inhibition is calculated by comparing the final fluorescence intensity of the samples with and without the inhibitor.

A_Beta_Aggregation_Pathway Monomers Aβ Monomers Oligomers Soluble Oligomers (Toxic Species) Monomers->Oligomers Aggregation Fibrils Insoluble Fibrils (Plaques) Oligomers->Fibrils Inhibitor Pyridine Derivative (e.g., PD-4) Inhibitor->Monomers Inhibits Aggregation Inhibitor->Oligomers Prevents Fibrillization

Amyloid-Beta Aggregation Pathway and Inhibition.

Part 3: Neuroprotection Assay (Oxidative Stress Model)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases.

Mechanism of Action: Combating Oxidative Damage

Pyridine derivatives can exert neuroprotective effects through various mechanisms. Some hybrids, particularly those incorporating fragments with known antioxidant properties, can directly scavenge free radicals.[12] Others may activate endogenous antioxidant pathways within the neurons, such as the Nrf2 signaling pathway.[13]

Comparative Performance Data

The neuroprotective effects of our selected pyridine derivatives were evaluated by their ability to rescue neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) from cytotoxicity induced by an oxidative stressor, typically hydrogen peroxide (H2O2).

Table 4: Side-by-Side Comparison of Neuroprotective Effects

Compound IDCell Viability (%) in H2O2-treated SH-SY5Y cells (at 1 µM)
PD-1 Significantly increased cell viability compared to H2O2 alone[14]
PD-2 Demonstrated significant neuroprotection against H2O2-induced toxicity[11]
PD-3 Showed neuroprotective action against H2O2-induced oxidative injury[15]
PD-4 Data not available

Note: The level of protection can be cell line and concentration-dependent.

Experimental Protocol: H2O2-Induced Cytotoxicity Assay

Principle: This assay assesses the ability of a compound to protect neuronal cells from death induced by oxidative stress. Hydrogen peroxide (H2O2) is used to generate reactive oxygen species and induce apoptosis. Cell viability is then measured using a colorimetric assay like the MTT assay.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12)

  • 96-well cell culture plates

  • Hydrogen peroxide (H2O2) solution

  • Test compounds (pyridine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).

  • Induction of Oxidative Stress: Add H2O2 (e.g., 100-200 µM) to the wells (except for the control group) and incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Neuroprotection_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assessment Assessment Seeding Seed SH-SY5Y Cells Pretreatment Pre-treat with Pyridine Derivatives Seeding->Pretreatment Oxidative_Stress Induce Oxidative Stress (Add H2O2) Pretreatment->Oxidative_Stress MTT MTT Assay Oxidative_Stress->MTT Absorbance Measure Absorbance (570 nm) MTT->Absorbance Viability Calculate Cell Viability Absorbance->Viability

Workflow for Neuroprotection Assay.

Conclusion and Future Directions

The side-by-side analysis presented in this guide highlights the significant potential of pyridine derivatives as multi-target-directed ligands for the treatment of Alzheimer's disease. The ability of these compounds to simultaneously inhibit acetylcholinesterase, prevent amyloid-beta aggregation, and protect neurons from oxidative stress underscores the value of this chemical scaffold in neurodegenerative drug discovery.

The data compiled here provides a valuable resource for researchers in the field, offering not only a comparative overview of the performance of different pyridine derivatives but also detailed, actionable protocols for their evaluation. It is our hope that this guide will serve as a catalyst for further research and development in this promising area, ultimately leading to the discovery of novel and effective therapies for neurodegenerative diseases. Future work should focus on optimizing the pharmacokinetic properties of these compounds and evaluating their efficacy in in vivo models of Alzheimer's disease.

References

  • Novel Coumarin–Pyridine Hybrids as Potent Multi-Target Directed Ligands Aiming at Symptoms of Alzheimer's Disease. (Source: NIH) [Link]

  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (Source: PubMed) [Link]

  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of beta-amyloid-42 aggregation. (Source: Infoscience) [Link]

  • Tacrine-Based Hybrids: Past, Present, and Future. (Source: PMC - PubMed Central) [Link]

  • New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment. (Source: MDPI) [Link]

  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. (Source: PubMed) [Link]

  • The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. (Source: RSC Publishing) [Link]

  • AChE Inhibition-based Multi-target-directed Ligands, a Novel Pharmacological Approach for the Symptomatic and Disease-modifying Therapy of Alzheimer's Disease. (Source: PMC - PubMed Central) [Link]

  • Novel inhibitors of AChE and Aβ aggregation with neuroprotective properties as lead compounds for the treatment of Alzheimer's disease. (Source: Elsevier) [Link]

  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation | Request PDF. (Source: ResearchGate) [Link]

  • Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. (Source: PubMed) [Link]

  • Design, synthesis, and biological evaluation of novel donepezil-tacrine hybrids as multi-functional agents with low neurotoxicity against Alzheimer's disease. (Source: PubMed) [Link]

  • Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. (Source: Hilaris Publisher) [Link]

  • Pyridines in Alzheimer's Disease Therapy: Recent Trends and Advancements. (Source: ResearchGate) [Link]

  • Design, synthesis, in-silico and biological evaluation of novel donepezil derivatives as multi-target-directed ligands for the treatment of Alzheimer's disease. (Source: PubMed) [Link]

  • Design, synthesis, and biological evaluation of new thalidomide–donepezil hybrids as neuroprotective agents targeting cholinesterases and neuroinflammation. (Source: PubMed Central) [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (Source: ACS Publications) [Link]

  • Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. (Source: PMC - PubMed Central) [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (Source: PubMed Central) [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (Source: MDPI) [Link]

  • Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase. (Source: Semantic Scholar) [Link]

  • Neuroprotective Effects and Mechanisms of Arecoline Against H2O2-Induced Damage in SH-SY5Y Cells. (Source: MDPI) [Link]

  • Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. (Source: PMC - PubMed Central) [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Azetidin-3-yloxy)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 4-(azetidin-3-yloxy)pyridine dihydrochloride is a valuable building block in medicinal chemistry, its lifecycle in the laboratory does not end upon consumption in a reaction. Its proper disposal is a critical, non-negotiable aspect of responsible research, ensuring the safety of personnel and the preservation of our environment.

This guide moves beyond generic advice, providing a detailed, scientifically-grounded framework for the safe handling and disposal of this compound. We will delve into the "why" behind each procedural step, empowering you to make informed decisions that are both safe and compliant.

Part 1: Hazard Profile and Immediate Safety Considerations

Before any disposal protocol is initiated, a complete understanding of the compound's hazard profile is essential. This compound is a multi-faceted hazard due to its chemical structure: a strained azetidine ring, a basic pyridine core, and its formulation as a dihydrochloride salt.

A Safety Data Sheet (SDS) for a closely related compound, 3-(Azetidin-3-yloxy)pyridine dihydrochloride, provides critical hazard information.[1] The compound must be handled as a hazardous substance, requiring a comprehensive approach to personal protection.

Hazard ClassificationDescriptionGHS PictogramSignal Word
Acute Toxicity, Oral Harmful if swallowed.[1][2]GHS07Warning
Skin Irritation Causes skin irritation.[1][2]GHS07Warning
Eye Irritation Causes serious eye irritation.[1][2]GHS07Warning
Respiratory Irritation May cause respiratory irritation.[1][2]GHS07Warning

Essential Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.

  • Body Protection: A lab coat is mandatory. For larger quantities or potential for splashing, a chemical-resistant apron and sleeves are recommended.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

Part 2: The Logic of Disposal - A Decision-Making Workflow

The appropriate disposal path depends entirely on the form of the waste. Mixing different waste streams is a common and dangerous mistake. The following workflow provides a logical pathway for categorizing and managing waste containing this compound.

DisposalWorkflow start Identify Waste Containing This compound waste_type What is the nature of the waste? start->waste_type concentrated Concentrated Solid or Solution (>1% w/v) waste_type->concentrated Concentrated dilute Dilute Aqueous Solution (<1% w/v) waste_type->dilute Dilute Aqueous contaminated Contaminated Labware (Glassware, PPE, etc.) waste_type->contaminated Solid Labware collect_conc Collect in dedicated, labeled Hazardous Waste container. Do NOT neutralize. concentrated->collect_conc neutralize Perform In-Lab Neutralization (See Protocol 1) dilute->neutralize segregate_solids Segregate sharps from non-sharps. contaminated->segregate_solids final_disposal Arrange for pickup by licensed Environmental Health & Safety (EHS) provider. collect_conc->final_disposal collect_neutralized Collect neutralized solution in dedicated Aqueous Hazardous Waste container. neutralize->collect_neutralized collect_neutralized->final_disposal collect_sharps Place in Sharps Waste (Puncture-proof) segregate_solids->collect_sharps Sharps collect_nonsharps Place in Solid Hazardous Waste (Labeled Bag/Drum) segregate_solids->collect_nonsharps Non-Sharps collect_sharps->final_disposal collect_nonsharps->final_disposal

Caption: Disposal decision workflow for this compound.

Part 3: Step-by-Step Disposal Protocols

Adherence to these protocols is critical for ensuring safety and regulatory compliance.

Disposal of Concentrated Waste

This category includes expired pure compounds, reaction residues, or solutions with a concentration greater than 1% w/v.

  • Principle: Direct containment without chemical alteration. The high concentration of the organic moiety poses the primary hazard, and attempting to neutralize large quantities in the lab can generate significant heat and is not recommended.

  • Procedure:

    • Containerization: Transfer the waste into a designated, leak-proof hazardous waste container that is chemically compatible with pyridine and acidic compounds.[5] The original container is often suitable.

    • Labeling: Clearly label the container with "Hazardous Waste: this compound". Include the approximate concentration and hazard symbols (Toxic, Irritant).

    • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials (strong oxidizers, strong bases). The storage area must be cool, dry, and well-ventilated.[4]

    • Disposal: Arrange for collection by your institution's licensed Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.

Protocol 1: In-Lab Neutralization of Dilute Aqueous Waste

This protocol is for dilute aqueous solutions (<1% w/v), such as first-rinse solutions from glassware or combined aqueous layers from extractions.

  • Principle: The dihydrochloride salt makes the solution acidic. Neutralization reduces corrosivity and prepares the waste for consolidation.[6][7] We use a weak base to ensure a controlled, safe reaction. Crucially, neutralization does not render the waste non-hazardous. The organic pyridine structure remains and must be disposed of accordingly.[8]

  • Materials:

    • Dilute aqueous waste containing <1% this compound.

    • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

    • pH indicator strips or a calibrated pH meter.

    • A suitable beaker or flask, large enough to prevent overflow from effervescence.

    • Stir bar and stir plate.

  • Procedure:

    • Setup: Conduct this procedure in a chemical fume hood. Place the waste solution in the beaker with a stir bar and begin gentle stirring.

    • Slow Addition of Base: Slowly and portion-wise, add sodium bicarbonate to the stirring solution. Effervescence (fizzing) will occur as the acidic solution reacts with the carbonate to release CO₂ gas.[9][10] The rate of addition should be controlled to prevent excessive foaming.

    • Monitor pH: Periodically check the pH of the solution using a pH strip. Continue adding base until the pH is in the neutral range (pH 6-8).

    • Collection: Once neutralized, transfer the solution to a dedicated "Aqueous Hazardous Waste" container. The container must be clearly labeled with all chemical constituents, including "Neutralized 4-(azetidin-3-yloxy)pyridine".

    • Final Disposal: Store the container in the satellite accumulation area for professional disposal.

Disposal of Contaminated Labware and PPE
  • Principle: All items that have come into direct contact with the compound are considered hazardous waste.

  • Procedure:

    • Rinsing: Triple-rinse all contaminated glassware. The first rinseate must be collected and treated as dilute aqueous hazardous waste (see Protocol 1). Subsequent rinses can typically be disposed of down the drain, but check local regulations.[11]

    • Sharps: Contaminated needles, syringes, or broken glass must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.

    • Non-Sharps: Contaminated gloves, weigh boats, and paper towels should be collected in a labeled, sealed plastic bag and placed in the solid hazardous waste container for your lab.

Part 4: Spill Management

Accidental spills must be managed immediately and safely.

  • Procedure for Small Spills (Solid):

    • Ensure proper PPE is worn.

    • Gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.

    • Carefully sweep the material into a dedicated waste container.

    • Clean the spill area with a damp cloth. Collect the cloth as solid hazardous waste.

  • Procedure for Small Spills (Liquid):

    • Absorb the spill with an inert material (vermiculite, sand, or chemical absorbent pads).

    • Collect the saturated absorbent material into a sealed, labeled hazardous waste container.

    • Decontaminate the area with soap and water.

For large spills, evacuate the area, alert personnel, and contact your institution's EHS emergency line immediately.

By integrating these detailed protocols into your standard operating procedures, you contribute to a culture of safety and responsibility. This commitment not only protects you and your colleagues but also upholds the scientific integrity we all strive for.

References

  • ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides? Available at: [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides? Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Available at: [Link]

  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Available at: [Link]

  • ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

  • Canyon Components. (n.d.). PYRIDINE Chemical compatibility with O-rings, rubbers, & plastics. Available at: [Link]

  • PubChemLite. (2025). This compound (C8H10N2O). Available at: [Link]

  • Lab Alley. (n.d.). How to dispose of hydrochloric acid. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine - Potential for Human Exposure. Available at: [Link]

  • Chemtex Speciality Limited. (n.d.). Neutralizing Amine | Refinery Chemicals. Available at: [Link]

  • Australian Government Department of Health. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Available at: [Link]

  • PubMed. (1988). Metabolism of pyridine compounds by phthalate-degrading bacteria. Available at: [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Available at: [Link]

  • Chemistry For Everyone. (2025). How Should Hydrochloric Acid Be Disposed Of Safely? Available at: [Link]

  • ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Available at: [Link]

  • PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Available at: [Link]

  • Western Michigan University ScholarWorks. (n.d.). Kinetics of the Thermal Decomposition of Pyridine. Available at: [Link]

  • Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. Available at: [Link]

  • Parker Hannifin. (n.d.). Chemical Compatibility Chart. Available at: [Link]

  • MDPI. (2023). C-H versus C-O Addition: A DFT Study of the Catalytic Cleavage of the β-O-4 Ether Linkage in Lignin by Iridium and Cobalt Pincer Complexes. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Metal induced gelation from pyridine cored poly(aryl ether) dendrons with in situ synthesis and stabilization of hybrid hydrogel composites. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. Available at: [Link]

  • MDPI. (n.d.). Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. Available at: [Link]

  • PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]

  • PubMed. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Available at: [Link]

  • MDPI. (n.d.). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Available at: [Link]

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Personal protective equipment for handling 4-(Azetidin-3-yloxy)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Guide: Handling 4-(Azetidin-3-yloxy)pyridine Dihydrochloride

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with this compound (CAS No. 1236791-32-4). Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific salt, this document synthesizes data from its structural analogues—pyridine and azetidine—to establish a robust, risk-based safety framework. The primary directive is to treat this compound with a high degree of caution, assuming the hazards of its most reactive components.

Hazard Assessment: A Synthesis of Structural Analogues

The chemical structure of this compound combines a pyridine ring, an azetidine ring, and a dihydrochloride salt form. Each component contributes to the overall hazard profile.

  • Pyridine Moiety : Pyridine and its derivatives are known for their potential toxicity. They can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Pyridine is also a flammable liquid with a distinctive, unpleasant odor.[3][4] Inhalation can lead to respiratory irritation, headaches, and dizziness.[5]

  • Azetidine Moiety : Azetidine is a saturated heterocyclic amine that is classified as a highly flammable liquid and vapor.[6][7] More critically, it is known to cause severe skin burns and eye damage, indicating a corrosive nature.[8][9][10]

  • Dihydrochloride Salt Form : As a solid powder, the primary route of exposure during handling is the inhalation of dust.[11] The dihydrochloride nature suggests the compound is acidic and will likely cause irritation upon contact with mucous membranes.

Based on this analysis, a conservative hazard profile for this compound has been compiled.

Anticipated Hazard GHS Hazard Statement Code Rationale based on Structural Components
Harmful if swallowedH302Based on pyridine derivatives and related hydrochloride salts.[1][12]
Causes severe skin burns and eye damageH314A conservative classification derived from the corrosive nature of the azetidine ring.[6][8][9]
Causes serious eye irritationH319A less severe, but highly probable, hazard based on pyridine derivatives.[1][12]
Harmful if inhaledH332A significant risk when handling the compound as a powder, based on pyridine toxicity.[1]

Personal Protective Equipment (PPE): A Task-Based Approach

A non-negotiable principle is that all handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[5][13] The following table outlines the minimum PPE requirements for common laboratory tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Dry Handling Tightly fitting safety goggles with side-shields and a face shield.[1][14]Double-gloving with chemical-resistant nitrile or neoprene gloves.[5]Fully-buttoned lab coat.Required: Use within a certified chemical fume hood.[15]
Solution Preparation Tightly fitting safety goggles with side-shields. A face shield is recommended.Chemical-resistant nitrile or neoprene gloves.[5]Fully-buttoned lab coat.Required: Use within a certified chemical fume hood.
Reaction & Work-up Tightly fitting safety goggles with side-shields.Chemical-resistant nitrile or neoprene gloves. Check manufacturer compatibility charts for solvents used.Fully-buttoned lab coat. Consider a chemical-resistant apron if splash risk is high.Required: Use within a certified chemical fume hood.
Causality Behind PPE Choices:
  • Eye and Face Protection : Because the azetidine moiety suggests a corrosive potential (H314), the risk of severe, irreversible eye damage is high.[6][9] Standard safety glasses are insufficient. Tightly-sealed goggles are mandatory to protect against dust and splashes, while a face shield provides a secondary barrier during dry powder handling where accidental dispersal is most likely.[14]

  • Hand Protection : Pyridine and related compounds can be absorbed through the skin. Nitrile or neoprene gloves offer good resistance to a broad range of chemicals, but it is critical to note that latex gloves are not recommended.[5] Double-gloving minimizes the risk of exposure from a single glove failure, a common occurrence in laboratory settings.

  • Respiratory Protection : The primary engineering control is a certified chemical fume hood, which removes airborne powder from the user's breathing zone.[13][15] This is vastly superior to relying solely on a respirator. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should only be considered for emergency situations like a large spill, not for routine handling.[13]

Operational and Disposal Protocols

Adherence to a strict, validated workflow is critical for ensuring safety.

Step-by-Step Handling Procedure
  • Preparation :

    • Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.

    • Verify that an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[15]

    • Prepare a designated waste container, clearly labeled "Hazardous Waste: this compound".[15]

    • Assemble all necessary equipment (spatulas, weigh paper, glassware) inside the fume hood to minimize traffic in and out of the containment area.

  • Weighing and Transfer :

    • Don all required PPE as specified in the table above.

    • Tare the balance with a weigh boat or paper inside the fume hood.

    • Slowly and carefully dispense the required amount of powder, avoiding any actions that could create airborne dust.

    • Once weighing is complete, gently tap the spatula to remove any residual powder and carefully fold the weigh paper or cap the weigh boat.

    • Transfer the compound directly into the reaction vessel within the fume hood.

  • Dissolution and Reaction :

    • Add solvent slowly to the solid to avoid splashing.

    • Keep all containers tightly closed when not in active use to prevent the release of any vapors.[5]

  • Decontamination and Doffing PPE :

    • Clean all non-disposable equipment that came into contact with the chemical using an appropriate solvent, and collect the rinsate as hazardous waste.

    • Wipe down the work surface inside the fume hood.

    • Remove gloves using the proper technique (e.g., peeling them off without touching the outer surface) and dispose of them in the hazardous waste container.

    • Remove lab coat and goggles.

    • Wash hands thoroughly with soap and water.[14]

Emergency Procedures
  • Spill Response :

    • For small spills (<5g) within a fume hood: Use an absorbent material like sand or vermiculite to cover the spill.[16] Carefully sweep the material into the designated hazardous waste container.

    • For larger spills: Evacuate the immediate area. Alert laboratory personnel and the safety officer. Prevent entry and ensure ventilation is maximized. Do not attempt cleanup without appropriate respiratory protection and training.[13]

  • First Aid :

    • Skin Contact : Immediately remove all contaminated clothing.[17] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]

    • Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]

    • Ingestion : Do NOT induce vomiting.[17] Rinse the mouth with water and seek immediate medical attention.

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.[16]

  • Solid Waste : Collect all used gloves, weigh paper, and contaminated absorbent materials in a clearly labeled, sealed, and compatible waste container.[15]

  • Liquid Waste : Collect all reaction residues and solvent rinsates in a separate, clearly labeled, and sealed hazardous waste container.

  • Disposal : Never pour this chemical or its solutions down the drain.[16] All waste must be disposed of according to institutional, local, and national environmental regulations.[3]

Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal A Verify Fume Hood & Safety Showers B Don Full PPE (Goggles, Face Shield, Gloves, Coat) A->B C Weigh Solid Compound (Minimize Dust) B->C D Transfer to Vessel & Add Solvent C->D E Perform Reaction D->E F Decontaminate Glassware & Work Area E->F G Segregate & Seal Hazardous Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

Caption: Safe handling workflow from preparation to disposal.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. [Link]

  • New Jersey Department of Health. Hazard Summary: Pyridine. [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
4-(Azetidin-3-yloxy)pyridine dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Azetidin-3-yloxy)pyridine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.